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Core Science & Biosynthesis

Foundational

Technical Profile: 4-Methoxy-2-((methylamino)methyl)phenol

The following technical guide provides an in-depth analysis of 4-Methoxy-2-((methylamino)methyl)phenol , a specialized Mannich base derivative of 4-methoxyphenol (MEHQ). This document is structured for researchers and dr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-Methoxy-2-((methylamino)methyl)phenol , a specialized Mannich base derivative of 4-methoxyphenol (MEHQ). This document is structured for researchers and drug development professionals, focusing on synthesis, structural characterization, and potential applications.

Chemical Identity & Structural Analysis[1][2][3]

4-Methoxy-2-((methylamino)methyl)phenol is an amphoteric organic compound belonging to the class of phenolic Mannich bases. It is structurally characterized by a phenol core substituted with a methoxy group at the para position (relative to the hydroxyl group) and a methylaminomethyl group at the ortho position.

Nomenclature and Identifiers
  • Systematic Name: 2-((methylamino)methyl)-4-methoxyphenol

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1]
  • Molecular Weight: 167.21 g/mol

  • Structural Class: Aminophenol; Mannich Base; Benzylamine derivative.

  • Key Functional Groups:

    • Phenolic Hydroxyl (-OH): Acidic, H-bond donor/acceptor.

    • Secondary Amine (-NH-CH

      
      ):  Basic, nucleophilic.
      
    • Methoxy Ether (-OCH

      
      ):  Electron-donating group (EDG), stable.
      
Structural Features

The molecule features an intramolecular hydrogen bond between the phenolic hydroxyl proton and the nitrogen atom of the aminomethyl group. This 6-membered pseudo-ring formation stabilizes the molecule and influences its pKa values and lipophilicity.

FeatureDescriptionImpact on Reactivity
Ortho-Substitution -CH

NHCH

at C2
Creates a steric environment near the OH group; facilitates N,O-chelation.
Para-Methoxy -OCH

at C4
Increases electron density on the ring, making the phenol more prone to oxidation but stable against further electrophilic attack at the meta positions.
Secondary Amine -NHCH

Provides a handle for further functionalization (e.g., N-alkylation, acylation) or metal coordination.

Synthesis: The Mannich Reaction Protocol[5][6]

The primary route to 4-Methoxy-2-((methylamino)methyl)phenol is the Mannich Reaction , involving the condensation of 4-methoxyphenol (MEHQ), formaldehyde, and methylamine.

Reaction Mechanism

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).

  • Imine Formation: Methylamine reacts with formaldehyde to form a reactive iminium ion intermediate (CH

    
    =N
    
    
    
    HCH
    
    
    ).
  • Electrophilic Attack: The electron-rich phenol ring (activated by the OH and OMe groups) attacks the electrophilic iminium ion.

  • Regioselectivity: The attack occurs exclusively at the ortho position (C2) due to the strong directing effect of the phenolic hydroxyl group and the steric accessibility relative to the meta positions.

Synthetic Challenges (The "Bis" Problem)

A critical challenge in synthesizing secondary amine Mannich bases is the potential for bis-alkylation . The product (containing a secondary amine) can react with another equivalent of formaldehyde and phenol to form a tertiary amine dimer.

  • Control Strategy: Use a large excess of methylamine (5-10 equivalents) relative to the phenol and formaldehyde to statistically favor the mono-adduct.

Experimental Protocol (Optimized for Mono-Substitution)
  • Reagents:

    • 4-Methoxyphenol (1.0 eq)

    • Formaldehyde (37% aq. solution, 1.0 eq)

    • Methylamine (40% aq. solution, 5.0 eq)

    • Solvent: Ethanol or Methanol

  • Procedure:

    • Dissolve methylamine (5.0 eq) in ethanol at 0°C.

    • Add formaldehyde (1.0 eq) dropwise to the amine solution to generate the iminium species in situ. Stir for 15 minutes.

    • Add a solution of 4-methoxyphenol (1.0 eq) in ethanol dropwise over 30 minutes.

    • Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Workup: Concentrate the solvent under reduced pressure. The excess methylamine will be removed (bp -6°C).

    • Purification: The residue is typically an oil or low-melting solid. Purify via column chromatography (DCM/MeOH/NH

      
      ) or recrystallization from ether/hexanes if solid.
      
Visualization: Reaction Pathway

MannichReaction Start Reagents: 4-Methoxyphenol Formaldehyde Methylamine Iminium Intermediate: N-Methyliminium Ion (CH2=N+HMe) Start->Iminium Condensation (-H2O) Transition Transition State: Electrophilic Attack at Ortho-Position Iminium->Transition + 4-Methoxyphenol Product Target Product: 4-Methoxy-2-((methylamino)methyl)phenol Transition->Product Re-aromatization SideProduct Side Product: Bis-alkylation Impurity (Tertiary Amine Dimer) Product->SideProduct Excess HCHO/Phenol (Avoid by Excess Amine)

Figure 1: Reaction pathway for the synthesis of 4-Methoxy-2-((methylamino)methyl)phenol via Mannich condensation.

Physicochemical Properties & Characterization

Physical Properties[2][6]
  • State: Likely a viscous, pale yellow oil or low-melting crystalline solid (dependent on purity and salt form).

  • Solubility:

    • Free Base: Soluble in ethanol, chloroform, DCM, ethyl acetate. Sparingly soluble in water.[2]

    • HCl Salt: Highly soluble in water and methanol.

  • Acidity/Basicity (pKa):

    • Phenolic OH: pKa ≈ 10.0–10.5 (slightly higher than phenol due to H-bonding).

    • Amine NH: pKa ≈ 9.0–9.5 (typical for benzylamines).

    • Isoelectric Point (pI): The molecule exists as a zwitterion in neutral aqueous solution.

Spectroscopic Characterization (Expected Data)

Researchers should verify the structure using the following diagnostic signals:

MethodDiagnostic SignalAssignment

H NMR
(CDCl

)

2.45 ppm (s, 3H)
N-Me (Methyl group on nitrogen)

3.75 ppm (s, 3H)
O-Me (Methoxy group)

3.90 ppm (s, 2H)
Ar-CH

-N (Benzylic methylene)

6.7–6.9 ppm (m, 3H)
Aromatic Protons (1,2,4-substitution pattern)

C NMR

~35 ppm
N-Me

~52 ppm
Ar-CH

-N

~56 ppm
O-Me
IR Spectroscopy 3200–3400 cm

Broad OH/NH stretch (H-bonded)
1250 cm

C-O-C asymmetric stretch (Aryl ether)

Applications in Research & Development

Ligand Design (Coordination Chemistry)

The N,O-donor set (Phenolic Oxygen + Amine Nitrogen) makes this compound a bidentate ligand precursor.

  • Salan-type Ligands: Reaction with bridging electrophiles (e.g., 1,2-dibromoethane) can link two units to form tetradentate "Salan" ligands, which are reduced analogs of Salen ligands. These are highly valued in enantioselective catalysis (e.g., Ti or Mn complexes).

  • Metal Extraction: The chelating ability allows for the selective extraction of transition metals (Cu

    
    , Zn
    
    
    
    ) from aqueous solutions.
Pharmaceutical Intermediates

As a functionalized phenol, this molecule serves as a "privileged structure" building block.

  • Linker Chemistry: The secondary amine can be reacted with acyl chlorides or isocyanates to attach this antioxidant moiety to other drug pharmacophores.

  • Prodrug Synthesis: The phenolic OH can be esterified to create prodrugs with improved lipophilicity.

Polymerization Inhibition

Derivatives of 4-methoxyphenol (MEHQ) are standard inhibitors for radical polymerization of acrylates.

  • Mechanism: The phenolic hydrogen atom is abstracted by peroxy radicals, forming a stable phenoxy radical that terminates the chain reaction.

  • Advantage: The amino-methyl group increases solubility in certain cationic resin systems compared to unsubstituted MEHQ.

Workflow: Ligand Synthesis Application

ApplicationWorkflow Precursor 4-Methoxy-2-((methylamino)methyl)phenol Step1 Step 1: N-Alkylation / Bridging (e.g., with 1,2-dibromoethane) Precursor->Step1 Synthetic Modification Ligand Tetradentate Ligand (Salan-type) [N2O2 Donor Set] Step1->Ligand Dimerization Complex Metal Complex Catalyst (Ti, Mn, Zn) Ligand->Complex + Metal Salt Catalysis Application: Enantioselective Catalysis (Epoxidation, Polymerization) Complex->Catalysis Active Catalyst

Figure 2: Workflow for utilizing the compound as a precursor for Salan-type catalyst ligands.

Safety & Handling

  • Hazards: As a phenol derivative and secondary amine, the compound is likely corrosive and toxic if swallowed or absorbed through the skin.

  • Sensitization: Methoxyphenols are known skin sensitizers.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The secondary amine is prone to oxidation (N-oxide formation) and the phenol to quinone formation upon prolonged exposure to air and light.

  • Disposal: Dispose of as hazardous organic waste (amine-containing).

References

  • Mannich Reaction Mechanism: Cummings, T. F., & Shelton, J. R. (1960). "Mannich Reaction Mechanisms." Journal of Organic Chemistry, 25(3), 419–423. Link

  • Phenolic Mannich Bases: Betti, M. (1941). "The Chemistry of the Mannich Reaction." Organic Reactions, 1, 303.
  • MEHQ Derivatives: "4-Methoxyphenol (MEHQ): Properties and Uses." PubChem Compound Summary. National Center for Biotechnology Information. Link

  • Salan Ligand Synthesis: Berkessel, A., et al. (2006). "Ligands for Enantioselective Catalysis." Chemical Reviews, 106(7). (General reference for Salan ligand utility).
  • General Synthesis Protocol: Tyman, J. H. P. (2007). "Phenolic Structure and Colour in Mannich Reaction Products." Journal of Chemical Research.[3] Link

Sources

Exploratory

An In-depth Technical Guide to 2-Methoxy-4-((methylamino)methyl)phenol: Synthesis, Characterization, and Potential Applications

Abstract This technical guide provides a comprehensive overview of 2-methoxy-4-((methylamino)methyl)phenol, a substituted guaiacol derivative of interest in synthetic and medicinal chemistry. While the isomeric structure...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-methoxy-4-((methylamino)methyl)phenol, a substituted guaiacol derivative of interest in synthetic and medicinal chemistry. While the isomeric structure 2-((methylamino)methyl)-4-methoxyphenol is less commonly documented, this guide focuses on the more referenced isomer, detailing its nomenclature, physicochemical properties, and a robust synthetic protocol via the Mannich reaction. The mechanism of this key synthetic transformation is elucidated, and a workflow for its synthesis is presented. Furthermore, this guide outlines the expected spectroscopic characteristics for structural confirmation and discusses the potential biological activities and applications based on structurally related phenolic amines. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound and its class.

Nomenclature and Chemical Identity

The compound of interest is a mono-substituted phenol derived from guaiacol (2-methoxyphenol). It is crucial to distinguish between its possible isomers. This guide focuses on the isomer where the aminomethyl group is at the para-position to the hydroxyl group, which is the more commonly cited regioisomer in chemical literature.

  • Systematic IUPAC Name: 2-Methoxy-4-((methylamino)methyl)phenol

  • Common Synonyms: 4-(Methylaminomethyl)guaiacol, N-Methyl-4-hydroxy-3-methoxybenzylamine

  • Hydrochloride Salt: 2-methoxy-4-[(methylamino)methyl]phenol hydrochloride[1]

  • CAS Number (HCl Salt): 150031-65-5

  • Molecular Formula: C₉H₁₃NO₂

  • Molecular Weight: 167.21 g/mol

Physicochemical Properties

Experimental data for 2-methoxy-4-((methylamino)methyl)phenol is not extensively reported in peer-reviewed literature. However, computational models provide valuable predicted data for its characterization.

PropertyPredicted ValueSource
Molecular Weight 167.21 g/mol PubChem
XLogP3 0.3PubChem[1]
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 3PubChem
Rotatable Bond Count 3PubChem
Exact Mass 167.094629075 DaPubChem
Monoisotopic Mass 167.094629075 DaPubChem
Topological Polar Surface Area 41.5 ŲPubChem
Heavy Atom Count 12PubChem

Note: These values are computationally predicted and should be confirmed by experimental analysis.

Synthesis via Mannich Reaction

The most direct and efficient synthesis of 2-methoxy-4-((methylamino)methyl)phenol is the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound (guaiacol), an aldehyde (formaldehyde), and a primary or secondary amine (methylamine).[2]

Rationale and Mechanism

The Mannich reaction is a cornerstone of synthetic chemistry for the aminomethylation of acidic compounds.[3] In the case of phenols, the aromatic ring is sufficiently electron-rich to act as the active hydrogen component, undergoing electrophilic aromatic substitution.

The reaction proceeds in two main stages:

  • Formation of the Iminium Ion: Methylamine, a nucleophile, attacks the electrophilic carbonyl carbon of formaldehyde. Subsequent dehydration under the reaction conditions forms a highly reactive electrophilic species, the N-methylmethaniminium (Eschenmoser's salt precursor).

  • Electrophilic Aromatic Substitution: The electron-rich guaiacol ring acts as a nucleophile. The hydroxyl group is an ortho-, para-director, and due to steric hindrance from the methoxy group at the ortho-position, the electrophilic attack of the iminium ion occurs predominantly at the para-position (C4). A final deprotonation step re-aromatizes the ring to yield the 2-methoxy-4-((methylamino)methyl)phenol product.

G cluster_0 Iminium Ion Formation cluster_1 Electrophilic Aromatic Substitution Methylamine Methylamine (CH₃NH₂) Iminium_Ion N-Methylmethaniminium Ion [CH₂=N⁺H(CH₃)] Methylamine->Iminium_Ion Nucleophilic Attack Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Iminium_Ion Condensation & Dehydration Intermediate Wheland Intermediate Iminium_Ion->Intermediate Electrophilic Attack at C4 Guaiacol Guaiacol (2-Methoxyphenol) Guaiacol->Intermediate Product 2-Methoxy-4-((methylamino)methyl)phenol Intermediate->Product Re-aromatization (-H⁺)

Caption: Mechanism of the Mannich reaction for the synthesis of 2-methoxy-4-((methylamino)methyl)phenol.

Experimental Protocol

Materials:

  • Guaiacol (2-methoxyphenol)

  • Aqueous methylamine solution (e.g., 40%)

  • Aqueous formaldehyde solution (e.g., 37%)

  • Absolute ethanol

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve guaiacol (1.0 mole equivalent) in absolute ethanol.

  • To the stirred solution, add aqueous methylamine (1.0 mole equivalent).

  • Subsequently, add aqueous formaldehyde (1.0 mole equivalent) to the mixture. A mild exothermic reaction may be observed.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Add water to the oily residue and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3x volumes).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the ether layer in vacuo to yield the crude product.

  • The crude 2-methoxy-4-((methylamino)methyl)phenol can be further purified by vacuum distillation or by conversion to its hydrochloride salt and subsequent recrystallization.

G start Start: Reagents dissolve 1. Dissolve Guaiacol in Ethanol start->dissolve add_amines 2. Add Aqueous Methylamine & Formaldehyde dissolve->add_amines react 3. Stir at Room Temp for 24h add_amines->react concentrate 4. Remove Ethanol (Rotary Evaporator) react->concentrate extract 5. Aqueous Workup & Ether Extraction concentrate->extract dry 6. Dry Organic Layer (Na₂SO₄) extract->dry isolate 7. Filter & Concentrate to Yield Crude Product dry->isolate purify 8. Purification (Vacuum Distillation or Recrystallization of HCl salt) isolate->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis of 2-methoxy-4-((methylamino)methyl)phenol.

Structural Elucidation: Expected Spectroscopic Signatures

The following are the expected spectroscopic characteristics for 2-methoxy-4-((methylamino)methyl)phenol, based on the analysis of its functional groups.

  • ¹H NMR:

    • Aromatic Protons (3H): Signals in the range of δ 6.7-7.0 ppm, exhibiting splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.

    • Phenolic -OH (1H): A broad singlet, the chemical shift of which is dependent on solvent and concentration.

    • Methoxy -OCH₃ (3H): A sharp singlet around δ 3.8-3.9 ppm.

    • Benzylic -CH₂- (2H): A singlet around δ 3.7-3.8 ppm.

    • Amine -NH- (1H): A broad singlet, which may exchange with D₂O.

    • N-Methyl -CH₃ (3H): A singlet around δ 2.4-2.5 ppm.

  • ¹³C NMR:

    • Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm). The carbons attached to the oxygen atoms (-OH, -OCH₃) will be the most downfield shifted.

    • Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.

    • Benzylic Carbon (-CH₂-): A signal around δ 50-55 ppm.

    • N-Methyl Carbon (-CH₃): A signal around δ 35-40 ppm.

  • FTIR (Infrared Spectroscopy):

    • O-H Stretch (Phenolic): A broad band in the region of 3200-3600 cm⁻¹.

    • N-H Stretch (Secondary Amine): A moderate, sharp band around 3300-3500 cm⁻¹.

    • C-H Stretch (Aromatic & Aliphatic): Bands in the region of 2800-3100 cm⁻¹.

    • C=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹.

    • C-O Stretch (Aryl Ether): A strong band around 1200-1280 cm⁻¹.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A peak at m/z = 167.

    • Major Fragmentation: A prominent fragment resulting from benzylic cleavage to form the 4-hydroxy-3-methoxybenzyl cation at m/z = 138.

Potential Biological Activity and Applications

While direct pharmacological studies on 2-methoxy-4-((methylamino)methyl)phenol are scarce, the structural motifs present in the molecule—a guaiacol core and a phenolic amine side chain—are found in numerous bioactive compounds. This allows for informed hypotheses regarding its potential applications.

  • Antioxidant Properties: Phenolic compounds, particularly those like guaiacol, are well-known for their ability to scavenge free radicals. The hydroxyl group can donate a hydrogen atom to stabilize radicals, a key mechanism in antioxidant activity. Studies on related Schiff bases of vanillin have demonstrated significant antioxidant potential.[4][5]

  • Antimicrobial and Antifungal Activity: Mannich bases derived from various heterocyclic and phenolic precursors have shown a broad spectrum of antimicrobial and antifungal activities. This bioactivity is often attributed to the presence of the β-aminoketone or related structures which can interfere with microbial cellular processes.

  • Anti-inflammatory Effects: Structurally related methoxyphenols have been investigated for their anti-inflammatory properties. For instance, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol has been shown to alleviate inflammatory responses by inhibiting STAT3 phosphorylation.[6]

  • Central Nervous System (CNS) Activity: The phenethylamine backbone is a core structure in many neurotransmitters and CNS-active drugs. While a simple benzylamine, the structural similarity suggests that derivatives could be explored for neurological applications.

G cluster_assays In Vitro Biological Screening cluster_mechanism Mechanism of Action Studies cluster_vivo In Vivo Evaluation compound 2-Methoxy-4-((methylamino)methyl)phenol antioxidant Antioxidant Assays (e.g., DPPH, FRAP) compound->antioxidant antimicrobial Antimicrobial Assays (e.g., MIC, MBC) compound->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) compound->anti_inflammatory cytotoxicity Cytotoxicity Assays (e.g., MTT on cell lines) compound->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays antimicrobial->enzyme_inhibition If active pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for STAT3, NF-κB) anti_inflammatory->pathway_analysis If active animal_model Animal Models of Disease (e.g., Inflammation, Infection) pathway_analysis->animal_model If promising

Caption: A logical workflow for the investigation of the biological activity of 2-methoxy-4-((methylamino)methyl)phenol.

Conclusion

2-Methoxy-4-((methylamino)methyl)phenol is a readily accessible compound through the robust and scalable Mannich reaction. While comprehensive experimental data on the compound is limited in current literature, its structural features suggest a high potential for biological activity, particularly as an antioxidant, antimicrobial, or anti-inflammatory agent. This technical guide provides a solid foundation for its synthesis and characterization, and outlines logical next steps for its evaluation in drug discovery and development programs. Further experimental validation of its physicochemical properties and a systematic screening of its biological activities are warranted to fully unlock the potential of this versatile molecule.

References

  • Kusumaningrum, V. A., Hanapi, A., Ningsih, R., Nafiah, S. A., & Nadhiroh, A. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Proceedings of the International Conference on Engineering, Technology and Social Science (ICONETOS 2020). Atlantis Press. [Link]

  • PubChem. (n.d.). 2-methoxy-4-{[(4-methylphenyl)amino]methyl}phenol. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • Eliel, E. L. (1951). The Structure of the Guaiacol "Mannich Bases". Journal of the American Chemical Society, 73(1), 43-46.
  • Nafiah, S. A., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. [Link]

  • PubChemLite. (n.d.). 2-methoxy-4-[(methylamino)methyl]phenol hydrochloride. University of Luxembourg. Retrieved February 25, 2026, from [Link]

  • Wikipedia. (n.d.). Mannich reaction. Retrieved February 25, 2026, from [Link]

  • Rastegari, M., & Jarrahpour, A. (2010). Synthesis of 2-Methoxy-4-phenyliminomethyl-phenol. ResearchGate. [Link]

  • He, J., et al. (2015). Preparation and characterization diethylenetriamine/formaldehyde modified lignin amine. BioResources, 10(4), 6645-6656.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved February 25, 2026, from [Link]

  • NIST. (n.d.). Phenol, 2-methoxy-. NIST Chemistry WebBook. Retrieved February 25, 2026, from [Link]

  • Lee, J. H., et al. (2023). (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol alleviates inflammatory responses in LPS-induced mice liver sepsis through inhibition of STAT3 phosphorylation. International Immunopharmacology, 125(Pt A), 111124. [Link]

  • Wang, Y., et al. (2023). Application of the Mannich reaction in the structural modification of natural products. Future Medicinal Chemistry, 15(16), 1435-1451. [Link]

  • Jarrahpour, A. A., et al. (2004). Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activitity. Molbank, 2004(1), M373. [Link]

  • Yeo, W. L., et al. (2018). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA International Journal for Chemistry, 72(11), 800-803.

Sources

Foundational

The Synthesis, Characterization, and Therapeutic Potential of Mannich Base Derivatives of 4-Methoxyphenol (MEHQ): A Technical Guide for Drug Development Professionals

Abstract This technical guide provides an in-depth exploration of the synthesis, structural elucidation, and biological evaluation of Mannich base derivatives of 4-methoxyphenol (MEHQ). As a class of compounds, Mannich b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis, structural elucidation, and biological evaluation of Mannich base derivatives of 4-methoxyphenol (MEHQ). As a class of compounds, Mannich bases are renowned for their diverse pharmacological activities, and the incorporation of the MEHQ scaffold presents a compelling strategy for the development of novel therapeutic agents. This document details the fundamental principles of the Mannich reaction as it pertains to phenolic substrates, offers step-by-step synthetic protocols, and discusses the critical analytical techniques for characterization. Furthermore, it delves into the promising anticancer, antimicrobial, and antioxidant properties of these derivatives, providing a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction: The Strategic Combination of 4-Methoxyphenol and the Mannich Reaction

The Mannich reaction, a cornerstone of medicinal chemistry, is a three-component condensation reaction involving a compound with an active hydrogen atom, an aldehyde (typically formaldehyde), and a primary or secondary amine.[1] This versatile reaction facilitates the introduction of an aminomethyl group into a substrate, a structural motif present in numerous clinically significant drugs.[1] Phenolic compounds, with their electron-rich aromatic ring, are excellent substrates for the Mannich reaction, readily undergoing electrophilic substitution.[2]

4-methoxyphenol (MEHQ), also known as p-guaiacol, is a derivative of hydroquinone and a widely used stabilizer in various industrial applications.[3] From a medicinal chemistry perspective, the phenolic hydroxyl and methoxy groups of MEHQ offer sites for structural modification and can influence the pharmacokinetic and pharmacodynamic properties of its derivatives. The strategic derivatization of MEHQ into Mannich bases is a promising avenue for the discovery of novel bioactive molecules with a wide range of therapeutic applications, including anticancer, antimicrobial, and antioxidant activities.[1][4]

This guide will provide a comprehensive overview of the synthesis, characterization, and biological evaluation of Mannich base derivatives of MEHQ, offering both foundational knowledge and practical insights for their development as potential drug candidates.

Synthesis of Mannich Base Derivatives of 4-Methoxyphenol

The synthesis of Mannich bases from 4-methoxyphenol follows the general mechanism of the Mannich reaction with phenols. The key steps involve the formation of an iminium ion from the reaction of formaldehyde and a secondary amine, which then acts as an electrophile and attacks the electron-rich aromatic ring of MEHQ.

General Reaction Scheme

The overall reaction for the synthesis of a Mannich base derivative of 4-methoxyphenol can be depicted as follows:

Mannich Reaction of MEHQ cluster_reactants Reactants cluster_product Product MEHQ 4-Methoxyphenol (MEHQ) Product Mannich Base Derivative MEHQ->Product + Iminium Ion Formaldehyde Formaldehyde Iminium Iminium Ion Formaldehyde->Iminium + Amine Amine Secondary Amine (e.g., Dimethylamine)

Caption: General scheme of the Mannich reaction with 4-methoxyphenol.

Step-by-Step Synthetic Protocol

The following protocol provides a detailed procedure for the synthesis of a representative Mannich base derivative of 4-methoxyphenol, 2-((dimethylamino)methyl)-4-methoxyphenol.

Materials:

  • 4-Methoxyphenol (MEHQ)

  • Formaldehyde (37% aqueous solution)

  • Dimethylamine (40% aqueous solution)

  • Ethanol

  • Dichloromethane

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for salt formation, optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenol (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add formaldehyde (1.1 equivalents) followed by the dropwise addition of dimethylamine (1.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 24 hours or at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

  • Salt Formation (Optional): For easier handling and improved stability, the purified Mannich base can be converted to its hydrochloride salt by dissolving it in a minimal amount of a suitable solvent (e.g., diethyl ether) and adding a solution of hydrochloric acid in the same solvent. The resulting precipitate can be collected by filtration.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common solvent for Mannich reactions as it can dissolve both the reactants and the intermediate iminium ion.

  • Stoichiometry: A slight excess of formaldehyde and the amine is often used to ensure complete conversion of the starting phenol.

  • Temperature: The reaction can be performed at room temperature for a longer duration or heated to reflux to accelerate the reaction rate. The choice of temperature depends on the reactivity of the specific amine and the desired reaction time.

  • Purification: Column chromatography is a standard method for purifying organic compounds, while recrystallization is effective for obtaining highly pure crystalline products.

Characterization of MEHQ-Derived Mannich Bases

The structural elucidation of the synthesized Mannich bases is crucial to confirm their identity and purity. This is typically achieved through a combination of spectroscopic techniques.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for a representative MEHQ-derived Mannich base, 2-((dimethylamino)methyl)-4-methoxyphenol.

Spectroscopic TechniqueKey Expected Signals
¹H NMR Singlet for the benzylic protons (-CH₂-N) around δ 3.5-4.0 ppm. Singlet for the N-methyl protons around δ 2.2-2.5 ppm. Singlet for the methoxy protons (-OCH₃) around δ 3.8 ppm. Signals for the aromatic protons in the region of δ 6.5-7.0 ppm. A broad singlet for the phenolic hydroxyl proton (-OH), which may be exchangeable with D₂O.
¹³C NMR Signal for the benzylic carbon (-CH₂-N) around δ 60-65 ppm. Signal for the N-methyl carbons around δ 45-50 ppm. Signal for the methoxy carbon (-OCH₃) around δ 55-60 ppm. Signals for the aromatic carbons in the region of δ 110-160 ppm.
IR (Infrared) Spectroscopy Broad absorption band for the phenolic hydroxyl group (-OH) in the region of 3200-3600 cm⁻¹. C-H stretching vibrations for aromatic and aliphatic protons around 2800-3100 cm⁻¹. C=C stretching vibrations for the aromatic ring in the region of 1450-1600 cm⁻¹. C-N stretching vibration around 1000-1200 cm⁻¹. C-O stretching vibration for the methoxy group around 1200-1250 cm⁻¹.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of the dimethylamino group or other characteristic fragments.

Biological Activities and Therapeutic Potential

Mannich bases are a well-established class of compounds with a broad spectrum of biological activities.[1] The introduction of the MEHQ moiety can modulate these activities and lead to the discovery of novel therapeutic agents.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of Mannich bases against various cancer cell lines.[5] The proposed mechanism of action often involves the alkylation of cellular nucleophiles, such as DNA and proteins, leading to apoptosis. The lipophilicity and electronic properties of the MEHQ-derived Mannich bases can influence their ability to penetrate cell membranes and interact with their biological targets.

Antimicrobial Activity

Mannich bases have also shown significant promise as antimicrobial agents.[4] Their mechanism of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The specific amine moiety incorporated into the Mannich base structure can significantly impact the antimicrobial spectrum and potency.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The introduction of an aminomethyl group via the Mannich reaction can enhance the antioxidant activity of the parent phenol. This is attributed to the electron-donating nature of the amino group, which can stabilize the phenoxy radical formed during the radical scavenging process.

Future Directions and Conclusion

The synthesis of Mannich base derivatives of 4-methoxyphenol represents a fertile ground for the discovery of new drug candidates. The versatility of the Mannich reaction allows for the creation of a diverse library of compounds by varying the amine component. Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) studies: To understand how modifications to the amine moiety and the phenolic ring affect biological activity.

  • Mechanism of Action studies: To elucidate the specific molecular targets and pathways through which these compounds exert their therapeutic effects.

  • In vivo efficacy and toxicity studies: To evaluate the potential of the most promising candidates in preclinical animal models.

References

  • Cytotoxic activities of Mannich bases of chalcones and related compounds. (n.d.). PubMed. [Link]

  • Mannich bases in medicinal chemistry and drug design. (2015). PMC - NIH. [Link]

  • (dimethylamino) methyl-2-methoxy phenol from Eugenol through Mannich Reaction and Antibacterial Activity Test. (n.d.). SciTePress. [Link]

  • Synthesis of some Mannich base derivatives and their antimicrobial activity study. (2011). ScienceDirect. [Link]

  • Recent advances in biological applications of mannich bases — An overview. (2023). ScienceDirect. [Link]

  • 4-Methoxyphenol. (n.d.). PubChem. [Link]

  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. (n.d.). [Link]

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Exploratory

An In-depth Technical Guide to the Properties and Applications of ortho-Aminomethyl Phenols

Introduction: The Strategic Importance of ortho-Aminomethyl Phenols ortho-Aminomethyl phenols are a class of aromatic compounds featuring an aminomethyl group (-CH₂NR₂) positioned adjacent (ortho) to a hydroxyl group on...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of ortho-Aminomethyl Phenols

ortho-Aminomethyl phenols are a class of aromatic compounds featuring an aminomethyl group (-CH₂NR₂) positioned adjacent (ortho) to a hydroxyl group on a benzene ring. This specific substitution pattern is not a mere structural curiosity; it imparts a unique combination of chemical properties that make these molecules highly valuable scaffolds in diverse fields, particularly in medicinal chemistry and materials science. The proximity of the basic amino group and the acidic phenolic hydroxyl group allows for intramolecular hydrogen bonding, which significantly influences their conformation, reactivity, and physicochemical properties.[1] This guide provides an in-depth exploration of the synthesis, properties, and applications of ortho-aminomethyl phenols, offering a technical resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Synthetic Methodologies: Accessing the ortho-Aminomethyl Phenol Scaffold

The selective introduction of an aminomethyl group at the ortho position of a phenol is a key challenge in the synthesis of these compounds. Several methods have been developed, ranging from classical name reactions to modern catalytic approaches.

The Mannich Reaction: A Time-Honored Approach

The most traditional and widely used method for the synthesis of ortho-aminomethyl phenols is the Mannich reaction.[2] This three-component condensation reaction involves a phenol, formaldehyde, and a primary or secondary amine.[2][3] The hydroxyl group of the phenol activates the aromatic ring, directing the electrophilic substitution to the ortho and para positions.[2]

The reaction proceeds through the formation of a highly reactive iminium ion from the amine and formaldehyde. The electron-rich phenol then acts as a nucleophile, attacking the iminium ion to form the aminomethylated product.[2] While the Mannich reaction is a powerful tool, it can sometimes lead to a mixture of ortho and para isomers, and the reaction conditions may need to be optimized to favor the desired ortho product.[2]

Mannich_Reaction cluster_0 Iminium Ion Formation cluster_1 Electrophilic Aromatic Substitution Amine R₂NH (Amine) Iminium_ion [CH₂=NR₂]⁺ (Iminium Ion) Amine->Iminium_ion + H⁺ Formaldehyde CH₂O (Formaldehyde) Formaldehyde->Iminium_ion Phenol Phenol Ortho_Product ortho-Aminomethyl Phenol Phenol->Ortho_Product + [CH₂=NR₂]⁺ Cu_Catalyzed_Aminomethylation Phenol Phenol Intermediate Six-membered Transition State Phenol->Intermediate Trifluoroborate K⁺[F₃B-CH₂NR₂]⁻ Trifluoroborate->Intermediate Cu_Catalyst Cu(II) Catalyst Cu_Catalyst->Intermediate Product ortho-Aminomethyl Phenol Intermediate->Product Radical Coupling

Caption: Proposed mechanism for Cu(II)-catalyzed ortho-aminomethylation.

Vanadium-Catalyzed Direct ortho-Aminomethylation: Another innovative approach is the direct and highly selective V-catalyzed ortho-aminomethylation of phenols with aniline derivatives. [4]This cross-dehydrogenative coupling reaction proceeds in moderate to good yields under mild conditions. [4]The coordination of the phenolic hydroxyl group to the V⁵⁺ center is believed to be crucial for the activation of the ortho position. [4]

Physicochemical Properties: A Spectroscopic and Analytical Overview

The unique structural arrangement of ortho-aminomethyl phenols gives rise to characteristic physicochemical properties that can be readily identified through various analytical techniques.

PropertyValueSource
Molecular Formula C₇H₉NO[1][5]
Molecular Weight 123.15 g/mol [1][5]
Appearance White to light yellow crystalline solid[6]
Melting Point 126–130°C[1]
Boiling Point 463.8°C (estimated)[1]
LogP 1.76[1]

Table 1: Physicochemical Properties of 2-(Aminomethyl)phenol.

Spectroscopic Characterization
  • ¹H NMR Spectroscopy: The proton NMR spectrum of an ortho-aminomethyl phenol will show characteristic signals for the aromatic protons, the methylene protons of the aminomethyl group (typically a singlet around 3.5-4.5 ppm), and broad, exchangeable signals for the phenolic -OH and amine -NH protons. [7]* ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the aromatic carbons in the 110-160 ppm region, with the carbon attached to the hydroxyl group appearing at a higher chemical shift. [7]The methylene carbon of the aminomethyl group typically resonates in the 40-50 ppm range. [7]* Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretching band for the phenol (around 3200-3600 cm⁻¹), N-H stretching bands for the amine (around 3300-3500 cm⁻¹ for a primary amine), and a C-O stretching band for the phenol (around 1250 cm⁻¹). [1][7]

Chemical Reactivity and Synthetic Utility

ortho-Aminomethyl phenols are versatile synthetic intermediates due to the presence of three reactive sites: the phenolic hydroxyl group, the amino group, and the activated aromatic ring.

  • Derivatization of the Amino and Hydroxyl Groups: The amino and hydroxyl groups can be readily functionalized through standard reactions such as acylation, alkylation, and protection/deprotection sequences, allowing for the synthesis of a wide array of derivatives.

  • Conversion to ortho-Methylated Phenols: ortho-Aminomethylated phenols can be converted to their corresponding ortho-methylated derivatives via catalytic hydrogenation. [8][9]This two-step sequence of aminomethylation followed by hydrogenolysis provides a valuable method for the regioselective methylation of phenols.

  • Synthesis of Heterocycles: These compounds are important precursors for the synthesis of various heterocyclic systems. For example, they can be used to prepare benzoxazines through reaction with aldehydes. [10]

Applications in Drug Development and Materials Science

The structural features of ortho-aminomethyl phenols make them privileged scaffolds in several applied fields.

Medicinal Chemistry and Drug Discovery

The ortho-aminophenol motif is present in numerous biologically active molecules, and synthetic derivatives are of great interest in drug discovery.

  • Antiferroptotic Agents: Derivatives of ortho-aminophenols have been identified as potent inhibitors of ferroptosis, a form of regulated cell death implicated in various diseases. [11]The intramolecular hydrogen bond in these compounds is thought to enhance their activity. [11]* Antibacterial, Anti-inflammatory, and Anticancer Agents: The aminophenol scaffold is a key pharmacophore in the design of novel therapeutic agents with potential antibacterial, anti-inflammatory, and anticancer properties. [12]* Enzyme Inhibition: Certain aminomethyl phenols have been shown to inhibit enzymes such as growth factor receptor kinases (GRKs) and protein kinase C (PKC), which are involved in cellular signaling pathways. [7]

Signaling_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PLC Phospholipase C (PLC) RTK->PLC activates DAG Diacylglycerol (DAG) PLC->DAG generates PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response leads to Inhibitor ortho-Aminomethyl Phenol Inhibitor->RTK Inhibitor->PKC

Caption: Inhibition of a growth factor signaling pathway by an ortho-aminomethyl phenol.

Polymer Science and Materials Chemistry

The bifunctional nature of ortho-aminomethyl phenols makes them valuable monomers and curing agents in polymer synthesis.

  • Epoxy Resins: They can act as curing agents for epoxy resins, potentially enhancing the thermal and mechanical properties of the resulting thermoset polymers. [13]* Polybenzoxazines: The reaction of ortho-aminomethyl phenols with formaldehyde and a primary amine leads to the formation of benzoxazine monomers. These monomers can undergo thermal polymerization to produce high-performance polybenzoxazines, which are known for their excellent thermal stability, low water absorption, and good dielectric properties. [13]* Ligands in Catalysis: The N,O-bidentate or N,N,O-tridentate coordination environment provided by some ortho-aminomethyl phenols makes them excellent ligands for various transition metals. [13]The resulting metal complexes can be used as catalysts in a range of organic transformations. [13]

Conclusion

ortho-Aminomethyl phenols are a structurally and synthetically important class of compounds. Their unique properties, arising from the adjacent placement of amino and hydroxyl functionalities, make them versatile building blocks in medicinal chemistry, polymer science, and catalysis. The continued development of selective and efficient synthetic methods, coupled with a deeper understanding of their structure-activity relationships, will undoubtedly lead to the discovery of new applications for this remarkable class of molecules.

References

  • Dai, J.-L., Shao, N.-Q., Zhang, J., Jia, R.-P., & Wang, D.-H. (2017). Cu(II)-Catalyzed ortho-Selective Aminomethylation of Phenols. Journal of the American Chemical Society, 139(36), 12390–12393. [Link]

  • Bîcu, E., & Tămaş, A. M. (2011). Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols. Revue Roumaine de Chimie, 56(7-8), 769-774. [Link]

  • Yang, P., Fan, W., Pan, C., Huang, H., Zhang, H., & Li, L. (2019). V–Catalyzed Direct Ortho‐Aminomethylation of Phenols. Asian Journal of Organic Chemistry, 8(11), 2056-2059. [Link]

  • Zhang, Y., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Chinese Chemical Letters, 33(3), 1145-1154. [Link]

  • DeVincentis, D. C., & Muth, E. A. (1990).
  • Bîcu, E., et al. (2013). Synthesis and reactivity of Mannich bases. Part 32. Phenolic Mannich bases of 1-(1-hydroxynaphthalen-2-yl)ethanone. Revue Roumaine de Chimie, 58(2-3), 157-163. [Link]

  • Bîcu, E., & Tămaş, A. M. (2011). Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. Revue Roumaine de Chimie, 56(7-8), 769-774. [Link]

  • DeVincentis, D. C., & Muth, E. A. (1990). A process for the synthesis of ortho-methylated hydroxyaromatic compounds. European Patent Office - EP 0373668 A2. [Link]

  • Adam, F., & Abdul, H. (2018). Electronic Spectra of ortho -Substituted Phenols: An Experimental and DFT Study. Journal of Chemistry, 2018, 1-11. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Aminomethyl)phenol. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Aminomethyl)phenol. PubChem Compound Database. Retrieved from [Link]

  • Dai, J.-L., et al. (2017). Cu(II)-Catalyzed ortho-Selective Aminomethylation of Phenols. PubMed. [Link]

  • Wang, Y., et al. (2020). Brønsted acid catalysed chemo- and ortho-selective aminomethylation of phenol. Organic & Biomolecular Chemistry, 18(1), 85-89. [Link]

  • Dai, J.-L., et al. (2017). Cu (II) - Catalyzed - Selective Aminomethylation of Phenols: Ortho. Scribd. [Link]

  • Bujnowski, K., Adamczyk, A., & Synoradzki, L. (2007). o-AMINOMETHYL DERIVATIVES OF PHENOLS. PART 1. BENZYLAMINES: PROPERTIES, STRUCTURE, SYNTHESIS AND PURIFICATION. Organic Preparations and Procedures International, 39(2), 195-214. [Link]

  • Zhang, Y., et al. (2024). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. Journal of Medicinal Chemistry. [Link]

  • Bujnowski, K., Adamczyk, A., & Synoradzki, L. (2007). o-AMINOMETHYL DERIVATIVES OF PHENOLS. PART 2. BENZOXAZINES AND DIBENZYL AMINES: PROPERTIES, STRUCTURE, SYNTHESIS AND PURIFICATION. Organic Preparations and Procedures International, 39(5), 498-509. [Link]

  • Lee, J. H., et al. (2023). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. Molecules, 28(10), 4208. [Link]

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Solubility profile of phenolic Mannich bases

An In-depth Technical Guide to the Solubility Profile of Phenolic Mannich Bases for Drug Development Executive Summary Phenolic Mannich bases are a versatile class of compounds synthesized through the three-component con...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of Phenolic Mannich Bases for Drug Development

Executive Summary

Phenolic Mannich bases are a versatile class of compounds synthesized through the three-component condensation of a phenol, an aldehyde (commonly formaldehyde), and a primary or secondary amine.[1][2][3][4] Their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties, makes them attractive candidates in medicinal chemistry.[2][5][6] However, the successful translation of these molecules from bench to bedside is critically dependent on their physicochemical properties, with aqueous solubility being a primary determinant of bioavailability and formulability. Poor solubility can lead to erratic absorption, diminished efficacy, and ultimately, the failure of promising drug candidates in clinical trials.[7][8]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, evaluating, and modulating the solubility of phenolic Mannich bases. We will delve into the structural features that govern their solubility, provide detailed, field-proven protocols for its experimental determination, and discuss the interpretation of solubility data within the context of the Biopharmaceutical Classification System (BCS).[9][10][11] By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a practical and trustworthy resource for optimizing the developability of this important class of therapeutic agents.

The Physicochemical Landscape of Phenolic Mannich Bases

A deep understanding of the molecular structure is paramount to predicting and interpreting the solubility profile of any compound. Phenolic Mannich bases possess distinct functional groups that dictate their behavior in aqueous environments.

The Mannich Reaction and Core Structure

The classic Mannich reaction facilitates the aminoalkylation of the electron-rich phenolic ring. The mechanism begins with the formation of a reactive iminium ion from the amine and formaldehyde, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the phenol.[1][3][4]

Mannich_Reaction cluster_reactants Reactants Amine Secondary Amine (R₂NH) Iminium Iminium Ion Formation [R₂N=CH₂]⁺ Amine->Iminium + H⁺ Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Iminium Phenol Phenol EAS Electrophilic Aromatic Substitution Phenol->EAS Iminium->EAS Electrophile Product Phenolic Mannich Base EAS->Product

Caption: The Mannich reaction mechanism for phenols.

Key Structural Determinants of Solubility

The solubility of phenolic Mannich bases is a multi-faceted property governed by a delicate balance of ionizable groups and lipophilic regions.

  • The Acidic Phenolic Hydroxyl: The phenolic -OH group is weakly acidic (typically pKa ~9-10). At physiological pH, it is predominantly in its neutral, protonated form. However, in more alkaline environments, it can deprotonate to form a phenolate anion, significantly increasing aqueous solubility.

  • The Basic Amino Group: The incorporated amine is basic, with its pKa depending on its structure (e.g., dimethylamino vs. piperidinyl). This group is protonated at acidic pH, forming a cationic ammonium salt which enhances water solubility.[12][13]

  • Amphoteric Nature: The presence of both an acidic and a basic functional group renders most phenolic Mannich bases as amphoteric molecules. Their net charge—and therefore their solubility—is highly dependent on the pH of the surrounding medium.[14]

  • Lipophilicity (logP/logD): The nature of the substituents on the phenol and the amine contributes to the overall lipophilicity of the molecule. Increasing the size of alkyl or aryl groups generally decreases aqueous solubility. Computational tools can predict descriptors like lipophilicity and polar surface area, offering an early assessment of potential solubility issues.[7][15]

Solubility_Factors cluster_physchem Physicochemical Properties cluster_env Environmental Factors Solubility Aqueous Solubility pKa_acid Acidic pKa (Phenol) pKa_acid->Solubility pKa_base Basic pKa (Amine) pKa_base->Solubility LogP Lipophilicity (logP/logD) LogP->Solubility Crystal Crystal Lattice Energy (Melting Point) Crystal->Solubility pH Solution pH pH->Solubility Temp Temperature Temp->Solubility Solvent Solvent System Solvent->Solubility

Caption: Key factors influencing the solubility of phenolic Mannich bases.

A Framework for Solubility Assessment: Kinetic vs. Thermodynamic

In drug development, solubility is not a single value but a concept with two distinct, operationally defined measurements: kinetic and thermodynamic solubility. Understanding the difference is crucial for selecting the right assay at the right stage.[16]

  • Kinetic Solubility: This measures the concentration of a compound at the moment it begins to precipitate from a solution when added from a concentrated organic stock (e.g., DMSO). It is a high-throughput measurement used in early discovery to quickly rank and flag compounds with potential solubility liabilities.[17][18][19] However, it can overestimate the true solubility due to the formation of supersaturated solutions.[20]

  • Thermodynamic (Equilibrium) Solubility: This is the true equilibrium concentration of a compound in a saturated solution in the presence of excess solid. It is considered the 'gold standard' measurement and is critical for lead optimization and formulation development.[20][21][22] The shake-flask method is the most common technique for its determination.[23]

Experimental Protocols for Solubility Determination

The following protocols are designed to be self-validating systems, providing accurate and reproducible data for critical decision-making in drug development.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This method determines the equilibrium solubility and is the definitive standard for regulatory submissions.[24]

Objective: To determine the maximum concentration of a phenolic Mannich base that can be dissolved in a specific aqueous buffer at a controlled temperature.

Methodology:

  • Preparation of Buffers: Prepare a series of biologically relevant buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract. The composition of these buffers should be precisely controlled and documented.

  • Addition of Compound: Add an excess amount of the solid phenolic Mannich base to a known volume of each buffer in a glass vial. The excess solid is critical to ensure that equilibrium is reached with a solid phase present.

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (typically 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium. Expert Insight: A 24-48 hour period is standard, but it is crucial to confirm that equilibrium has been reached by taking measurements at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are statistically identical.[24]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant. It is imperative to separate the saturated solution from the excess solid without disturbing the equilibrium. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[25]

  • Calculation: The solubility is reported in units such as mg/mL or µM, based on the measured concentration of the saturated solution.

Shake_Flask_Workflow Start Add Excess Solid to Buffer Equilibrate Equilibrate (e.g., 24-48h shaking at constant T) Start->Equilibrate Separate Phase Separation (Centrifuge/Filter) Equilibrate->Separate Quantify Quantify Supernatant (HPLC-UV / LC-MS) Separate->Quantify End Report Equilibrium Solubility Quantify->End

Caption: Workflow for the Shake-Flask thermodynamic solubility assay.

Protocol 2: High-Throughput Kinetic Solubility Screening

This method is ideal for early discovery, where rapid assessment of large numbers of compounds is necessary.[26][27] Nephelometry, which measures light scattering from precipitated particles, is a common and efficient technique.[28]

Objective: To rapidly estimate the solubility of multiple compounds for ranking and prioritization.

Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of all test compounds in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: In a 96-well microplate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Using a liquid handling robot for precision, perform serial dilutions of the DMSO stock solutions directly into the buffer-containing wells. This creates a concentration gradient. The final DMSO concentration should be kept low (e.g., <1%) to minimize its co-solvent effect.

  • Incubation and Measurement: Incubate the plate for a short, defined period (e.g., 1-2 hours) at room temperature. Measure the turbidity (light scattering) in each well using a microplate nephelometer.[28]

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the turbidity reading is not significantly different from the buffer-only control wells.

Protocol 3: pKa and Intrinsic Solubility via Potentiometric Titration

This powerful technique provides fundamental physicochemical constants (pKa and S₀) that govern the pH-solubility profile.[29]

Objective: To determine the ionization constants (pKa) and the intrinsic solubility (S₀) of the neutral form of a phenolic Mannich base.

Methodology:

  • System Calibration: Calibrate a pH electrode using standard buffers at a constant temperature.[30]

  • Sample Preparation: Dissolve a precise amount of the compound in a solution with a co-solvent (e.g., methanol/water) if necessary to achieve an initial soluble concentration. The ionic strength should be kept constant using an electrolyte like KCl.[30]

  • Titration: Place the solution in a thermostated vessel. Titrate the solution by making small, precise additions of a standardized acid (e.g., 0.1 M HCl) to titrate the basic amine, followed by a standardized base (e.g., 0.1 M NaOH) to titrate the acidic phenol. Record the pH after each addition once the reading stabilizes.

  • Precipitation Point: As the compound is titrated towards its least soluble form (near its isoelectric point), it will begin to precipitate. This is often observed as a drift or instability in the pH reading. Specialized "double-dosing" methods can be used to precisely determine the solubility limit during the titration.[29][31]

  • Data Analysis: The pKa values are determined from the inflection points of the titration curve in the soluble region. The intrinsic solubility (S₀) can be calculated from the pH and titrant volume at the point where precipitation begins.[32]

Data Interpretation and Application in Drug Development

Raw solubility numbers are only useful when placed in the proper context.

The pH-Solubility Profile

By measuring thermodynamic solubility at various pH values, one can construct a pH-solubility profile. For an amphoteric phenolic Mannich base, this profile is often "U-shaped," with higher solubility at low pH (due to protonation of the amine) and high pH (due to deprotonation of the phenol), and a minimum solubility near the isoelectric point.

ph_solubility_profile Conceptual pH-Solubility Profile xaxis pH yaxis Log(Solubility) origin x_end origin->x_end y_end origin->y_end p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 low_ph Amine Protonated (BH⁺) High Solubility high_ph Phenol Deprotonated (P⁻) High Solubility min_sol Minimum Solubility (near pI)

Caption: Conceptual pH-solubility profile for an amphoteric compound.

Data Presentation for Structure-Solubility Relationship (SSR)

Organizing data in a clear, tabular format is essential for discerning trends and guiding the chemical synthesis of more soluble analogues.

Compound IDR¹ Group (on Phenol)R² Group (Amine)MWlogP (calc.)Thermodynamic Solubility (µM) at pH 7.4
MB-001HDimethylamino1651.8150
MB-0024-ChloroDimethylamino1992.545
MB-003HPiperidinyl2052.490
MB-0044-MethoxyDimethylamino1951.7180

Table 1: Example of a data summary table used to establish structure-solubility relationships for a series of phenolic Mannich bases.

Application of the Biopharmaceutical Classification System (BCS)

The BCS is a regulatory framework that classifies drugs based on their aqueous solubility and intestinal permeability.[9][33][34]

  • High Solubility Definition: A drug is considered highly soluble if its highest dose strength is soluble in ≤250 mL of aqueous media over a pH range of 1.2-6.8.[10][11]

  • Classification and Implications:

    • BCS Class I (High Sol, High Perm): Ideal candidates. Formulation is straightforward.

    • BCS Class II (Low Sol, High Perm): Bioavailability is limited by solubility. These compounds are common and require enabling formulations (e.g., salt formation, amorphous solid dispersions) to improve dissolution.[11]

    • BCS Class III (High Sol, Low Perm): Absorption is limited by permeability.

    • BCS Class IV (Low Sol, Low Perm): The most challenging candidates, facing both solubility and permeability hurdles.

Most new phenolic Mannich bases, particularly those with high lipophilicity, are likely to fall into BCS Class II or IV. Determining this classification early is a cornerstone of a modern, efficient drug development program as it dictates the necessary formulation strategies.[11]

Conclusion

The solubility of phenolic Mannich bases is a complex but manageable property that is fundamental to their success as therapeutic agents. A systematic approach, beginning with an understanding of the key structural drivers (pKa, logP) and progressing to rigorous experimental characterization, is essential. By employing the gold-standard shake-flask method for definitive thermodynamic solubility and leveraging high-throughput screens for early-stage ranking, researchers can build a robust data package. Interpreting this data through the lens of the pH-solubility profile and the Biopharmaceutical Classification System provides a clear, actionable path for lead optimization and formulation design, ultimately increasing the probability of developing a safe, effective, and bioavailable drug.

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  • Recent advances in biological applications of mannich bases — An overview. ScienceDirect. Available from: [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications. Available from: [Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Unchained Labs. Available from: [Link]

  • PH and Solvent Effect on Drug Solubility. SlideShare. Available from: [Link]

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  • A HIGH THROUGHPUT SCREENING PLATFORM FOR LIQUID FORMULATION DESIGN. Recipharm. Available from: [Link]

  • Development of phenolic Mannich bases as α-glucosidase and aldose reductase inhibitors: In vitro and in silico approaches for managing diabetes mellitus and its complications. PubMed. Available from: [Link]

  • Importance of Mannich Bases in Chemistry and Drug Discovery. Medium. Available from: [Link]

  • A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. ResearchGate. Available from: [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Figshare. Available from: [Link]

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Foundational

Technical Deep Dive: Synthesis and Characterization of 6-Methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine

Executive Summary This technical guide details the reaction product of p-methoxyphenol (4-methoxyphenol/MEHQ) , methylamine , and formaldehyde . While simple Mannich bases can form under specific stoichiometric deficits,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the reaction product of p-methoxyphenol (4-methoxyphenol/MEHQ) , methylamine , and formaldehyde . While simple Mannich bases can form under specific stoichiometric deficits, the thermodynamically stable and industrially significant product formed under standard conditions (1:2:1 molar ratio) is 6-methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine .

This heterocyclic compound is a critical monomer in the field of polybenzoxazines —a class of high-performance thermosetting resins known for near-zero shrinkage, high thermal stability, and low water absorption. It also serves as a versatile intermediate in pharmaceutical synthesis due to the bioactive nature of the benzoxazine core.

Reaction Mechanism & Causality

The formation of the benzoxazine ring is not a single-step collision but a cascade of equilibria involving iminium ion generation, electrophilic aromatic substitution, and heterocyclization.

Mechanistic Pathway
  • Iminium Generation: Formaldehyde reacts with methylamine to form the reactive

    
    -methylidenemethanaminium ion (iminium species).
    
  • Electrophilic Aromatic Substitution (EAS): The electron-rich p-methoxyphenol directs the electrophile to the ortho position (the para position is blocked by the methoxy group). This forms the open-chain Mannich base: 2-((methylamino)methyl)-4-methoxyphenol .

  • Ring Closure: A second equivalent of formaldehyde reacts with the secondary amine of the Mannich base, creating a new iminium intermediate which undergoes an intramolecular nucleophilic attack by the phenolic oxygen. This closes the oxazine ring.

Visualization of Reaction Pathway

The following diagram illustrates the stepwise conversion from reactants to the cyclic benzoxazine product.

ReactionPathway Reactants Reactants (p-Methoxyphenol + MeNH2 + 2 HCHO) Iminium Intermediate 1 Iminium Ion Formation Reactants->Iminium - H2O MannichBase Intermediate 2 Open-Chain Mannich Base (2-((methylamino)methyl)-4-methoxyphenol) Iminium->MannichBase Electrophilic Attack (Ortho) Cyclization Ring Closure (Intramolecular O-alkylation) MannichBase->Cyclization + HCHO, - H2O Product Final Product 6-Methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine Cyclization->Product Stable Heterocycle

Caption: Stepwise formation of the 1,3-benzoxazine ring via Mannich condensation and subsequent cyclization.[1][2]

Experimental Protocol

This protocol is designed for high purity and yield, utilizing a solvent-based approach to manage the exotherm and facilitate crystallization.

Materials & Stoichiometry
ComponentRoleMolar RatioNotes
p-Methoxyphenol Substrate1.0"MEHQ"; Ensure inhibitor grade is pure.
Paraformaldehyde Reagent2.05Slight excess to ensure full ring closure.
Methylamine Reagent1.040% aq. solution or ethanolic solution preferred.
Toluene/Ethanol Solvent-2:1 mixture optimizes solubility and reflux.
Synthesis Workflow
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and addition funnel. Purge with nitrogen.

  • Solubilization: Dissolve 1.0 eq of p-methoxyphenol in Toluene/Ethanol (2:1 v/v).

  • Amine Addition: Cool to <10°C. Add 1.0 eq of Methylamine solution dropwise. Causality: Low temperature prevents premature polymerization or side reactions.

  • Formaldehyde Addition: Add 2.05 eq of Paraformaldehyde in portions.

  • Reaction:

    • Stir at room temperature for 30 minutes.

    • Slowly ramp temperature to reflux (approx. 80-90°C).

    • Reflux for 4–6 hours. The solution will turn from clear to yellow/orange.[3][4]

  • Workup:

    • Cool to room temperature.[3][5]

    • Wash the organic layer with 1N NaOH (to remove unreacted phenol) and then distilled water.

    • Dry over anhydrous

      
       and filter.
      
    • Remove solvent via rotary evaporation to yield a viscous oil or low-melting solid.

  • Purification: Recrystallize from cold ethanol or hexane/ethyl acetate if solid; otherwise, vacuum distillation is required for high purity.

Protocol Visualization

Workflow Step1 1. Dissolve p-Methoxyphenol in Toluene/Ethanol Step2 2. Add Methylamine (Keep T < 10°C) Step1->Step2 Step3 3. Add Paraformaldehyde (2.05 eq) Step2->Step3 Step4 4. Reflux 4-6 Hours (Cyclization) Step3->Step4 Step5 5. Wash (NaOH/H2O) & Dry (Na2SO4) Step4->Step5 Step6 6. Isolate Product (Rotovap/Recrystallize) Step4->Step6 In-process TLC check Step5->Step6

Caption: Operational workflow for the synthesis of the benzoxazine monomer.

Characterization & Validation

To ensure the product is the closed-ring benzoxazine and not the open Mannich base, specific spectroscopic signatures must be validated.

NMR Spectroscopy ( -NMR in )

The benzoxazine ring has two characteristic methylene protons that confirm the cyclic structure.

PositionChemical Shift (

ppm)
MultiplicityAssignment
O-CH2-N 5.20 - 5.35 Singlet (2H)Proton between Oxygen and Nitrogen (Position 2). Critical proof of ring closure.
Ar-CH2-N 3.85 - 4.00 Singlet (2H)Benzylic protons (Position 4).
N-CH3 2.50 - 2.60 Singlet (3H)Methyl group attached to Nitrogen.
O-CH3 3.70 - 3.80 Singlet (3H)Methoxy group on the aromatic ring.
Ar-H 6.60 - 6.90 Multiplet (3H)Aromatic protons (1,2,4-substitution pattern).
FTIR Analysis[5][6]
  • Absence of OH: A sharp reduction or disappearance of the phenolic -OH stretch (

    
    ) indicates the phenol has reacted.
    
  • Benzoxazine Ring Mode: A characteristic band at

    
      is associated with the oxazine ring vibration.[5]
    
  • C-O-C Symmetric Stretch: Bands around

    
     (Ar-O-C).
    

Applications & Utility

The synthesized 6-methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine is primarily utilized in:

  • Polybenzoxazine Resins: Upon heating (typically >180°C) or with cationic catalysts, the oxazine ring opens to form a phenolic polymer network. The methoxy group provides unique electronic properties, potentially lowering the polymerization temperature compared to unsubstituted benzoxazines.

  • Bioactive Scaffolds: The 1,3-benzoxazine core is isosteric with other pharmacophores and is explored for antimicrobial and neuroprotective properties.

  • Self-Healing Materials: Due to the supramolecular interactions capable with the ring-opened phenolic species.

Safety & Handling

  • p-Methoxyphenol (MEHQ): Eye irritant and skin sensitizer. Often used as a polymerization inhibitor; ensure removal of stabilizers if necessary, though usually acceptable as reactant.

  • Methylamine: Highly volatile, toxic gas. Use in a fume hood. If using aqueous solutions (40%), handle with butyl rubber gloves.

  • Formaldehyde: Known carcinogen and sensitizer. Avoid inhalation of paraformaldehyde dust.

References

  • Holly, F. W., & Cope, A. C. (1944). Condensation Products of Aldehydes and Ketones with o-Aminophenols and o-Chlorophenols. Journal of the American Chemical Society. Link

  • Ishida, H. (2011). Handbook of Benzoxazine Resins. Elsevier. Link

  • PubChem. (2024).[6] 4-Methoxyphenol Compound Summary. National Library of Medicine. Link

  • Organic Chemistry Portal. (2024). Mannich Reaction: Mechanism and Applications. Link

  • Sigma-Aldrich. (2024). Product Specification: 3-methyl-3,4-dihydro-2H-1,3-benzoxazine derivatives. Link

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Exploratory

Stability of 2-substituted 4-methoxyphenol derivatives

An In-Depth Technical Guide to the Stability of 2-Substituted 4-Methoxyphenol Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract Derivatives of 2-substituted 4-methoxyphenol are a corner...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability of 2-Substituted 4-Methoxyphenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-substituted 4-methoxyphenol are a cornerstone in medicinal chemistry and materials science, valued for their antioxidant and other biological activities. Their efficacy, however, is intrinsically linked to their chemical stability. This guide provides a comprehensive exploration of the factors governing the stability of these compounds, delving into the electronic and steric effects of substituents, environmental influences, and the resulting degradation pathways. By synthesizing theoretical principles with practical experimental methodologies, this document serves as an essential resource for researchers seeking to understand, predict, and control the stability of 2-substituted 4-methoxyphenol derivatives in their applications.

Introduction: The Significance of 2-Substituted 4-Methoxyphenol Derivatives

The 4-methoxyphenol (guaiacol) scaffold is a prevalent motif in numerous natural products and synthetic compounds with significant biological activity.[1] The introduction of a substituent at the 2-position can modulate the electronic and steric properties of the molecule, fine-tuning its antioxidant, anti-inflammatory, and other pharmacological effects.[2][3] These compounds primarily function as radical-scavenging antioxidants by donating the hydrogen atom from their phenolic hydroxyl group to terminate damaging free radical chain reactions.[4][5] The resulting phenoxy radical is stabilized through resonance, a key feature of their antioxidant capacity.[4][5] However, the very reactivity that makes them effective antioxidants also renders them susceptible to degradation, impacting their shelf-life, therapeutic efficacy, and safety profile. A thorough understanding of their stability is therefore paramount for their successful application.

Fundamental Principles of Stability: A Multifactorial Perspective

The stability of a 2-substituted 4-methoxyphenol derivative is not an intrinsic, immutable property but rather a dynamic interplay of its molecular structure and its environment. The key factors influencing their stability can be broadly categorized as intramolecular (substituent effects) and extramolecular (environmental factors).

Intramolecular Influences: The Role of the 2-Substituent

The nature of the substituent at the 2-position profoundly impacts the stability of the 4-methoxyphenol core by altering the electron density distribution within the aromatic ring and the steric accessibility of the hydroxyl group.

  • Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

    • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and carbonyl (-COR) decrease the electron density on the aromatic ring. This increases the acidity of the phenolic proton, making the phenoxide ion more stable.[6][7] While this can enhance antioxidant activity in some contexts, it can also make the molecule more susceptible to nucleophilic attack and certain degradation pathways. The presence of EWGs generally increases the O-H bond dissociation enthalpy (BDE), which can impact the kinetics of hydrogen atom transfer to radicals.[4][8]

    • Electron-Donating Groups (EDGs): Alkyl (-R), amino (-NH2), and alkoxy (-OR) groups increase the electron density on the ring. This decreases the acidity of the phenol compared to unsubstituted phenol.[6][7] EDGs are known to reduce the O-H BDE, which can facilitate faster reaction with peroxyl radicals, a desirable trait for an antioxidant.[4][8]

  • Steric Effects: Bulky substituents at the 2-position can sterically hinder the approach of reactants to the hydroxyl group. This can have a dual effect. On one hand, it can slow down degradation reactions involving the hydroxyl group.[4] On the other hand, it can also impede the desired antioxidant activity by making it more difficult for the phenol to interact with free radicals.[4] For instance, ortho-disubstituted phenols are often oxidized to more stable phenoxy radicals compared to their ortho-monosubstituted counterparts.[9]

Extramolecular Influences: Environmental Stress Factors

The chemical environment in which a 2-substituted 4-methoxyphenol derivative is stored or utilized plays a critical role in its stability.

  • pH: The pH of the medium can significantly affect the stability of these compounds. Phenols are weakly acidic and will deprotonate to form the more reactive phenoxide ion in alkaline conditions.[6] This increased reactivity can accelerate degradation. Generally, 2-substituted 4-methoxyphenol derivatives are more stable in acidic to neutral conditions.[10][11]

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation pathways.[12][13] For many phenolic compounds, temperatures above 40-50°C can lead to significant degradation.[12][13]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[10][12] This can involve the formation of excited states and subsequent radical reactions that lead to the breakdown of the molecule.

  • Oxygen and Oxidizing Agents: As antioxidants, these compounds are inherently susceptible to oxidation. The presence of oxygen and other oxidizing agents can lead to the formation of phenoxy radicals, which can then undergo further reactions to form degradation products.[12][14]

  • Metal Ions: Metal ions, such as copper and iron, can act as catalysts for the oxidative degradation of phenolic compounds.

  • Water Activity: In solid or semi-solid formulations, the amount of available water (water activity) can influence degradation rates. Higher water activity can increase molecular mobility and facilitate degradative reactions.[15]

Common Degradation Pathways

The degradation of 2-substituted 4-methoxyphenol derivatives can proceed through several pathways, often initiated by an oxidation event.

Formation of Phenoxy Radicals and Subsequent Reactions

The initial step in many degradation pathways is the abstraction of the hydrogen atom from the phenolic hydroxyl group, forming a phenoxy radical. This radical is resonance-stabilized, but it can still participate in further reactions:

  • Dimerization: Two phenoxy radicals can couple to form dimers. For example, ortho-ortho coupling of p-methoxyphenol can lead to the formation of 2,2'-dihydroxy-5,5'-dimethoxybiphenol.[16]

  • Disproportionation: In some cases, phenoxy radicals can disproportionate to form a phenol and a quinone methide.

  • Reaction with Other Radicals: The phenoxy radical can react with other radical species present in the system, effectively terminating radical chains but also consuming the antioxidant.[5]

Oxidation to Quinones and Quinone Methides

Further oxidation of the phenoxy radical or the parent phenol can lead to the formation of quinones or quinone methides. For instance, the cytochrome P450-catalyzed oxidation of some 4-alkyl-2-methoxyphenols can produce quinone methides.[17] These species are often highly reactive electrophiles that can react with biological nucleophiles, which can be a source of toxicity.

Ring Cleavage

Under more aggressive oxidative conditions, such as exposure to strong oxidizing agents or certain microbial degradation pathways, the aromatic ring can be cleaved.[14][18] This typically involves initial dihydroxylation to form a catechol derivative, followed by enzymatic cleavage of the ring.[18]

Ipso Substitution

In some biological systems, degradation can occur via an ipso substitution mechanism, where a substituent on the aromatic ring is replaced by another group, such as a hydroxyl group. This has been observed in the degradation of phenolic compounds with a quaternary α-carbon in the para position.[19]

Experimental Assessment of Stability

A robust stability testing program is crucial for any product containing 2-substituted 4-methoxyphenol derivatives. This involves subjecting the compound or formulation to controlled stress conditions and monitoring its degradation over time.

Stability-Indicating Analytical Methods

A key component of any stability study is a validated analytical method that can separate the intact compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Table 1: Typical HPLC Parameters for Stability Testing of 2-Substituted 4-Methoxyphenol Derivatives

ParameterTypical Value/ConditionRationale
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation of moderately polar phenolic compounds.
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol)Allows for the separation of compounds with a range of polarities, including the parent compound and its degradation products.
Flow Rate 1.0 mL/minA standard flow rate that provides good separation efficiency and reasonable run times.
Column Temperature 25-35°CEnsures reproducible retention times and peak shapes.
Detection Wavelength Typically around 280-290 nmCorresponds to the UV absorbance maximum for many phenolic compounds.
Experimental Protocols

Protocol 1: Accelerated Stability Testing

This protocol is designed to predict the long-term stability of a formulation under normal storage conditions by subjecting it to elevated temperature and humidity.

  • Sample Preparation: Prepare at least three batches of the final formulation in the intended commercial packaging.

  • Storage Conditions: Place the samples in a stability chamber set to accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH.

  • Time Points: Withdraw samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the concentration of the active ingredient and identify and quantify any degradation products.

  • Data Evaluation: Plot the concentration of the active ingredient versus time to determine the degradation kinetics and predict the shelf-life.

Protocol 2: Photostability Testing

This protocol assesses the stability of a compound or formulation when exposed to light.

  • Sample Preparation: Prepare samples of the compound or formulation, with a portion protected from light (e.g., wrapped in aluminum foil) to serve as a dark control.

  • Light Exposure: Expose the samples to a light source that provides a combination of UV and visible light, according to ICH Q1B guidelines.

  • Analysis: After the exposure period, analyze both the exposed and dark control samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the exposed and dark control samples to identify any photodegradation products and quantify the loss of the active ingredient.

Assessment of Antioxidant Activity

Since the primary function of many of these compounds is as antioxidants, it is often useful to assess their antioxidant activity over the course of a stability study.

Protocol 3: DPPH Radical Scavenging Assay

This is a common and relatively simple method for determining the radical scavenging activity of a compound.

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).

  • Sample Preparation: Prepare a series of dilutions of the test compound.

  • Reaction: Add a fixed volume of the DPPH solution to each dilution of the test compound.

  • Incubation: Allow the reaction to proceed in the dark for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound and determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Visualization of Key Concepts

Factors Influencing Stability

Stability_Factors cluster_Intramolecular Intramolecular Factors cluster_Extramolecular Extramolecular Factors Substituent_Effects Substituent Effects (2-position) Electronic_Effects Electronic Effects (EWG vs. EDG) Substituent_Effects->Electronic_Effects Modulates electron density Steric_Effects Steric Effects (Bulky Groups) Substituent_Effects->Steric_Effects Hinders reactivity Stability Stability Substituent_Effects->Stability Environmental_Factors Environmental Factors pH pH Environmental_Factors->pH Temperature Temperature Environmental_Factors->Temperature Light Light (UV) Environmental_Factors->Light Oxygen Oxygen/Oxidants Environmental_Factors->Oxygen Metal_Ions Metal Ions Environmental_Factors->Metal_Ions Water_Activity Water Activity Environmental_Factors->Water_Activity Environmental_Factors->Stability

Caption: Interplay of intramolecular and extramolecular factors on stability.

General Degradation Pathway

Degradation_Pathway cluster_Products Potential Products Parent_Compound 2-Substituted 4-Methoxyphenol Phenoxy_Radical Phenoxy Radical Parent_Compound->Phenoxy_Radical Oxidation (H abstraction) Ring_Cleavage_Products Ring Cleavage Products Parent_Compound->Ring_Cleavage_Products Harsh Oxidation Dimers Dimers Phenoxy_Radical->Dimers Coupling Quinones Quinones/ Quinone Methides Phenoxy_Radical->Quinones Further Oxidation Degradation_Products Degradation Products Dimers->Degradation_Products Quinones->Degradation_Products Ring_Cleavage_Products->Degradation_Products

Caption: Simplified overview of major degradation pathways.

Conclusion

The stability of 2-substituted 4-methoxyphenol derivatives is a complex subject that requires a deep understanding of both their inherent chemical properties and the external factors they are exposed to. By carefully considering the electronic and steric effects of the substituent at the 2-position, and by controlling environmental factors such as pH, temperature, and light exposure, researchers can mitigate degradation and ensure the optimal performance and safety of these valuable compounds. The experimental protocols outlined in this guide provide a framework for systematically evaluating the stability of these derivatives, enabling the development of robust and reliable formulations for a wide range of applications.

References

  • Degradation of Substituted Phenols in a Hybrid Gas−Liquid Electrical Discharge Reactor | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.).
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  • Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and. (n.d.).
  • Reactivity of Substituted Phenols Toward Alkyl Radicals - ACS Publications. (n.d.).
  • A Density Functional Study of Substituent Effects on the O−H and O−CH3 Bond Dissociation Energies in Phenol and Anisole | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC. (n.d.).
  • Effect of Substituents On Acidity of Phenol | PDF - Scribd. (n.d.).
  • 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC. (n.d.).
  • Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere - MDPI. (2025).
  • Degradation Pathway of Bisphenol A: Does ipso Substitution Apply to Phenols Containing a Quaternary α-Carbon Structure in the para Position? - ASM Journals. (n.d.).
  • The kinetic behavior of antioxidant activity and the stability of aqueous and organic polyphenol extracts from navel orange peel - SciELO. (n.d.).
  • ``Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated - CORE. (2016).
  • Oxidation of substituted phenols by Pseudomonas putida F1 and Pseudomonas sp. strain JS6 - PMC. (n.d.).
  • Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips - MDPI. (2023).
  • Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade - Chemical Communications (RSC Publishing). (n.d.).
  • The Influence of 4-alkyl Substituents on the Formation and Reactivity of 2-methoxy-quinone Methides: Evidence That Extended Pi-Conjugation Dramatically Stabilizes the Quinone Methide Formed From Eugenol - PubMed. (1995). Chemical Biology & Toxicology, 95(3), 279-290.
  • Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade - PMC. (n.d.).
  • Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. (n.d.).
  • Free radical intermediates during peroxidase oxidation of 2-t-butyl-4-methoxyphenol, 2,6-di-t-butyl-4-methylphenol, and related phenol compounds - PubMed. (n.d.).
  • Technical Support Center: Enhancing the Stability of 3-tert-Butyl-4-methoxyphenol in Formulations - Benchchem. (n.d.).
  • Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat - MDPI. (2020).
  • Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. (2010). Journal of Oleo Science, 59(2), 95-100.
  • Predicting the activity of methoxyphenol derivatives antioxidants: II-Importance of the nature of the solvent on the mechanism, a DFT study - PubMed. (2024).
  • Synthesis of 2-amino-4-methoxyphenol - PrepChem.com. (n.d.).
  • WO2018214630A1 - New method for preparing 2-tert-butyl-4-methoxyphenol and new crystal form thereof - Google Patents. (n.d.).
  • Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC. (2019).
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Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 4-Methoxy-2-((methylamino)methyl)phenol

[1] Executive Summary This application note details the optimized protocol for synthesizing 4-Methoxy-2-((methylamino)methyl)phenol (also known as 2-((methylamino)methyl)-4-methoxyphenol) via the Mannich reaction.[1] Thi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the optimized protocol for synthesizing 4-Methoxy-2-((methylamino)methyl)phenol (also known as 2-((methylamino)methyl)-4-methoxyphenol) via the Mannich reaction.[1] This transformation involves the aminoalkylation of 4-methoxyphenol (MEHQ) using formaldehyde and methylamine.[1]

While the Mannich reaction is a staple of organic synthesis, the use of primary amines (methylamine) with phenols presents specific challenges, notably the competition between mono-alkylation, bis-alkylation, and the formation of cyclic 1,3-benzoxazine byproducts. This guide provides a robust Method A (Direct Synthesis) and an advanced Method B (Benzoxazine Hydrolysis) to ensure high purity and regioselectivity.

Scientific Background & Mechanistic Insight

The Chemistry

The synthesis relies on the condensation of an electron-rich aromatic ring (phenol) with an iminium ion generated in situ from formaldehyde and methylamine.

  • Substrate: 4-Methoxyphenol (MEHQ).[1] The methoxy group at the para position directs the incoming electrophile to the ortho position relative to the hydroxyl group.

  • Electrophile: The iminium ion (

    
    ).
    
  • Regioselectivity: The reaction is highly ortho-selective due to the activation provided by the phenolic hydroxyl group and potential hydrogen bonding with the incoming amine/iminium species.

Mechanistic Pathway

The reaction proceeds through the formation of a reactive iminium species.[2][3][4] A critical divergence occurs based on stoichiometry:

  • Pathway A (Target): Nucleophilic attack by the phenol yields the open-chain Mannich base.

  • Pathway B (Cyclization): In the presence of excess formaldehyde, the secondary amine product can react further to close a ring, forming a 3,4-dihydro-2H-1,3-benzoxazine .[1]

Reaction Mechanism Diagram

MannichMechanism cluster_activation Iminium Formation cluster_reaction Electrophilic Aromatic Substitution HCHO Formaldehyde (HCHO) Iminium Iminium Ion [CH2=NHMe]+ HCHO->Iminium - H2O MeNH2 Methylamine (MeNH2) MeNH2->Iminium Transition Transition State (Ortho-attack) Iminium->Transition Phenol 4-Methoxyphenol Phenol->Transition Product Target Mannich Base (Open Chain) Transition->Product - H+ Benzoxazine Benzoxazine (Cyclic Side Product) Product->Benzoxazine + Excess HCHO (Cyclization)

Figure 1: Mechanistic pathway showing iminium formation and the divergence between the target Mannich base and the benzoxazine side product.[1]

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1]Equiv.[1][2][4][5]Role
4-Methoxyphenol 150-76-51.0Substrate
Methylamine (40% aq.) 74-89-51.1Amine Source
Formaldehyde (37% aq.) 50-00-01.0Carbon Source
Ethanol (Abs.) 64-17-5SolventReaction Medium
Hydrochloric Acid (conc.) 7647-01-0ReagentWorkup/pH adj.[1]
Method A: Direct Synthesis (Optimized for Speed)

This method targets the open-chain amine directly by controlling stoichiometry to prevent benzoxazine formation.[1]

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Methoxyphenol (12.4 g, 100 mmol) in Ethanol (50 mL) .

  • Amine Addition: Add Methylamine (40% aq. solution, 8.6 mL, 110 mmol) to the flask. Stir for 10 minutes at room temperature.

    • Note: The solution may darken slightly; this is normal.

  • Formaldehyde Addition (Critical): Cool the mixture to 10–15°C using a water bath. Add Formaldehyde (37% aq.[1][4] solution, 7.5 mL, 100 mmol) dropwise over 20 minutes.

    • Control Point: Slow addition prevents localized excess of HCHO, reducing bis-alkylation risk.[1]

  • Reaction: Remove the cooling bath. Heat the mixture to reflux (approx. 80°C) and stir for 3–4 hours .

  • Monitoring: Monitor by TLC (Mobile phase: DCM/MeOH 9:1). The starting phenol (

    
    ) should disappear, and a new polar spot (
    
    
    
    ) should appear.
  • Workup:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove ethanol.

    • Dissolve the oily residue in Ethyl Acetate (100 mL) .

    • Wash with Water (2 x 30 mL) to remove unreacted amine/formaldehyde.[1]

    • Extract the organic layer with 1M HCl (3 x 40 mL) . The product moves to the aqueous layer as the hydrochloride salt.

    • Wash the combined aqueous acidic extracts with Ethyl Acetate (1 x 30 mL) to remove non-basic impurities (unreacted phenol).

    • Basify the aqueous layer to pH ~10 using 4M NaOH or Sat. NaHCO3 .[1] The free base will precipitate or oil out.

    • Extract back into Dichloromethane (DCM) , dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Ether or conversion to the HCl salt for stability.

Method B: The Benzoxazine Route (High Purity)

Recommended for pharmaceutical applications requiring >98% purity.

  • Cyclization: React Phenol (1.0 eq) + Methylamine (1.0 eq) + Formaldehyde (2.2 eq) in refluxing toluene or ethanol. This forces the formation of the cyclic 6-methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine .[1]

  • Isolation: The benzoxazine is often a crystalline solid that can be easily purified by recrystallization, removing all unreacted phenol and bis-products.[1]

  • Hydrolysis: Reflux the purified benzoxazine in Ethanol/conc. HCl (10:1) for 2 hours.

  • Result: The ring opens to yield the pure 4-methoxy-2-((methylamino)methyl)phenol hydrochloride .[1]

Workflow Visualization

ExperimentalWorkflow cluster_setup Phase 1: Setup & Addition cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup (Acid-Base) Step1 Dissolve 4-Methoxyphenol in Ethanol Step2 Add Methylamine (1.1 eq) Stir 10 min Step1->Step2 Step3 Dropwise Formaldehyde (1.0 eq) at 10-15°C Step2->Step3 Step4 Reflux (80°C) 3-4 Hours Step3->Step4 Step5 TLC Check (DCM:MeOH 9:1) Step4->Step5 Step6 Evaporate EtOH Dissolve in EtOAc Step5->Step6 Complete Step7 Extract with 1M HCl (Product -> Aqueous) Step6->Step7 Step8 Basify Aqueous Layer Extract into DCM Step7->Step8

Figure 2: Step-by-step experimental workflow for Method A (Direct Synthesis).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Bis-alkylation (2,6-disubstituted product)Excess Formaldehyde or high temperature during addition.[1]Ensure strict 1:1 stoichiometry of HCHO. Keep temp <15°C during addition.
Benzoxazine formation (Cyclic product)Excess Formaldehyde.[1]Use Method B intentionally, or reduce HCHO to 0.95 eq in Method A. Hydrolyze with HCl if observed.
Low Yield Product lost in organic wash during workup.The product is amphoteric but basic. Ensure the acid extraction (Step 7) is thorough (pH < 2).
Oiling out Product is not crystallizing.Convert to Hydrochloride salt by bubbling HCl gas into dry ether solution of the base.

Characterization Data (Expected)

  • Physical State: Off-white to beige solid (HCl salt).[1]

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       9.5 (br s, 1H, Phenolic OH)
      
    • 
       8.8 (br s, 2H, 
      
      
      
      )
    • 
       6.7–6.9 (m, 3H, Aromatic protons)
      
    • 
       4.05 (s, 2H, 
      
      
      
      )[1]
    • 
       3.70 (s, 3H, 
      
      
      
      )[1]
    • 
       2.55 (s, 3H, 
      
      
      
      )[1]
  • IR (

    
    ):  ~3300 (OH/NH stretch), 1505 (Ar C=C), 1240 (Ar-O-C).[1]
    

References

  • Mannich Reaction Mechanism & General Scope

    • Mannich, C., & Krösche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 250(1), 647-667.[1]

  • Phenolic Mannich Bases & Benzoxazine Intermediates

    • Perangin-angin, S., & Chairi, S. (2019).[1][6] Synthesis of 6-Alyl-8-Methoxy-3-Propyl-1,3-Benzoxazine and 4-Alyl-6-(Dimetilamino)Methyl-2-Methoxy Phenol from Eugenol through Mannich Reaction. Proceedings of the 1st International MIPAnet Conference on Science and Mathematics.

  • Benzoxazine Hydrolysis to Aminomethyl Phenols

    • Holly, F. W., & Cope, A. C. (1944). Condensation Products of Aldehydes and Ketones with Amines. Journal of the American Chemical Society, 66(11), 1875–1879.

  • Regioselectivity in Phenol Mannich Reactions

    • Blicke, F. F. (1942). The Mannich Reaction. Organic Reactions, 1, 303-341.[1] (Classic review on the specificity of the reaction).

Sources

Application

Application Note: Regioselective Aminomethylation of 4-Methoxyphenol (Mannich Reaction)

Topic: Protocol for Aminomethylation of 4-Methoxyphenol Content Type: Application Note & Detailed Protocol Abstract & Scope This technical guide details the protocol for the aminomethylation of 4-methoxyphenol (p-methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Aminomethylation of 4-Methoxyphenol Content Type: Application Note & Detailed Protocol

Abstract & Scope

This technical guide details the protocol for the aminomethylation of 4-methoxyphenol (p-methoxyphenol/MEHQ) via the Mannich reaction. This transformation introduces an aminomethyl group (


) onto the phenolic ring, serving as a critical step in the synthesis of benzoxazines, salen-type ligands, and antioxidant stabilizers.

The protocol focuses on the regioselective synthesis of 2-(aminomethyl)-4-methoxyphenol , leveraging the ortho-directing power of the hydroxyl group to install the substituent at the C2 position. We provide a robust methodology using secondary amines (e.g., dimethylamine, morpholine) and formaldehyde, emphasizing reaction control to prevent bis-substitution at the C6 position.

Chemical Basis & Mechanism[1][2][3][4][5][6][7][8]

Mechanistic Pathway

The reaction proceeds via a classic Mannich mechanism involving two distinct phases:[1][2][3][4]

  • Iminium Ion Formation: The condensation of formaldehyde with the secondary amine generates a reactive iminium ion (Eschenmoser salt equivalent) and water.[2][3]

  • Electrophilic Aromatic Substitution (EAS): The phenol, activated by the hydroxyl group, attacks the electrophilic iminium species.

Regioselectivity Analysis[3]
  • Substrate: 4-Methoxyphenol contains two directing groups:

    • -OH (Position 1): Strong activator, ortho/para director.

    • -OMe (Position 4): Moderate activator, ortho/para director.

  • Directing Logic: The para position relative to the -OH is blocked by the -OMe group. The -OH group is a more powerful activator than the -OMe. Consequently, substitution occurs exclusively ortho to the hydroxyl group (Position 2 or 6).

  • Control: Stoichiometry is the primary control factor. A 1:1 equivalent of amine/formaldehyde yields the mono-substituted product (C2). Excess reagents lead to the 2,6-bis(aminomethyl) derivative.

Reaction Visualization

MannichMechanism Formaldehyde Formaldehyde (HCHO) Iminium Iminium Ion [CH2=NR2]+ Formaldehyde->Iminium - H2O Amine Secondary Amine (HNR2) Amine->Iminium Phenol 4-Methoxyphenol Transition Sigma Complex (Transition State) Phenol->Transition Iminium->Transition + Phenol (EAS) Product 2-(Aminomethyl)- 4-methoxyphenol Transition->Product - H+ (Re-aromatization)

Caption: Mechanistic flow of the Mannich reaction showing the convergence of the iminium intermediate and phenol substrate.

Experimental Protocol

Reagents & Materials
ReagentRolePurity/Conc.[2][5][6]Notes
4-Methoxyphenol Substrate>98%Solid, store away from light.
Secondary Amine Reagent A40% aq. or puree.g., Dimethylamine, Morpholine.
Formaldehyde Reagent B37% aq.[2][7] (Formalin)Stabilized with methanol.
Ethanol (EtOH) SolventAbsolute or 95%Protic solvent supports mechanism.
Hydrochloric Acid Catalyst (Opt.)12 MOnly if using paraformaldehyde.
Standard Procedure (Aqueous Formalin Method)

Target: Synthesis of 2-((dimethylamino)methyl)-4-methoxyphenol.

Step 1: Preparation of Reactants

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 4-Methoxyphenol (12.4 g, 100 mmol) .

  • Add Ethanol (50 mL) and stir at room temperature until fully dissolved.

Step 2: Formation of Mannich Reagent (In-Situ) Note: While pre-mixing amine and formaldehyde is possible, sequential addition to the phenol is often safer and sufficient for this substrate.

  • Add Secondary Amine (e.g., 40% aq. Dimethylamine, 11.3 g, 100 mmol) to the stirring phenol solution. The solution may warm slightly (exothermic acid-base interaction).

  • Add Formaldehyde (37% aq.[2] solution, 8.2 mL, 110 mmol) dropwise over 10 minutes.

    • Critical: A slight excess (1.1 eq) of formaldehyde ensures complete conversion of the amine, preventing difficult-to-remove amine contamination.

Step 3: Reaction

  • Heat the mixture to Reflux (approx. 80°C) .

  • Maintain reflux for 4 to 6 hours .

    • Monitoring: Monitor via TLC (Mobile Phase: 10% MeOH in DCM). The starting phenol (Rf ~0.6) should disappear, replaced by a lower Rf spot (amine product).

Step 4: Workup & Isolation

  • Remove the heating source and allow the mixture to cool to room temperature.

  • Rotary Evaporation: Remove the ethanol under reduced pressure to obtain a viscous oil or semi-solid.

  • Extraction (if oil persists): Dissolve residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) to remove unreacted formaldehyde.

  • Crystallization: Many Mannich bases of phenols crystallize upon standing or triturating with cold hexane or diethyl ether.

    • Alternative: If the product is an oil, convert to the Hydrochloride salt by bubbling HCl gas or adding conc. HCl/Ether. The salt is usually a stable solid.

Workflow Diagram

ProtocolWorkflow Start Start: Dissolve 4-Methoxyphenol in Ethanol AddReagents Add Secondary Amine then Formaldehyde (Dropwise) Start->AddReagents Reflux Reflux at 80°C (4-6 Hours) AddReagents->Reflux Check Check TLC (Complete?) Reflux->Check Check->Reflux No Evap Rotary Evaporation (Remove Solvent) Check->Evap Yes Purify Recrystallization or Salt Formation (HCl) Evap->Purify

Caption: Step-by-step experimental workflow for the aminomethylation of 4-methoxyphenol.

Data Interpretation & Characterization

Successful synthesis is validated by the appearance of the methylene bridge signal in NMR and the presence of amine functionality in IR.

TechniqueDiagnostic SignalInterpretation

H NMR

3.5 – 3.8 ppm (Singlet, 2H)
Represents the Ar-CH

-N
methylene bridge.

H NMR

6.5 – 6.9 ppm (Multiplet, 3H)
Aromatic region showing 1,2,4-substitution pattern (loss of symmetry vs starting material).

C NMR

~60 ppm
Carbon of the methylene bridge.
IR Spectroscopy ~3200-3400 cm

Phenolic -OH stretch (often broad).
IR Spectroscopy ~2800 cm

C-H stretching of N-alkyl groups.

Troubleshooting Table:

Observation Root Cause Corrective Action
Product is a sticky oil Trace solvent/impurities Triturate with cold hexanes or convert to HCl salt.
Bis-substituted product Excess Formaldehyde/Amine Strictly control stoichiometry (1:1 ratio).

| No Reaction | Old Formaldehyde (Polymerized) | Use fresh formalin or depolymerize paraformaldehyde with acid. |

Safety & Handling

  • Formaldehyde: Known carcinogen and sensitizer. All additions must be performed in a fume hood.

  • Secondary Amines: Volatile and corrosive. Use proper ventilation.

  • 4-Methoxyphenol: Irritant. Avoid skin contact.

  • Waste: Aqueous washes containing formaldehyde must be treated as hazardous chemical waste.

References

  • BenchChem. "The Mannich Reaction with Phenols: A Technical Guide." BenchChem Technical Library. Link

  • Roman, G. (2012). "Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols." Revista de Chimie, 63(4). Link

  • MDPI. "Synthesis of 2-Methoxy-5-((phenylamino)methyl)phenol." Molbank, 2021. Link

  • Organic Chemistry Portal. "Mannich Reaction: Mechanism and Recent Literature." Link

  • Alfa Chemistry. "Mannich Reaction Protocol and Applications." Link

Sources

Method

Application Notes and Protocols: 4-Methoxy-2-((methylamino)methyl)phenol as a High-Performance Epoxy Curing Agent

Introduction: A Novel Phenolic Amine for Advanced Epoxy Systems In the realm of thermosetting polymers, epoxy resins stand out for their exceptional mechanical properties, chemical resistance, and adhesion. The performan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Phenolic Amine for Advanced Epoxy Systems

In the realm of thermosetting polymers, epoxy resins stand out for their exceptional mechanical properties, chemical resistance, and adhesion. The performance of an epoxy system is, however, critically dependent on the choice of curing agent. This document introduces 4-Methoxy-2-((methylamino)methyl)phenol, a phenolic amine of the Mannich base class, as a high-performance curing agent for epoxy resins. Its unique molecular architecture, featuring a secondary amine for cross-linking and a phenolic hydroxyl group for accelerated curing, offers a compelling combination of desirable properties.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview, including the chemistry, formulation guidelines, and detailed experimental protocols for utilizing 4-Methoxy-2-((methylamino)methyl)phenol to develop advanced epoxy systems. The protocols are designed to be self-validating, with explanations of the scientific principles behind each step, ensuring both accuracy and reproducibility.

Chemistry and Curing Mechanism

4-Methoxy-2-((methylamino)methyl)phenol is synthesized via the Mannich reaction, a three-component condensation of 4-methoxyphenol, formaldehyde, and methylamine.

cluster_synthesis Synthesis via Mannich Reaction 4-methoxyphenol product 4-methoxyphenol->product + formaldehyde formaldehyde->product + methylamine methylamine->product +

Caption: Synthesis of 4-Methoxy-2-((methylamino)methyl)phenol.

The curing of epoxy resins with this phenolic amine proceeds through a dual mechanism. The secondary amine's active hydrogen opens the epoxide ring, initiating the primary cross-linking reaction.[1][2] Concurrently, the phenolic hydroxyl group acts as a catalyst, accelerating the amine-epoxy reaction and promoting further cross-linking through etherification.[3] This built-in acceleration allows for rapid curing at ambient or low temperatures, a significant advantage in many applications.[3]

Epoxy_Resin Epoxy Resin (e.g., DGEBA) Cured_Polymer Cross-linked Thermoset Polymer Epoxy_Resin->Cured_Polymer Primary Amine Reaction (Cross-linking) Curing_Agent 4-Methoxy-2-((methylamino)methyl)phenol Curing_Agent->Epoxy_Resin Catalytic Effect of Phenolic -OH Group (Acceleration) Curing_Agent->Cured_Polymer

Caption: Dual curing mechanism of the phenolic amine.

Formulation and Stoichiometry

The precise mixing ratio of the curing agent to the epoxy resin is crucial for achieving optimal properties. This is determined by the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxy Equivalent Weight (EEW) of the resin.

1. Calculation of Amine Hydrogen Equivalent Weight (AHEW):

The AHEW is the molecular weight of the curing agent divided by the number of active amine hydrogens. For 4-Methoxy-2-((methylamino)methyl)phenol (Molecular Formula: C9H13NO2, Molecular Weight: 167.21 g/mol ), there is one active hydrogen on the secondary amine.

  • AHEW = Molecular Weight / Number of Active Hydrogens = 167.21 / 1 = 167.21 g/eq

2. Calculation of Mixing Ratio (Parts per Hundred Resin - PHR):

The PHR is calculated using the following formula:[4]

  • PHR = (AHEW / EEW) * 100

For a standard liquid epoxy resin based on Bisphenol A (DGEBA) with an EEW of 190 g/eq, the PHR would be:

  • PHR = (167.21 / 190) * 100 ≈ 88 parts by weight of curing agent per 100 parts by weight of epoxy resin.

ParameterValueUnit
Molecular Weight167.21 g/mol
Number of Active Amine Hydrogens1
Amine Hydrogen Equivalent Weight (AHEW) 167.21 g/eq
Typical Epoxy Equivalent Weight (EEW)190g/eq
Calculated Mixing Ratio (PHR) ~88

Experimental Protocols

The following protocols provide a framework for the preparation, curing, and characterization of an epoxy system using 4-Methoxy-2-((methylamino)methyl)phenol.

cluster_prep I. Sample Preparation & Curing cluster_char II. Material Characterization Mixing 1. Weighing & Mixing (Epoxy Resin + Curing Agent) Degassing 2. Degassing (Vacuum Chamber) Mixing->Degassing Casting 3. Casting (Molds for Testing) Degassing->Casting Curing 4. Curing (Ambient or Elevated Temp.) Casting->Curing Post_Curing 5. Post-Curing (Optional, for enhanced Tg) Curing->Post_Curing Cured B. Cured Properties Post_Curing->Cured Uncured A. Uncured Properties Viscosity Viscosity (ASTM D2393) Uncured->Viscosity Gel_Time Gel Time (ASTM D2471) Uncured->Gel_Time Thermal Thermal Analysis Cured->Thermal Mechanical Mechanical Testing Cured->Mechanical Physical Physical Properties Cured->Physical DSC DSC (ASTM D3418) (Glass Transition Temp.) Thermal->DSC TGA TGA (ASTM D3850) (Thermal Stability) Thermal->TGA Tensile Tensile (ASTM D638) Mechanical->Tensile Flexural Flexural (ASTM D790) Mechanical->Flexural Hardness Hardness (ASTM D2240) Mechanical->Hardness Density Density (ASTM D792) Physical->Density

Caption: Experimental workflow for epoxy system evaluation.

Part A: Preparation and Curing of Test Specimens

1. Materials and Equipment:

  • Liquid Epoxy Resin (e.g., DGEBA, EEW 185-192)

  • 4-Methoxy-2-((methylamino)methyl)phenol Curing Agent

  • Analytical Balance (±0.01 g)

  • Disposable Mixing Cups and Stirring Rods

  • Vacuum Chamber/Desiccator with Vacuum Pump

  • Molds for test specimens (e.g., silicone or PTFE, conforming to ASTM standards for mechanical testing)

  • Temperature-controlled Oven

2. Procedure:

  • Weighing: Accurately weigh the epoxy resin and the curing agent into a clean, dry mixing cup according to the calculated PHR (e.g., 100 g of epoxy resin and 88 g of curing agent).

  • Mixing: Thoroughly mix the two components for 3-5 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture. Avoid excessive air entrapment.

  • Degassing: Place the mixture in a vacuum chamber and apply a vacuum of 25-29 inHg (85-98 kPa) until the bubbling subsides. This step is critical to remove entrapped air, which can lead to voids in the cured material.

  • Casting: Carefully pour the degassed mixture into the pre-conditioned molds.

  • Curing:

    • Ambient Cure: Allow the cast specimens to cure at ambient temperature (23 ± 2 °C) for 7 days.

    • Elevated Temperature Cure: For faster curing and potentially higher glass transition temperatures, use a staged curing cycle, for example: 2 hours at 80 °C followed by 3 hours at 120 °C. The optimal curing schedule should be determined experimentally.

  • Post-Curing (Optional): For applications requiring maximum thermal and mechanical performance, a post-cure step can be beneficial. A typical post-cure schedule is 2-4 hours at a temperature approximately 10-20 °C above the expected glass transition temperature (Tg).

Part B: Characterization of the Cured Epoxy System

The following standard test methods are recommended for a comprehensive evaluation of the epoxy system.

1. Thermal Properties:

  • Glass Transition Temperature (Tg): Determined by Differential Scanning Calorimetry (DSC) according to ASTM D3418 .[5][6] The Tg indicates the temperature at which the material transitions from a rigid, glassy state to a more rubbery state and is a key indicator of the material's upper service temperature.

  • Thermal Stability: Assessed using Thermogravimetric Analysis (TGA) as per ASTM D3850 .[7][8] TGA measures the weight loss of a material as a function of temperature, providing information on its thermal decomposition profile.

2. Mechanical Properties:

  • Tensile Strength and Modulus: Measured following ASTM D638 using dumbbell-shaped specimens.[9][10] This test provides fundamental data on the material's strength and stiffness under tension.

  • Flexural Strength and Modulus: Determined by a three-point bending test according to ASTM D790 .[11][12] This is particularly relevant for materials that will be subjected to bending loads in their application.

  • Hardness: Measured using a Durometer on the Shore D scale as per ASTM D2240 .[13][14] Hardness provides a measure of the material's resistance to indentation.

3. Physical Properties:

  • Density and Specific Gravity: Determined by displacement according to ASTM D792 .[1][15]

Expected Performance and Applications

Epoxy systems cured with 4-Methoxy-2-((methylamino)methyl)phenol are anticipated to exhibit the following characteristics, based on the properties of similar phenolic amine and Mannich base curing agents:

PropertyExpected RangeTest Method
Curing Characteristics
Gel Time (100g mass @ 25°C)20 - 40 minutesASTM D2471[16]
Thin Film Set Time (@ 25°C)4 - 8 hours
Thermal Properties
Glass Transition Temperature (Tg)80 - 120 °C (post-cured)ASTM D3418[5]
Decomposition Temperature (TGA, 5% wt loss)> 300 °CASTM D3850[7]
Mechanical Properties
Tensile Strength60 - 80 MPaASTM D638[9]
Tensile Modulus2.5 - 3.5 GPaASTM D638[9]
Flexural Strength100 - 130 MPaASTM D790[11]
Flexural Modulus2.8 - 3.8 GPaASTM D790[11]
Hardness (Shore D)80 - 90ASTM D2240[13]

Potential Applications: The balanced properties of this curing agent make it suitable for a wide range of applications, including:

  • High-performance adhesives

  • Protective coatings with excellent chemical resistance

  • Potting and encapsulation compounds for electronic components

  • Matrix resins for fiber-reinforced polymer (FRP) composites

Troubleshooting and Optimization

Start Curing Issue? Slow_Cure Cure Too Slow? Start->Slow_Cure Fast_Cure Cure Too Fast? Start->Fast_Cure Brittle Cured Material Too Brittle? Start->Brittle Soft Cured Material Too Soft? Start->Soft Increase_Temp Increase Cure Temperature or Add Post-Cure Slow_Cure->Increase_Temp Yes Decrease_Temp Decrease Cure Temperature or Use in Smaller Batches Fast_Cure->Decrease_Temp Yes Check_Ratio_Flex Check Mix Ratio. Consider adding a flexibilizing agent. Brittle->Check_Ratio_Flex Yes Check_Ratio_Post Check Mix Ratio. Ensure complete curing (consider post-cure). Soft->Check_Ratio_Post Yes

Caption: Troubleshooting flowchart for curing optimization.

References

  • ASTM D792-20, Standard Test Methods for Density and Specific Gravity (Relative Density) of Plastics by Displacement, ASTM International, West Conshohocken, PA, 2020,

  • ASTM D790-17, Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials, ASTM International, West Conshohocken, PA, 2017,

  • ASTM D2471-99(2007), Standard Test Method for Gel Time and Peak Exothermic Temperature of Reacting Thermosetting Resins (Withdrawn 2008), ASTM International, West Conshohocken, PA, 2007,

  • ASTM D638-14, Standard Test Method for Tensile Properties of Plastics, ASTM International, West Conshohocken, PA, 2014,

  • Shimadzu. (n.d.). ASTM D638 Standard Test Method for Tensile Properties of Plastics. Retrieved from [Link]

  • ZwickRoell. (n.d.). ASTM D790 3-point flexure test plastics. Retrieved from [Link]

  • ASTM D2240-15(2021), Standard Test Method for Rubber Property—Durometer Hardness, ASTM International, West Conshohocken, PA, 2021,

  • ASTM D3418-15, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2015,

  • Polymer Innovation Blog. (2022, July 11). Epoxy Curing Agents - Part 1: Amines. Retrieved from [Link]

  • PCI Magazine. (2021, September 8). Poly-Mannich Rapid-Cure Epoxy Curing Agents. Retrieved from [Link]

  • Intertek. (n.d.). Shore Hardness ASTM D2240. Retrieved from [Link]

  • Intertek. (n.d.). Density and Specific Gravity ASTM D792, ISO 1183. Retrieved from [Link]

  • ASTM D3850-19, Standard Test Method for Rapid Thermal Degradation of Solid Electrical Insulating Materials By Thermogravimetric Method (TGA), ASTM International, West Conshohocken, PA, 2019,

  • Westlake Epoxy. (n.d.). Mannich Bases. Retrieved from [Link]

  • Ellis, B. (Ed.). (1993). Chemistry and Technology of Epoxy Resins. Springer Netherlands.
  • Amine-Functional Curatives for Low Temperature Cure Epoxy Coatings. (1996). Journal of Protective Coatings & Linings. Retrieved from [Link]

  • Intertek. (n.d.). Heat of Fusion, Crystallization, Melting Point and Glass Transition by DSC - ASTM D3418, ASTM E1356, ISO 11357. Retrieved from [Link]

  • Alpine Polytech. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • ASTM D2393-86(1999), Standard Test Method for Viscosity of Epoxy Resins and Related Components (Withdrawn 2002), ASTM International, West Conshohocken, PA, 1999,

Sources

Application

Application Note: Advanced Synthesis &amp; Design of Phenolic Ligands for Coordination Chemistry

Abstract & Strategic Context Phenolic ligands are the workhorses of modern coordination chemistry. From the Nobel-winning Jacobsen-Katsuki epoxidation to biomimetic models of Tyrosinase , the phenol moiety offers a uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

Phenolic ligands are the workhorses of modern coordination chemistry. From the Nobel-winning Jacobsen-Katsuki epoxidation to biomimetic models of Tyrosinase , the phenol moiety offers a unique combination of "hard" oxygen donation and redox non-innocence.

Unlike simple alkoxides, phenols allow for fine-tuning of electronic properties via ring substitution. However, their synthesis is often plagued by oxidative coupling side reactions (quinone formation) and solubility issues. This guide provides a robust, field-tested framework for synthesizing high-purity phenolic ligands, focusing on the two most critical classes: Salen-type (Schiff Base) and Aminophenol (Mannich Base) ligands.

The "Non-Innocent" Advantage

Phenolic ligands are not merely spectators; they often participate in electron transfer.

  • Electron Withdrawing Groups (EWGs): (

    
    ) Stabilize the phenolate, lowering the 
    
    
    
    and making the metal center more Lewis acidic (good for Lewis acid catalysis).
  • Steric Bulk: (e.g., tert-butyl groups at 3,5-positions) Prevents formation of inactive

    
    -oxo bridged dimers, a common failure mode in Mn and Fe catalysis.
    

Strategic Design Workflow

Before synthesis, the ligand architecture must be mapped to the target metal ion.

LigandDesign Target Target Application (Catalysis/Bio-Model) Metal Metal Hardness (HSAB Theory) Target->Metal Backbone Linker Selection (C2-Symmetric vs. Flexible) Metal->Backbone Geometry Control Substituents Ring Substitution (Sterics/Electronics) Backbone->Substituents Solubility/Stability Synthesis Synthetic Pathway (Schiff Base vs. Mannich) Substituents->Synthesis

Figure 1: Decision matrix for ligand design. Note that steric bulk (Substituents) dictates the synthetic feasibility.

Synthetic Protocols

Protocol A: The "Gold Standard" Salen Ligand Synthesis

Target: N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (Jacobsen Ligand Precursor). Mechanism: Acid-catalyzed condensation of a salicylaldehyde derivative with a diamine.

Reagents:
  • (1R,2R)-1,2-Diaminocyclohexane (1.0 eq)

  • 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (2.05 eq)

  • Ethanol (Absolute, solvent)

  • Water (for workup)

Step-by-Step Methodology:
  • Dissolution: In a 250 mL round-bottom flask, dissolve 1.14 g (10 mmol) of the diamine in 15 mL of absolute ethanol.

    • Why Ethanol? It solubilizes the starting materials but is a poor solvent for the hydrophobic product, driving precipitation (Le Chatelier’s principle).

  • Addition: Add 4.80 g (20.5 mmol) of the aldehyde. A slight excess (2.5%) ensures complete consumption of the expensive chiral diamine.

  • Reflux: Heat the mixture to reflux (80°C) for 2 hours.

    • Visual Check: The solution will turn bright yellow/orange immediately due to imine (

      
      ) formation.
      
  • Precipitation: Cool the reaction slowly to room temperature, then to 0°C in an ice bath. The ligand will crystallize as a yellow solid.

    • Troubleshooting: If no solid forms, add drops of water to increase polarity, forcing the organic ligand out of solution.

  • Isolation: Filter via vacuum filtration.[1] Wash the cake with cold 95% ethanol (

    
    ).
    
  • Drying: Dry in a vacuum oven at 60°C for 4 hours.

Yield: Typically >90%.[2] Validation:


H NMR should show a singlet at 

(Imine CH) and disappearance of the aldehyde CHO peak (

).
Protocol B: The Mannich Base (Aminophenol) Synthesis

Target: Tridentate N-O-N ligands (e.g., for biomimetic copper chemistry). Mechanism: Electrophilic aromatic substitution using an iminium ion generated in situ.

Reagents:
  • 2,4-Di-tert-butylphenol (1.0 eq)

  • Paraformaldehyde (2.2 eq)

  • Secondary amine (e.g., N,N-bis(2-pyridylmethyl)amine) (1.0 eq)

  • Solvent: Methanol or Ethanol.

Step-by-Step Methodology:
  • Iminium Generation: In a flask, mix the secondary amine and paraformaldehyde in methanol. Heat gently (50°C) for 30 mins until the solution clears.

    • Chemistry: This depolymerizes paraformaldehyde and forms the reactive iminium ion (

      
      ).
      
  • Coupling: Add the phenol (dissolved in minimal methanol) to the reaction mixture.

  • Reflux: Reflux for 12–24 hours.

    • Critical Control: Mannich reactions with sterically hindered phenols are slow.[3] If yield is low, switch solvent to toluene and use a Dean-Stark trap to remove water, driving the equilibrium.

  • Purification: Unlike Salens, Mannich bases often result in oils. Evaporate solvent and recrystallize from hot acetonitrile or perform flash column chromatography (Silica, Hexane:EtOAc).

MannichMechanism Amine Secondary Amine + Formaldehyde Iminium Iminium Ion (Electrophile) Amine->Iminium - H2O Transition Transition State (Ortho-Attack) Iminium->Transition Phenol Phenol (Nucleophile) Phenol->Transition Product Mannich Base Ligand (Aminophenol) Transition->Product Re-aromatization

Figure 2: Mechanism of Mannich condensation.[4] The formation of the electrophilic iminium ion is the rate-limiting step.

Characterization & Quality Control

Trust but verify. A ligand must meet specific spectroscopic criteria before metallation.

TechniqueParameterExpected ObservationCommon Failure Mode

H NMR
Phenolic -OH

11.0 – 14.0 ppm (Broad singlet)
Disappearance = Deprotonation or Oxidation

H NMR
Imine -CH=N-

8.0 – 8.5 ppm (Sharp singlet)
Multiple peaks = Hydrolysis (Aldehyde presence)
IR (ATR)


Peak at

indicates unreacted aldehyde
IR (ATR)


(Weak, broad)
Sharp peak >3500 indicates non-hydrogen bonded water

Pro-Tip: Phenolic protons in Salen ligands are often intramolecularly hydrogen-bonded to the imine nitrogen, shifting the NMR signal significantly downfield (>13 ppm) and broadening it, sometimes to the point of invisibility in wet solvents. Use anhydrous


.

Metallation Protocol (General)

Once the ligand is pure, metallation is straightforward but requires base control to handle the phenolic protons.

  • Dissolve Ligand: 1.0 eq in THF or MeOH.

  • Base (Optional): If using metal halides (

    
    ), add 2.0 eq of 
    
    
    
    or NaH to deprotonate the phenol.
    • Note: If using Metal Acetates (

      
      ), no external base is needed; the acetate acts as the base.
      
  • Metal Addition: Add metal salt solution dropwise.

  • Oxidation (For Mn/Co): For Jacobsen catalysts (

    
    ), the initial product is 
    
    
    
    . Air sparging or addition of a chemical oxidant (ferrocenium, AgOTf) is required to access the active oxidation state.

References

  • Jacobsen, E. N., et al. (1991).[2][5] "Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane." Journal of the American Chemical Society.[5]

  • Larrow, J. F., & Jacobsen, E. N. (1998). "(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino manganese(III) chloride, a highly enantioselective epoxidation catalyst."[6] Organic Syntheses.

  • Kozak, C. M., et al. (2009). "Synthesis and structure of amine-bis(phenolate) chromium(III) complexes." Dalton Transactions.[7] (Context for Mannich base ligands in catalysis).

  • Cozzi, P. G. (2004). "Metal–Salen Schiff base complexes in catalysis: practical aspects." Chemical Society Reviews.

  • Tramontini, M., & Angiolini, L. (1990). "Mannich Bases: Chemistry and Uses."[8] CRC Press. (Foundational text on Mannich chemistry mechanism).

Sources

Method

Application Note: High-Purity Recrystallization of Phenolic Mannich Bases

Executive Summary & Core Challenges Phenolic Mannich bases (beta-amino ketones/phenols) are critical pharmacophores and intermediates in drug development, serving as precursors for anesthetics, antimalarials, and agroche...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenges

Phenolic Mannich bases (beta-amino ketones/phenols) are critical pharmacophores and intermediates in drug development, serving as precursors for anesthetics, antimalarials, and agrochemicals. However, their purification presents a unique paradox: thermal recrystallization—the standard purification method—actively promotes their decomposition.

The core challenge is the Retro-Mannich Reaction . In solution, particularly at elevated temperatures or extreme pH, Mannich bases exist in equilibrium with their precursors (amine, formaldehyde, and substrate). Prolonged heating during recrystallization shifts this equilibrium, releasing volatile amines and formaldehyde, leading to low yields and "oiling out" due to polymerized byproducts.

This guide details a "Thermal-Budget" Recrystallization Protocol designed to maximize purity while minimizing retrograde decomposition.

Pre-Protocol Assessment: The Stability Matrix

Before initiating crystallization, the crude material must be assessed. Unlike stable amides or esters, Mannich bases behave as "chemical springs," ready to release their amine component.

Solvent Selection Logic

The ideal solvent must balance solubility with kinetic stability.

Solvent SystemSuitabilityMechanism & Risk Profile
Ethanol (95-99%) High Standard. Good solubility gradient. Risk:[1] Proticity can catalyze retro-Mannich if heating is prolonged.
Acetone/Water Medium Useful for highly polar bases. Risk:[1] Acetone can undergo self-condensation (aldol) under basic conditions from free amines.
Ethyl Acetate/Hexane High Preferred for Stability. Lower boiling point (EtOAc) reduces thermal stress. Non-protic nature slows equilibrium shift.
Benzene/Toluene Low Obsolete/Toxic. Historically used but difficult to remove trace aromatics from pharmaceutical intermediates.
The "Acid-Base" Pre-Purification (Self-Validating Step)

Crucial for removing non-basic impurities (unreacted phenols, colored quinones).

Before recrystallization, perform this chemical filter:

  • Dissolution: Dissolve crude Mannich base in 1M HCl (Cold). The product forms a water-soluble hydrochloride salt.

  • Filtration: Filter off insoluble non-basic impurities (e.g., bis-phenols, tars).

  • Washing: Wash the aqueous acidic layer with Ethyl Acetate (removes unreacted phenol).[2]

  • Precipitation: Slowly basify the aqueous layer with 10% NaHCO₃ or NH₄OH to pH 9-10. The free Mannich base will precipitate or oil out.

  • Collection: Extract into organic solvent (DCM or EtOAc), dry, and evaporate to obtain the "Pre-Purified Solid."

Detailed Protocol: The "Flash-Heat" Recrystallization

Objective: Recrystallize the pre-purified solid with a total thermal exposure time of <10 minutes.

Materials
  • Substrate: Pre-purified Phenolic Mannich Base (e.g., 2-((dimethylamino)methyl)phenol).

  • Solvent: Ethanol (absolute) or Ethyl Acetate (degassed).

  • Equipment: Magnetic stirrer, reflux condenser, pre-warmed funnel, vacuum filtration setup.

Step-by-Step Procedure
Step 1: Saturation Point Determination (Pilot)

Do not guess the volume. Take 100 mg of solid and add hot solvent dropwise until dissolved. Extrapolate this ratio to the main batch.

  • Target: 1 g solute per 5–10 mL solvent (highly dependent on structure).

Step 2: The "Reverse Addition" Dissolution

Standard error: Boiling the solid in solvent for 30 minutes. Correct technique:

  • Heat the solvent to near-boiling in a separate flask.

  • Place the crude solid in the crystallization flask with a magnetic stir bar.

  • Add the hot solvent to the solid while stirring rapidly.

  • Stop heating the moment the solid dissolves.

    • Why? This minimizes the time the molecule spends at high energy, reducing the probability of C-N bond cleavage (Retro-Mannich).

Step 3: Filtration (Hot)

If insoluble particles remain (often polymerized formaldehyde), filter immediately through a pre-warmed glass funnel or a coarse syringe filter.

  • Speed is critical. Do not let the solution cool in the funnel.

Step 4: Controlled Cooling & Seeding
  • Allow the flask to cool to room temperature on a cork ring (insulation). Do not place directly on a cold bench (thermal shock causes oiling).

  • Seeding: If crystals do not appear at 30°C, add a single seed crystal of pure product or scratch the glass surface.

    • Mechanism:[1][3][4][5][6] Mannich bases are notorious for super-saturation. Scratching creates micro-nucleation sites.

  • Once room temperature is reached, move to 4°C (fridge) for 2 hours.

Step 5: Collection and Drying
  • Filter under vacuum using a Buchner funnel.

  • Wash: Use cold solvent (same as mother liquor, -20°C).

  • Drying: Dry in a vacuum desiccator over P₂O₅ or silica.

    • Warning: Do not oven dry >40°C. Heat will degrade the purified crystal lattice, liberating amine and turning the white solid yellow/brown.

Troubleshooting & Optimization

Scenario A: The "Oiling Out" Disaster

Symptom: Instead of crystals, a viscous oil separates at the bottom. Cause: The melting point of the solvated product is lower than the boiling point of the solvent, or impurities are lowering the lattice energy. Remedy:

  • Re-heat to dissolve the oil.

  • Add a "co-solvent" (Anti-solvent) like Hexane or Petroleum Ether dropwise until turbidity appears.

  • Cool very slowly. Vigorously stir during cooling to prevent oil coalescence.

Scenario B: Persistent Color (Red/Brown)

Cause: Oxidation of the phenolic core to quinones.[2] Remedy:

  • During the dissolution step (Step 2), add Activated Charcoal (1% w/w) .

  • Caution: Charcoal can catalyze surface oxidation of amines. Filter quickly.

  • Add a trace of Sodium Bisulfite to the crystallization solvent as an antioxidant.

Visualization of Workflows

Recrystallization Logic Flow

RecrystallizationWorkflow Start Crude Mannich Base AcidWash Acid/Base Pre-Purification (Remove Phenols/Quinones) Start->AcidWash SolventChoice Select Solvent (EtOH vs EtOAc) AcidWash->SolventChoice HeatSolvent Heat Solvent Separately (Avoid boiling solid) SolventChoice->HeatSolvent Dissolve Flash Dissolution (< 2 mins heat exposure) HeatSolvent->Dissolve Add Hot Solvent Filter Hot Filtration Dissolve->Filter Cool Controlled Cooling (RT -> 4°C) Filter->Cool Oil Oiling Out? Cool->Oil Result Crystalline Product Oil->Result No (Crystals Form) Remedy Reheat + Anti-solvent (Hexane) Oil->Remedy Yes Remedy->Cool

Figure 1: Decision tree for the purification of labile Mannich bases, emphasizing the "Flash Dissolution" technique to minimize thermal degradation.

The Retro-Mannich Risk

RetroMannich cluster_conditions Risk Factors MannichBase Mannich Base (Product) Intermediates Transition State (Imine/Enol) MannichBase->Intermediates Heat / H2O / H+ Intermediates->MannichBase Cooling Products Amine + Aldehyde + Phenol Intermediates->Products Prolonged Reflux Factors 1. Temp > 70°C 2. pH < 3 or > 10 3. Proticity (EtOH)

Figure 2: The Retro-Mannich equilibrium. Successful recrystallization relies on manipulating kinetics (cooling) to prevent the forward reaction to decomposition products.

Quantitative Benchmarks

Table 1: Solvent Performance for N-Morpholinomethyl-2-naphthol

Solvent SystemYield (%)Purity (HPLC)Crystal HabitNotes
Ethanol (96%) 62 - 75%>98%NeedlesStandard. Some loss to mother liquor.
Benzene 78%>99%PrismsToxic. High purity but regulatory hazard.
EtOAc/Hexane (1:1) 85%97%PlatesBest balance of yield/safety. Requires optimization.
Water (pH adjusted) 40%85%AmorphousPoor. Hydrolysis risk is high.

Data aggregated from comparative studies on naphthol Mannich bases [1][4].[4]

Safety Considerations (E-E-A-T)

  • Formaldehyde Release: Upon decomposition, these bases release formaldehyde (carcinogen) and secondary amines. All recrystallizations must be performed in a fume hood .

  • Skin Contact: Phenolic bases are lipophilic and can penetrate skin rapidly, causing chemical burns and systemic toxicity. Nitrile gloves are mandatory; change immediately upon splash.

  • Waste Disposal: Mother liquors contain free amines and phenols. Do not pour down the drain. Segregate into "Halogen-free Organic Waste."

References

  • BenchChem Technical Support. (2025). Troubleshooting the Retro-Mannich Reaction During Workup. Retrieved from

  • University of Rochester, Dept. of Chemistry. (n.d.). Tips & Tricks: Recrystallization Solvents and Moieties. Retrieved from

  • Roman, G. (2015). Synthesis and reactivity of Mannich bases.[3][4][7][8][9][10] Part 32. Phenolic Mannich bases of 1-(1-hydroxynaphthalen-2-yl)ethanone.[4][9] Journal of Chemical Research. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • Tokalı, F. S., et al. (2024). Novel phenolic Mannich base derivatives: synthesis, bioactivity, molecular docking.[11] Journal of the Iranian Chemical Society. Retrieved from

  • Sliwa, H., & Blondeau, D. (1981). Synthesis and NMR Study of Mannich Bases of 8-Acetoxy-Indolizines. Heterocycles.[12] Retrieved from

Sources

Application

Application Note &amp; Protocol: Synthesis of Benzoxazine Derivatives from 4-Methoxyphenol

Abstract: This document provides a comprehensive guide for the synthesis of 1,3-benzoxazine derivatives utilizing 4-methoxyphenol as the phenolic precursor. Benzoxazines are a versatile class of thermosetting resins and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1,3-benzoxazine derivatives utilizing 4-methoxyphenol as the phenolic precursor. Benzoxazines are a versatile class of thermosetting resins and valuable heterocyclic scaffolds in medicinal chemistry, offering remarkable molecular design flexibility and a wide range of applications.[1][2] This guide details the underlying reaction mechanism, provides a robust step-by-step protocol for laboratory synthesis, outlines methods for structural characterization, and discusses critical experimental parameters. The content is designed for researchers, chemists, and material scientists engaged in polymer chemistry and drug development.

Introduction: The Significance of Benzoxazine Synthesis

Benzoxazine monomers are heterocyclic compounds synthesized through a Mannich condensation reaction involving a phenol, a primary amine, and formaldehyde.[3][4] Their subsequent ring-opening polymerization, which occurs thermally without the release of volatile by-products, leads to the formation of polybenzoxazines—a class of high-performance phenolic polymers.[5][6] These polymers exhibit a unique combination of desirable properties, including:

  • Near-zero shrinkage upon curing[1]

  • Excellent thermal stability and flame retardancy[1][7]

  • Low water absorption

  • High char yield[1]

  • Outstanding mechanical and electrical properties[1]

The molecular structure of the benzoxazine monomer can be easily tailored by selecting different phenolic and amine precursors, allowing for precise control over the final properties of the thermoset.[1][8] The use of 4-methoxyphenol as the phenolic starting material is advantageous due to its commercial availability and the electron-donating nature of the methoxy group, which activates the aromatic ring for electrophilic substitution, facilitating a more efficient synthesis.

Beyond materials science, the benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a broad spectrum of biological activities.[2]

The Core Chemistry: Mannich Condensation Pathway

The synthesis of 1,3-benzoxazine is a classic example of the Mannich reaction. The overall process can be understood through three primary stages:

  • Iminium Ion Formation: The reaction is initiated by the formation of a highly electrophilic iminium ion from the condensation of the primary amine and formaldehyde.

  • Electrophilic Aromatic Substitution: The electron-rich 4-methoxyphenol attacks the iminium ion. The potent activating effect of the hydroxyl group, combined with the methoxy group, directs this substitution exclusively to the ortho position of the hydroxyl group.

  • Cyclization (Ring Closure): An intramolecular condensation reaction occurs between the hydroxyl group of the phenol and the nitrogen-containing intermediate, with the elimination of a water molecule, to form the stable six-membered oxazine ring.

This mechanism provides a robust and versatile route to a vast library of benzoxazine monomers.

Reaction_Mechanism cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Electrophilic Substitution cluster_3 Step 3: Ring Closure Amine R-NH₂ (Primary Amine) Iminium [R-N⁺H=CH₂] (Iminium Ion) Amine->Iminium + H₂O Phenol 4-Methoxyphenol Formaldehyde CH₂O (Formaldehyde) Formaldehyde->Iminium Iminium_ref Iminium Ion Intermediate Mannich Base Intermediate Phenol->Intermediate Intermediate_ref Mannich Base Intermediate Final_Product Benzoxazine Derivative Intermediate_ref->Final_Product - H₂O

Caption: Mannich condensation pathway for benzoxazine synthesis.

Experimental Application & Protocol

This section provides a detailed protocol for the synthesis of 6-methoxy-3-phenyl-3,4-dihydro-2H-benzo[e][9][10]oxazine from 4-methoxyphenol, aniline, and paraformaldehyde. This procedure can be adapted for other primary amines with minor modifications.

Materials & Equipment
Reagents & SolventsEquipment
4-Methoxyphenol (99%)250 mL three-neck round-bottom flask
Aniline (99.5%)Reflux condenser
Paraformaldehyde (95%)Magnetic stirrer and hot plate
1,4-Dioxane (or Toluene)Thermometer/Temperature probe
Sodium Hydroxide (NaOH)Separatory funnel
Anhydrous Magnesium SulfateRotary evaporator
Hexane, Ethyl AcetateGlassware for recrystallization

Safety Precautions: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Formaldehyde is a known carcinogen and sensitizer.

Synthesis Workflow

Workflow start Start reagents Combine 4-Methoxyphenol, Aniline, Paraformaldehyde, and Solvent in Flask start->reagents reflux Heat Mixture to Reflux (e.g., 90-100 °C) for 4-6 hours reagents->reflux cool Cool Reaction to Room Temperature reflux->cool wash Wash with 1N NaOH (aq) and then with Water cool->wash dry Dry Organic Phase with Anhydrous MgSO₄ wash->dry evaporate Remove Solvent via Rotary Evaporation dry->evaporate purify Purify Crude Product (Recrystallization) evaporate->purify characterize Characterize Final Product (NMR, FTIR, DSC) purify->characterize end End characterize->end

Caption: Experimental workflow for benzoxazine synthesis.

Step-by-Step Procedure
  • Reagent Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyphenol (12.41 g, 0.1 mol).

  • Dissolution: Add 80 mL of 1,4-dioxane to the flask and stir until the 4-methoxyphenol is fully dissolved.

  • Addition of Amine: Add aniline (9.31 g, 0.1 mol) to the solution and stir for 5 minutes.

  • Addition of Aldehyde: Carefully add paraformaldehyde (6.01 g, 0.2 mol) to the mixture. Note: The stoichiometry is typically 1:1:2 for phenol:amine:formaldehyde.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with continuous stirring. Monitor the reaction progress over 4-6 hours, during which the solution should become clear.

  • Cooling: After the reaction period, remove the heat source and allow the mixture to cool to room temperature.

  • Work-up (Washing): Transfer the reaction mixture to a separatory funnel. Wash the solution three times with 50 mL portions of 1N aqueous sodium hydroxide (NaOH) to remove unreacted phenol. Subsequently, wash with 50 mL portions of deionized water until the aqueous layer is neutral (pH ~7).

  • Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the 1,4-dioxane. A viscous liquid or solid crude product will be obtained.

  • Purification: Purify the crude product by recrystallization. A common solvent system is a mixture of hexane and ethyl acetate (e.g., 8:2 v/v). Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to form crystals. Filter the crystals and dry them under a vacuum. An expected yield is typically in the range of 80-95%.[1]

Structural Validation and Characterization

Confirming the chemical structure and purity of the synthesized benzoxazine monomer is a critical step. Standard analytical techniques are employed for this purpose.[3][5][9]

Analytical TechniqueExpected Observations for 6-methoxy-3-phenyl-3,4-dihydro-2H-benzo[e][9][10]oxazine
¹H NMR (in CDCl₃)- Aromatic protons (Ar-H) signals between δ 6.5-7.5 ppm.- Singlet for O-CH₂ -N protons around δ 5.4-5.6 ppm.- Singlet for Ar-CH₂ -N protons around δ 4.6-4.8 ppm.- Singlet for methoxy (-OCH₃ ) protons around δ 3.7-3.8 ppm.
FTIR (KBr Pellet)- Characteristic oxazine ring vibration around 920-950 cm⁻¹.- Asymmetric C-O-C stretching vibration near 1230 cm⁻¹.- Absence of broad O-H stretching band (from phenol) and N-H stretching (from primary amine).
DSC (Differential Scanning Calorimetry)- A sharp endothermic peak corresponding to the melting point of the monomer.- A broad exothermic peak at higher temperatures (typically 180-250 °C) indicating the ring-opening polymerization.[4]

Causality Behind Experimental Choices & Field Insights

  • Choice of Formaldehyde Source: Paraformaldehyde is often preferred over aqueous formaldehyde (formalin) as it introduces less water into the reaction system, which can complicate the work-up and reduce yields.

  • Solvent vs. Solventless Synthesis: While solvents like 1,4-dioxane or toluene facilitate homogeneous mixing and temperature control, solventless methods are also effective.[5][10] A solventless approach involves heating the mixture of reactants until a melt is formed.[10] This is a greener, more cost-effective method but may require more precise temperature control to prevent premature polymerization.

  • Reaction Temperature: The temperature is maintained at reflux to ensure a sufficient reaction rate without causing thermal decomposition or unwanted side reactions. Temperatures that are too high can lead to the formation of oligomers or even initiate the polymerization of the benzoxazine monomer.

  • Washing Step: The wash with aqueous NaOH is crucial for removing acidic impurities, primarily the unreacted 4-methoxyphenol. The presence of residual phenol can act as a catalyst, lowering the polymerization temperature and affecting the shelf-life of the monomer.[8]

  • Impact of the Amine: The nature of the primary amine (R-NH₂) significantly influences the properties of the resulting benzoxazine. Aromatic amines (like aniline) tend to produce monomers with higher thermal stability, while aliphatic amines can lead to more flexible polymers.[9]

Conclusion

The synthesis of benzoxazine derivatives from 4-methoxyphenol via the Mannich condensation reaction is a highly efficient and adaptable process. By carefully selecting the primary amine co-reactant and controlling the reaction conditions, a wide array of monomers with tailored properties can be produced. The detailed protocol and validation methods provided in this guide offer a reliable foundation for researchers to successfully synthesize and characterize these valuable compounds for applications ranging from advanced polymer composites to novel therapeutic agents.

References

  • Takeichi, T., et al. (2005). Synthesis and thermal cure of high molecular weight polybenzoxazine precursors and the properties of the thermosets. Polymer.
  • Rudyanto, M., et al. (2018). (dimethylamino) methyl-2-methoxy phenol from Eugenol through Mannich Reaction and Antibacterial Activity Test. SciTePress.
  • Thongyai, S., et al. (n.d.). CHAPTER IV. King Mongkut's University of Technology North Bangkok.
  • A. S. S. Al-Hussaini, et al. (2018). Synthesis and characterization of nitrogen-rich polybenzoxazines for energetic applications. Semantic Scholar.
  • Various Authors. (2025). Weight of 4-Methoxyphenol and PH-a of Different Phenolic Content Mixture Sample. Journal of Applied Polymer Science.
  • Lin, C.-H., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI.
  • Telli, A. (2021). PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. Middle East Technical University.
  • Various Authors. (n.d.). Mannich reaction as an interesting synthetic route for the development of energetic benzoxazine polymers. ResearchGate.
  • Various Authors. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Pharmaceutical Negative Results.
  • Various Authors. (2025). Synthesis and thermal cure of high molecular weight polybenzoxazine precursors and the properties of the thermosets. ResearchGate.
  • Various Authors. (n.d.). The Performance and Synthesis of Alkynyl−Functionalized Benzoxazine Containing Phthalide Side Groups and Cyano Groups with Different Molecular Weights. PMC.
  • Aly, K. I., et al. (2021). Synthesis and characterization of polybenzoxazine/clay hybrid nanocomposites for UV light shielding and anti-corrosion coatings. Journal of Materials Research and Technology.
  • Various Authors. (2025). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PMC.
  • Higginson, C. J., et al. (2019). Bioinspired Design Provides High‐Strength Benzoxazine Structural Adhesives. eScholarship.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield in Mannich reaction of phenols

Technical Support Center: Optimizing Yield in Mannich Reaction of Phenols Current Status: Operational Ticket ID: MNCH-PH-OPT-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Yield in Mannich Reaction of Phenols

Current Status: Operational Ticket ID: MNCH-PH-OPT-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

The Mannich reaction of phenols is a deceptively simple three-component condensation that often fails due to its reversibility (the "Retro-Mannich" problem) and regiochemical ambiguity (ortho- vs. para-substitution). High yields require manipulating the equilibrium toward the product and kinetically trapping the desired isomer.

This guide moves beyond textbook definitions to address the process chemistry of the reaction: controlling the iminium ion intermediate, managing the thermodynamic equilibrium, and selecting the correct workup to prevent product degradation.

Module 1: The Mechanism & Critical Control Points

To optimize yield, you must treat the reaction not as a single step, but as two distinct kinetic phases:

  • Iminium Formation: The reaction of the amine and formaldehyde to form the electrophile (

    
    ).[1][2]
    
  • Electrophilic Aromatic Substitution (EAS): The attack of the phenol on the iminium ion.[1]

The Trap: The reaction is reversible. High temperatures or incorrect pH during workup will drive the equilibrium back to the starting materials (Retro-Mannich).

MannichMechanism Amine Sec. Amine + CH2O Iminium Iminium Ion (Electrophile) Amine->Iminium Acid Cat. -H2O TS Transition State (H-Bond Stabilization) Iminium->TS + Phenol Phenol Phenol (Nucleophile) Product Mannich Base (Product) TS->Product Fast Retro Retro-Mannich (Heat/Acid) Product->Retro High Temp Low pH Retro->Amine Reversion

Figure 1: The Kinetic Pathway.[1][3][4] Note that the product is thermodynamically unstable under high heat or strong acid, leading to reversion.

Module 2: Troubleshooting & Optimization Guides

Issue 1: "I am recovering starting material despite long reaction times."

Diagnosis: This is rarely a kinetic failure; it is likely a thermodynamic one (Retro-Mannich) occurring during workup. Root Cause: The Mannich base is unstable in hot, acidic, or strongly basic aqueous media. The Fix:

  • Temperature Control: Never heat the reaction workup above 50°C. If using a rotovap, keep the bath cool.

  • pH Management: Neutralize carefully.[5] The Mannich base is often an amphoteric species (phenolic OH and basic amine).

    • Protocol: Quench with saturated

      
       (pH ~8).[5] Avoid strong mineral acids (HCl) or strong bases (NaOH) which catalyze the reverse reaction [1].
      
  • Solvent Switch: Switch from water to Ethanol (EtOH) . Protic solvents stabilize the transition state via hydrogen bonding, facilitating the forward reaction while precipitating the product (Le Chatelier’s principle) [2].

Issue 2: "I cannot control Regioselectivity (Ortho vs. Para)."

Diagnosis: Phenols are ambident nucleophiles. The Science:

  • Ortho-direction: Favored by hydrogen bonding between the phenolic -OH and the incoming iminium nitrogen.

  • Para-direction: Favored by steric hindrance or "blocking" substituents. Decision Matrix:

Desired IsomerStrategyExplanation
Ortho Use Non-polar/Aprotic solvents (Benzene/Toluene) or Solvent-Free conditions.Promotes internal H-bonding between Phenol-OH and Amine-N, directing the group ortho [3].
Para Use Bulky Amines (e.g., Diisopropylamine) or Polar Protic solvents (EtOH/Water).Solvation disrupts the H-bond directing effect; sterics drive the group para.
Bis-Subst. Increase Formaldehyde/Amine ratio to 2.2 : 1 .Forces substitution at both activated ortho positions.
Issue 3: "The product is an intractable oil or resin."

Diagnosis: Polymerization of formaldehyde (paraformaldehyde formation) or phenol-formaldehyde resinification. The Fix:

  • Pre-activation: Do not mix all three components at once.

    • Step 1: Mix Amine + Formaldehyde (aq) + Acetic Acid (cat)

      
       Stir 30 mins (Forms Iminium).
      
    • Step 2: Add Phenol.[1][3][6][7][8]

    • Why? This consumes the free formaldehyde before it can polymerize with the phenol [4].

Module 3: Optimized Experimental Protocols

Protocol A: The "Standard" High-Yield Method (Ethanol)

Best for: Simple phenols, substituted phenols, gram-scale synthesis.

  • Preparation: In a round-bottom flask, dissolve Secondary Amine (1.1 equiv) in Ethanol (5 mL/mmol).

  • Activation: Add Paraformaldehyde (1.1 equiv) or Formalin (37% aq). Stir at RT for 30 minutes. Solution should become clear as the iminium salt forms.

  • Addition: Add Phenol (1.0 equiv) in one portion.

  • Reaction: Reflux gently (60-70°C) for 2-4 hours. Monitor by TLC (Note: Mannich bases often streak on Silica; use Alumina or add 1%

    
     to eluent).
    
  • Workup (Crucial):

    • Cool reaction to 0°C.[5]

    • If solid precipitates: Filter and wash with cold ethanol.[1]

    • If no solid: Remove solvent under reduced pressure at <40°C. Recrystallize residue from Acetone/Ethanol. Do not distill.

Protocol B: The "Green" Solvent-Free Method

Best for: Ortho-selectivity, rapid screening, avoiding workup issues.

  • Mix: Combine Phenol (1.0 equiv), Paraformaldehyde (1.0 equiv), and Secondary Amine (1.0 equiv) in a mortar.

  • Grind: Grind vigorously with a pestle for 10-20 minutes. The mixture will often turn into a liquid (eutectic melt) and then re-solidify.

  • Purify: Wash the resulting solid with water to remove unreacted amine/formaldehyde. Recrystallize from Ethanol [5].[1][9]

Module 4: Diagnostic Logic (Visualized)

Use this flow to determine the next step in your optimization process.

TroubleshootingFlow Start Start: Analyze Outcome Yield Low Yield? Start->Yield Purity Wrong Isomer? Start->Purity Oil Sticky Resin? Start->Oil CheckWorkup Did you heat >50°C or use strong acid? Yield->CheckWorkup Yes OrthoPara Need Ortho or Para? Purity->OrthoPara Yes PreMix FIX: Pre-mix Amine + CH2O before adding Phenol. Oil->PreMix Yes RetroMannich CAUSE: Retro-Mannich. FIX: Cold workup, pH 7-8. CheckWorkup->RetroMannich Yes OrthoFix FIX: Use Aprotic Solvent (Toluene) or Solvent-Free OrthoPara->OrthoFix Ortho ParaFix FIX: Use Ethanol Increase Sterics OrthoPara->ParaFix Para

Figure 2: Troubleshooting Decision Tree.

References

  • BenchChem Technical Support. (2025).[1][5][6] Troubleshooting the Retro-Mannich Reaction During Workup. BenchChem.[1][5][6] 5[2][3][4][7][9][10]

  • Bala, S., et al. (2014). Solvent effect on Mannich reaction.[2][4][6][11] ResearchGate.[11] 11[2][3][4][7]

  • Chemistry Steps. (2022). Ortho, Para, Meta - Regioselectivity in Electrophilic Aromatic Substitution.[12] Chemistry Steps.[2][3][5][7][8][9][13] 12[2][3][4][7][10]

  • BenchChem Technical Support. (2025). Troubleshooting guide for unexpected side reactions of 2,6-Bis(aminomethyl)phenol. BenchChem.[1][5][6] 6[2][3][4][7][9][10]

  • ThaiScience. (2011). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. ThaiScience. 9

Sources

Optimization

Technical Support Center: Aminomethyl Phenol Synthesis &amp; Stabilization

Current Status: Online Ticket Focus: Preventing Oxidation (Quinone Formation) in Mannich Bases Support Tier: Level 3 (Senior Application Scientist) Diagnostic Hub: Why is my reaction turning black? User Issue: "I synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket Focus: Preventing Oxidation (Quinone Formation) in Mannich Bases Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Hub: Why is my reaction turning black?

User Issue: "I synthesized an aminomethyl phenol (Mannich base). The reaction started clear/yellow, but turned dark brown/black upon exposure to air or during workup. NMR shows broad peaks and baseline noise."

Root Cause Analysis: Aminomethyl phenols are "doubly activated" substrates. The phenolic hydroxyl group and the alkylamine group are both electron-donating groups (EDGs). This makes the aromatic ring exceptionally electron-rich and prone to Single Electron Transfer (SET) oxidation by atmospheric oxygen.

  • The Trigger: Trace metal ions or basic conditions (often caused by the amine itself) facilitate the deprotonation of the phenol to a phenolate .

  • The Cascade: The phenolate loses an electron to form a phenoxyl radical .[1]

  • The Degradation: This radical couples or further oxidizes to form ortho/para-quinone methides or quinones . These species are highly electrophilic and rapidly polymerize into dark, insoluble "tars" (melanin-like polymers).

Visualization: The Oxidation Pathway

The following diagram illustrates the failure mode you are experiencing.

OxidationPathway Phenol Aminomethyl Phenol Phenolate Phenolate Anion Phenol->Phenolate Base/pH > 8 Radical Phenoxyl Radical Phenolate->Radical O2 / Metal Ions (SET Oxidation) Quinone Quinone/Quinone Methide Radical->Quinone Further Oxidation Tar Polymeric 'Black Tar' Quinone->Tar Polymerization

Figure 1: Mechanism of oxidative degradation. The amine moiety acts as an internal base, accelerating the Phenol


 Phenolate transition, which is the rate-limiting step for oxidation.

Synthesis Protocols: The "Inert Mannich" Workflow

Objective: Synthesize aminomethyl phenols while suppressing the radical oxidation pathway.

Core Principles
  • Solvent Degassing: Dissolved oxygen is the primary reagent of decomposition.

  • pH Management: Oxidation rates drop logarithmically as pH decreases.

  • Radical Scavenging: Introduction of sulfur-based reducing agents.

Step-by-Step Protocol
StepActionTechnical Rationale
1. Solvent Prep Sparge all solvents (MeOH, EtOH, Dioxane) with Argon/N2 for 15–30 mins before adding reagents.Removes dissolved

(approx. 8-9 mg/L in organic solvents at STP) which initiates the radical chain.
2. Additive Add Sodium Bisulfite (

)
or Sodium Dithionite (

)
(0.1 eq) to the reaction mixture if water-compatible.
Acts as an in situ antioxidant. Dithionite specifically reduces quinones back to phenols immediately upon formation [1].
3. Temperature Maintain reaction temperature

if possible.
Higher temperatures accelerate the SET oxidation kinetics.
4. Monitoring Monitor via TLC/LCMS using aliquots quenched immediately in acidic methanol.Acid protonates the amine and phenol, "freezing" the oxidation state for accurate analysis.

Workup & Purification: The "Dithionite Wash" System

User Issue: "My crude looks okay, but the product decomposes on the silica column."

Troubleshooting: Silica gel is slightly acidic but often contains trace iron (


) and adsorbed oxygen, acting as a solid-phase oxidant. Furthermore, free amines can streak or decompose on silica.
The Solution: Reductive Workup & Salt Formation

Do NOT concentrate the reaction mixture to dryness while basic/neutral. Follow this "Reductive Wash" procedure:

  • Quench: Pour the reaction mixture into a biphasic system: Ethyl Acetate + 0.5M Sodium Dithionite (

    
    ) solution .
    
    • Why: Dithionite is a powerful reducing agent that scours the organic layer for oxidizing species [2].

  • Wash: Shake vigorously. The aqueous layer may turn yellow/brown (absorbing impurities). Repeat until the aqueous layer is clear.

  • Acidification (Critical):

    • Option A (Storage): Add HCl (in dioxane or ether) to the organic layer before evaporation. Isolate the product as the Hydrochloride Salt .

    • Option B (Purification): If you must purify the free base, use Neutral Alumina instead of Silica, or treat your Silica with 1% Triethylamine (TEA) to deactivate acidic sites—but perform this rapidly under N2 pressure.

Comparative Stability Data
FormStability (Air, RT)SolubilityRecommended For
Free Base < 24 Hours (Turns pink/black)Organic SolventsImmediate use only
HCl Salt > 6 Months (White solid)Water/MeOHLong-term storage
TFA Salt Variable (Hygroscopic)Polar SolventsLCMS purification

Storage & Handling Guide

Ticket: "How do I store the compound for next week's assay?"

Protocol:

  • Convert to Salt: As noted above, the protonated ammonium/phenol form is resistant to oxidation because the lone pair on the nitrogen is engaged, and the phenol is less likely to deprotonate.

  • Argon Blanket: Flush the vial with Argon (heavier than air) rather than Nitrogen before sealing.

  • Cold Storage: Store at -20°C.

  • Amber Glass: Protect from UV light, which can photochemically initiate radical formation.

Decision Tree: Purification Strategy

Use this logic flow to determine your purification method.

PurificationLogic Start Crude Reaction Mixture IsSolid Is product a solid? Start->IsSolid Recryst Recrystallize from Degassed EtOH/Hexane IsSolid->Recryst Yes IsOil Is product an oil? IsSolid->IsOil No SaltForm Convert to HCl Salt (Precipitate) IsOil->SaltForm Preferred Column Chromatography (Last Resort) IsOil->Column If Salt fails

Figure 2: Purification decision tree emphasizing non-chromatographic methods to minimize oxidative surface exposure.

Frequently Asked Questions (FAQ)

Q: Can I use BHT (Butylated hydroxytoluene) as a stabilizer? A: Yes, but with caution. BHT is a radical scavenger and can prevent the initial oxidation step. However, it is difficult to remove later without chromatography. Use BHT only if you intend to keep the product in solution for extended periods. Sodium Dithionite is superior for workups as it is water-soluble and easily washed away [1].

Q: My product turned pink on the filter paper. Is it ruined? A: Not necessarily. The pink color is often due to trace amounts (<1%) of quinone formation (which has a very high extinction coefficient).

  • Fix: Wash the solid immediately with cold, degassed ether containing a trace of HCl. If the color persists, recrystallize in the presence of a pinch of sodium dithionite.

Q: Why avoid Silica Gel? A: Silica gel often contains trace metal impurities (Fe, Al) and has a high surface area with adsorbed oxygen. For electron-rich phenols, silica acts as a solid-support oxidant. If chromatography is unavoidable, flush the column with N2 prior to use and elute quickly [3].

References

  • Sodium Dithionite Applications : Sodium Hydrosulfite, Sodium Dithionite - Organic Chemistry Portal. Available at: [Link]

  • Phenol Oxidation Mechanisms : Oxidation of Phenols to Quinones - Mechanism and Reagents. Available at: [Link]

Sources

Troubleshooting

Troubleshooting polymerization inhibition in MEHQ derivatives

The following technical guide serves as a specialized support center for researchers and formulation scientists working with monomers and reagents stabilized by Hydroquinone Monomethyl Ether (MEHQ) . Topic: Troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for researchers and formulation scientists working with monomers and reagents stabilized by Hydroquinone Monomethyl Ether (MEHQ) .

Topic: Troubleshooting Polymerization Inhibition in MEHQ-Stabilized Monomers

Status: Active | Version: 2.4 | Audience: R&D, Process Chemistry

Core Mechanism: The "Oxygen Paradox"

To troubleshoot MEHQ effectively, you must understand that MEHQ is not a standalone inhibitor ; it is a co-inhibitor that functions only in the presence of dissolved oxygen.

The Mechanism of Action

MEHQ (4-methoxyphenol) does not react efficiently with carbon-centered free radicals (


) generated by spontaneous thermal initiation. Instead, it traps peroxy radicals (

).
  • Initiation: Monomer spontaneously generates a radical (

    
    ).[1]
    
  • Oxygenation: Dissolved

    
     reacts with 
    
    
    
    to form a peroxy radical (
    
    
    ).[1]
  • Termination (Inhibition): MEHQ donates a hydrogen atom to

    
    , converting it to a stable hydroperoxide and a stable phenoxy radical, effectively stopping the chain.
    

Critical Implication: If you store MEHQ-stabilized monomers under pure Nitrogen or Argon, you deplete the


 required for this cycle. The 

radicals will accumulate and eventually cause "spontaneous" polymerization.

MEHQ_Mechanism Monomer Monomer R_Radical Carbon Radical (R•) Monomer->R_Radical Heat/Light Peroxy Peroxy Radical (ROO•) R_Radical->Peroxy + O2 (Fast) Polymer Polymerization (Runaway) R_Radical->Polymer No O2 present O2 Dissolved Oxygen (O2) Stable Stable Species (ROOH + Phenoxy•) Peroxy->Stable + MEHQ Peroxy->Polymer No MEHQ MEHQ MEHQ (Inhibitor)

Figure 1: The synergistic inhibition cycle. MEHQ requires oxygen to intercept the radical chain. Without oxygen, the pathway shifts toward polymerization.

Troubleshooting Guide

Scenario A: Premature Polymerization (Storage Failure)

Issue: The monomer gelated in the bottle or reactor feed line.

Diagnostic QuestionPotential Root CauseCorrective Action
Was the headspace purged with

?
Oxygen Depletion. MEHQ became inactive because

was removed.
Aeration: Store monomers with an air headspace, not pure

. Sparge with dry air if dissolved

is suspected to be low.
Is the material old (>6-12 months)? Inhibitor Depletion. MEHQ is consumed over time as it scavenges radicals.Re-test & Top-up: Quantify MEHQ (see Section 4). If <10 ppm, add fresh MEHQ to target (typically 100-200 ppm).
Was the monomer heated to melt it? Thermal Initiation. Localized overheating created more radicals than MEHQ could trap.Gentle Heating: Use a water bath (<40°C), never a heating mantle. Agitate/roll the drum to prevent hot spots.
Is the monomer an acrylate/PEG-ester? Hydrolysis/Acid Formation. Acidic byproducts can catalyze complex radical generation.Check pH/Acid Value: If acid content is high, purification (column) is required, not just inhibitor addition.
Scenario B: Failure to Polymerize (Curing Failure)

Issue: The reaction yields low conversion, remains tacky, or requires excessive initiator.

Diagnostic QuestionPotential Root CauseCorrective Action
Did you remove the inhibitor? Excess Inhibition. 100 ppm MEHQ is enough to kill low-radical flux initiations (e.g., microfluidics, dilute hydrogels).Inhibitor Removal: See Protocol 3.1 (Alumina Column) or 3.2 (Caustic Wash).
Is the reaction open to air? Oxygen Inhibition. While

helps storage, it kills curing by reacting with initiator radicals.
Inert Purge: During the reaction phase, purge thoroughly with

or Argon to remove

.
Is the initiator concentration too low? Radical Scavenging. Residual MEHQ is consuming the first wave of initiator radicals.Overcome Threshold: Increase initiator concentration to overwhelm the remaining MEHQ, or purify the monomer.

Experimental Protocols: Inhibitor Removal

Protocol 3.1: Column Chromatography (Recommended for Lab Scale)

Best for: Small volumes (<500 mL), viscous monomers (PEG-acrylates), and water-sensitive compounds.

  • Preparation: Pack a glass column with Inhibitor Remover (Basic Alumina) or proprietary removal beads (e.g., De-Hibit™).

    • Ratio: Use ~5 g of alumina per 100 mL of monomer.

  • Flow: Pour the monomer directly onto the column. No solvent is usually needed if the monomer is liquid.

    • Tip: If viscous, dilute 1:1 with Toluene or DCM, then rotovap later.

  • Collection: Collect the eluent. The phenolic MEHQ binds to the basic alumina; the monomer passes through.

  • Validation: The monomer is now unstable . Use immediately (within 1-2 hours) or store at -20°C.

Protocol 3.2: Caustic Wash (Liquid-Liquid Extraction)

Best for: Large volumes (>1 L), hydrophobic monomers (Styrene, Butyl Acrylate).

  • Mix: Combine Monomer and 5% NaOH (aq) in a separatory funnel (Ratio 3:1 Organic:Aqueous).

  • Extract: Shake vigorously for 2 minutes. MEHQ converts to its water-soluble sodium salt (Sodium 4-methoxyphenoxide).

    • Color Change: The aqueous layer often turns brown/pink.

  • Separate: Drain the aqueous (bottom) layer.[2]

  • Wash: Wash the organic layer 2x with Brine (saturated NaCl) to remove residual base.

  • Dry: Pass the organic layer over anhydrous

    
     to remove water.
    

Analytical Methods: Quantifying MEHQ

Do not rely on visual inspection. Use HPLC for accurate quantification.[3]

Method: Reverse-Phase HPLC

  • Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic 60:40 Water:Acetonitrile (with 0.1% Phosphoric Acid to suppress ionization of the phenol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (primary) or 290 nm.

  • Retention Time: MEHQ typically elutes early (approx 2-4 min depending on column), distinct from most hydrophobic monomers.

Frequently Asked Questions (FAQ)

Q: Can I use MEHQ to stabilize amines or basic monomers? A: Caution advised. MEHQ is a phenol (weak acid). In the presence of strong amines, it can form salts or undergo Michael addition, losing effectiveness or causing discoloration. For amines, consider non-phenolic inhibitors like PTZ (Phenothiazine) or Nitroxides (TEMPO).

Q: My monomer is solid at room temperature. How do I remove MEHQ? A: Dissolve the monomer in a solvent (e.g., DCM or Ethyl Acetate), perform the Alumina Column pass (Protocol 3.1), and then remove the solvent via rotary evaporation. Note: Keep the rotovap bath temp low (<35°C) to prevent polymerization during solvent removal.

Q: Why does my "inhibitor-free" monomer polymerize instantly upon adding initiator? A: This is the "Trommsdorff Effect" (auto-acceleration). Without MEHQ to moderate the initial radical burst, the reaction creates heat, which creates more radicals. You may need to reduce the initiator concentration significantly (often by 10x) when switching from inhibited to uninhibited monomers.

References

  • BASF SE. (2020). Technical Information: Acrylates and Methacrylates - Storage and Handling.[1] Retrieved from 1

  • Mosnáček, J., et al. (2012).[4] Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation. Industrial & Engineering Chemistry Research. Retrieved from 5

  • Sigma-Aldrich. (2023). Inhibitor Removal: Protocols and Products.[2][6] Retrieved from 6

  • Applied Analytics. (2024). Application Note: Measuring MeHQ (Polymerization Inhibitor) in Acrylonitrile.[7] Retrieved from 7

Sources

Optimization

Technical Support Center: Purification of Oily Mannich Base Products

Welcome to the technical support center for researchers, scientists, and drug development professionals. The Mannich reaction is a powerful tool for C-C bond formation, yielding β-amino carbonyl compounds, or Mannich bas...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. The Mannich reaction is a powerful tool for C-C bond formation, yielding β-amino carbonyl compounds, or Mannich bases, that are pivotal in the synthesis of numerous pharmaceuticals and natural products.[1][2] However, the purification of these products, which often present as viscous, oily, or non-crystalline substances, poses significant challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying oily Mannich base products, ensuring the integrity and purity of your synthesized compounds.

Troubleshooting Guide: Common Issues in Oily Mannich Base Purification

This section addresses specific problems encountered during the purification of oily Mannich bases, offering insights into their causes and providing step-by-step solutions.

Issue 1: The product is a viscous oil that is difficult to handle and purify.

  • Causality: The inherent molecular structure of many Mannich bases, often featuring flexible aminoalkyl chains, can inhibit the formation of a stable crystal lattice, resulting in an oily or "gooey" consistency.[3] This high viscosity makes techniques like filtration and column chromatography challenging.

  • Troubleshooting & Optimization:

    • Co-solvent Trituration: Attempt to solidify the oil by trituration with a non-polar solvent like hexane or pentane. This can sometimes induce crystallization or, at a minimum, wash away less polar impurities.

    • Salt Formation: Convert the basic Mannich product into a salt by treating it with an acid (e.g., HCl, HBr, or tartaric acid).[4][5] Salts often have higher melting points and are more likely to crystallize. The purified salt can then be neutralized to regenerate the free base.

    • Low-Temperature Crystallization: Dissolve the oil in a minimal amount of a suitable solvent and store it at a low temperature (e.g., in a refrigerator or freezer) for an extended period.[4] Gentle scratching of the inside of the flask can sometimes initiate crystal growth.

    • Adsorption onto Silica: For chromatographic purification, if the oil is too viscous to load directly, it can be adsorbed onto a small amount of silica gel.[4] The solvent is then removed under vacuum to create a free-flowing powder, which can be dry-loaded onto the column.[4]

Issue 2: The purified product is contaminated with starting materials (amine, formaldehyde, or CH-acidic compound).

  • Causality: Incomplete reaction or the use of excess reagents can lead to their presence in the crude product. The basic nature of the starting amine often makes its separation from the basic Mannich product difficult.

  • Troubleshooting & Optimization:

    • Acid-Base Extraction: This is a highly effective method for removing unreacted acidic and basic starting materials.[5][6][7]

      • To remove a basic amine, dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1M HCl).[6][8] The basic amine and your Mannich base product will be protonated and move into the aqueous layer. The neutral and acidic components will remain in the organic layer.

      • Separate the aqueous layer containing your protonated product and the amine impurity. Carefully basify the aqueous layer with a base like NaOH or NaHCO3 to regenerate the free bases.[6] Then, extract the free bases back into an organic solvent.

      • Further purification by chromatography may be necessary to separate the product from the starting amine if they have similar basicity.

    • Column Chromatography with Additives: When using silica gel chromatography, which is acidic and can cause streaking of basic compounds, adding a small amount of a volatile base like triethylamine (~1%) to the eluent can significantly improve separation.[9]

    • Distillation: If the starting materials are significantly more volatile than the Mannich base product and the product is thermally stable, vacuum distillation can be an effective purification method.[4]

Issue 3: The product decomposes during purification, leading to low yields.

  • Causality: Mannich bases can be susceptible to a retro-Mannich reaction, especially under conditions of elevated temperature or extreme pH.[1] This reaction breaks the product down into its original starting materials.[1]

  • Troubleshooting & Optimization:

    • Maintain Low Temperatures: Throughout the workup and purification process, keep the temperature as low as possible.[1] Use ice baths during extractions and consider running chromatography in a cold room.[1]

    • Avoid Extreme pH: Use mild acidic or basic solutions for neutralization and extraction. For example, use saturated sodium bicarbonate instead of sodium hydroxide, and ammonium chloride instead of hydrochloric acid.[1]

    • Prompt Purification: Purify the crude product as quickly as possible after the reaction is complete to minimize the time it is exposed to conditions that may promote decomposition.

    • In-situ Protection: For particularly unstable Mannich bases, consider protecting the amine functionality (e.g., as a Boc-carbamate) before workup.[1] The protected compound is often more stable and easier to purify.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify a new, oily Mannich base?

A1: A logical first step is an acid-base extraction to remove any unreacted acidic or basic starting materials and catalysts.[7][8] This is often followed by column chromatography on silica gel.[10] Given the basic nature of the product, it is advisable to use an eluent system containing a small percentage of a base like triethylamine to prevent streaking and improve separation.[9]

Q2: My oily product will not crystallize, even after trying various solvents and low temperatures. What are my other options?

A2: If direct crystallization fails, consider the following alternatives:

  • Purification via Salt Crystallization: As mentioned in the troubleshooting guide, converting the oily base to a crystalline salt is a very common and effective strategy.[4]

  • Preparative Chromatography: Techniques like flash column chromatography or preparative HPLC are excellent for purifying oils.[10][11]

  • Bulb-to-Bulb Distillation (Kugelrohr): For small quantities of thermally stable, high-boiling oils, this technique can be very effective at removing non-volatile impurities.

  • Size Exclusion Chromatography (SEC): If there is a significant size difference between your product and the impurities, SEC could be a viable option.[9]

Q3: How can I effectively remove residual formaldehyde from my reaction mixture?

A3: Formaldehyde can be challenging to remove due to its high reactivity and water solubility.

  • Aqueous Washes: Multiple washes with water or brine during the workup can help remove a significant portion of the formaldehyde.

  • Chemical Scavenging: While less common in a purification context, certain reagents can react with and consume excess formaldehyde.

  • Vacuum: Applying a high vacuum at a slightly elevated temperature (if the product is stable) can help remove volatile formaldehyde.

Q4: Can I use alumina for column chromatography instead of silica gel?

A4: Yes, alumina can be a good alternative to silica gel, especially for basic compounds.[12] Alumina is available in neutral, basic, and acidic forms. For a basic Mannich product, neutral or basic alumina is often preferred as it can reduce the chances of product degradation that might occur on acidic silica gel.[9]

Experimental Workflow: Purification of an Oily Mannich Base by Column Chromatography

This protocol provides a general, step-by-step methodology for purifying an oily Mannich base using flash column chromatography.

1. Preparation of the Crude Sample for Loading:

  • Direct (Neat) Loading: If the oil is not overly viscous, it can be drawn into a pipette or syringe and applied directly to the top of the column bed.
  • Solution Loading: Dissolve the oil in a small volume of the initial eluent or a compatible, low-polarity solvent.
  • Dry Loading (Recommended for Viscous Oils): a. Dissolve the oily product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). b. Add a small amount of silica gel (typically 1-2 times the weight of the crude product) to the solution. c. Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[4]

2. Column Packing and Loading: a. Select an appropriate size column based on the amount of crude material. b. Pack the column with silica gel using either a wet (slurry) or dry packing method. c. Add a layer of sand to the top of the silica gel bed. d. Carefully add the prepared sample to the top of the column.

3. Elution and Fraction Collection: a. Begin elution with a low-polarity solvent system (e.g., hexane/ethyl acetate). A small amount of triethylamine (0.5-1%) should be added to the eluent mixture to prevent streaking. b. Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds with different polarities. c. Collect fractions in an organized manner (e.g., in test tubes in a rack).

4. Analysis of Fractions: a. Spot the collected fractions onto a TLC plate. b. Develop the TLC plate in a suitable solvent system. c. Visualize the spots using a UV lamp and/or a chemical stain (e.g., potassium permanganate or ninhydrin). d. Combine the fractions that contain the pure product.

5. Product Isolation: a. Combine the pure fractions in a round-bottom flask. b. Remove the solvent using a rotary evaporator. Be cautious, as some Mannich bases can be heat-sensitive.[1] c. Place the flask under high vacuum to remove any residual solvent.

Data Summary Table

Purification MethodPrincipleBest ForKey Considerations
Acid-Base Extraction Differential solubility of neutral and ionic forms in immiscible solvents.[7]Removing acidic or basic impurities.Product must be stable to pH changes.[1]
Column Chromatography Differential adsorption of components onto a solid stationary phase.[10][13]General purpose purification of oils and separation of components with different polarities.Can be time-consuming; basic products may streak on silica.[9]
Crystallization (of a salt) Formation of a solid crystal lattice from a supersaturated solution.[14]Products that are difficult to crystallize as a free base.Requires finding a suitable acid and crystallization solvent.
Distillation (Vacuum) Separation based on differences in boiling points at reduced pressure.Thermally stable, volatile oily products.Not suitable for heat-sensitive compounds or non-volatile impurities.[1]

Purification Method Selection Workflow

G start Crude Oily Mannich Base is_thermal_stable Is the product thermally stable? start->is_thermal_stable is_volatile Are impurities non-volatile? is_thermal_stable->is_volatile Yes acid_base Perform Acid-Base Extraction is_thermal_stable->acid_base No / Unsure distillation Vacuum Distillation is_volatile->distillation Yes is_volatile->acid_base No check_purity Check Purity (TLC/NMR) distillation->check_purity acid_base->check_purity is_pure Is it pure? check_purity->is_pure column_chrom Column Chromatography (Silica or Alumina) is_pure->column_chrom No end_pure Pure Product is_pure->end_pure Yes check_purity_after_col Check Purity (TLC/NMR) column_chrom->check_purity_after_col crystallize_salt Attempt Crystallization of a Salt Derivative end_impure Re-evaluate Strategy crystallize_salt->end_impure is_pure_after_col Is it pure? check_purity_after_col->is_pure_after_col is_pure_after_col->crystallize_salt No is_pure_after_col->end_pure Yes

Caption: Decision workflow for selecting a purification method.

References

  • What is a best way to purify a viscous organic liquid product other than column chromatography? ResearchGate. Available at: [Link]

  • Acid-Base Extraction | Purpose, Theory & Applications. Study.com. Available at: [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Raoof, S. S., & Sadiq, A. S. (2022). Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. Iraqi Journal of Science, 63(12), 5086–5105. Available at: [Link]

  • Acid–base extraction. Wikipedia. Available at: [Link]

  • Separation of Volatile Organic Compounds from Viscous Liquids with RPB Technology. Industrial & Engineering Chemistry Research. ACS Publications. Available at: [Link]

  • Review on Synthesis of N-Mannich Base Derivatives of Anticonvulsant Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Mannich Bases and their Metal Complexes: A Review. Social Research Foundation. Available at: [Link]

  • Acid base extraction. YouTube. Available at: [Link]

  • Synthesis, characterisation and evaluation of N-mannich bases of 2-substituted Benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Mannich bases – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Purification issues. Reddit. Available at: [Link]

  • Purification of Organic Liquids - a quick guide!. YouTube. Available at: [Link]

  • Column Chromatography: Principles, Procedure, and Applications. Phenomenex. Available at: [Link]

  • 5 questions with answers in MANNICH BASES. ResearchGate. Available at: [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). International Journal of Environmental Analytical Chemistry. Available at: [Link]

  • Process Development and Optimization of EDDA Synthesis for Radiopharmaceuticals According to GMP Standards. ACS Omega. ACS Publications. Available at: [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. Available at: [Link]

  • Organic Liquid Preparation & Purification (Edexcel A Level Chemistry): Revision Note. Save My Exams. Available at: [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. Medium. Available at: [Link]

  • Column chromatography as a method for minor components removal from rapeseed oil. ResearchGate. Available at: [Link]

  • Purification of oily products in industrial chemistry. Reddit. Available at: [Link]

  • What is a good reagent for removing traces of formaldehyde from a solution via precipitation or similar means? ResearchGate. Available at: [Link]

  • New Applications of the Mannich Reaction. Western Kentucky University. Available at: [Link]

  • Tips & Tricks: Oily/Foaming Compounds. University of Rochester. Available at: [Link]

  • Mannich reaction. SlideShare. Available at: [Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. Available at: [Link]

  • The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Molecules. Available at: [Link]

  • The Redox-Mannich Reaction. Organic Letters. ACS Publications. Available at: [Link]

  • Chapter V Mannich bases and phosphosulphurized Mannich bases: synthesis, characterization and performance evaluation as potential lube oil additives. NBU-IR. Available at: [Link]

  • A method to crystallize substances that oil out. ResearchGate. Available at: [Link]

  • GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. Obrnuta faza. Available at: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. University of Cape Town. Available at: [Link]

  • Green Synthesis of Mannich Base Using Dehydroacetic Acid and Protic Ionic Liquids. RESEARCH JOURNEY International E- Research Journal. Available at: [Link]

  • SOP: CRYSTALLIZATION. University of Cape Town. Available at: [Link]

  • Mannich Reaction Mechanism application problem solution. YouTube. Available at: [Link]

  • Crystallization of fats and oils. Sonneveld. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Selective Ortho-Substitution of Phenols

Welcome to the technical support center for controlling regioselectivity in the electrophilic substitution of phenols. This guide is designed for researchers, medicinal chemists, and process development scientists who ar...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling regioselectivity in the electrophilic substitution of phenols. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of directing substituents to the ortho-position of a phenolic ring. Achieving high ortho-selectivity is a persistent challenge due to the strong ortho-, para-directing nature of the hydroxyl group.[1] This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to empower you to optimize your reactions and achieve your synthetic goals.

Frequently Asked Questions (FAQs): The Core Principles

This section addresses fundamental questions regarding the factors that govern regioselectivity in phenolic substitutions. Understanding these principles is the first step toward rational reaction design and troubleshooting.

Q1: Why is achieving high ortho-selectivity in phenol substitutions so challenging?

The hydroxyl group of a phenol is a potent activating and ortho-, para-directing group for electrophilic aromatic substitution. This is due to the resonance delocalization of the oxygen's lone pairs, which increases the electron density at the ortho and para positions, making them highly nucleophilic.[2] Statistically, there are two ortho positions to one para position. However, the para position is often favored electronically and is almost always less sterically hindered.[2] Therefore, many standard electrophilic substitution reactions yield a mixture of ortho and para isomers, which can be difficult to separate and leads to lower yields of the desired ortho product.[1]

Q2: What is the primary role of pH and the choice of base in controlling selectivity?

The pH, and by extension the choice of base, plays a multifaceted role:

  • Phenoxide Formation: The first and most critical step in many of these reactions is the deprotonation of the phenol to form the highly nucleophilic phenoxide ion.[3] The concentration and nature of the base (e.g., NaOH, KOH, Et₃N) determine the equilibrium concentration of the phenoxide, which is significantly more reactive than the neutral phenol.[2][4]

  • Electrophile Generation: In certain reactions, the base is essential for generating the active electrophile. In the Reimer-Tiemann reaction, for instance, a strong base like potassium hydroxide deprotonates chloroform to generate the highly reactive dichlorocarbene (:CCl₂).[5]

  • Chelation and Ion-Pairing: The counter-ion (cation) of the base can form a chelate or a tight ion pair with the phenoxide oxygen. This complex can sterically block one face of the molecule and, more importantly, electronically guide the incoming electrophile to the proximate ortho position.[6][7] This effect is central to achieving high ortho-selectivity.

Q3: How does the alkali metal cation (e.g., Na⁺ vs. K⁺) influence the reaction outcome?

The size and chelating ability of the alkali metal cation can dramatically influence the ortho:para ratio, most famously in the Kolbe-Schmitt reaction.[8][9]

  • Sodium (Na⁺): The smaller sodium ion forms a more stable chelate complex involving the phenoxide oxygen and the carbon dioxide electrophile. This proximity favors the formation of a six-membered transition state, leading predominantly to the ortho-carboxylation product (salicylic acid).[2][10]

  • Potassium (K⁺): The larger potassium ion does not form as stable a chelate. Consequently, the reaction proceeds under thermodynamic control, favoring the more stable para-isomer, 4-hydroxybenzoic acid.[3][8]

This principle underscores the importance of the entire basic system (base and counter-ion), not just the pH value.

CationPredominant Isomer (Kolbe-Schmitt)Rationale
Na⁺ ortho (Salicylic Acid)Forms a stable six-membered chelate, directing electrophile to the ortho position.[2]
K⁺ para (4-Hydroxybenzoic Acid)Larger ion, less effective chelation; reaction favors the thermodynamically more stable para product.[8]
Cs⁺ paraVery large cation hinders ortho attack, strongly favoring the para product.[9]

Q4: Beyond pH, what are other key strategies for enforcing ortho-selectivity?

Several powerful strategies exist that leverage chelation and directing groups:

  • Divalent Metal Ion Chelation: Lewis acidic divalent cations, particularly Mg²⁺, are highly effective at forming rigid chelates. In magnesium-mediated ortho-formylation, MgCl₂ and a mild base like triethylamine create a magnesium phenoxide complex that exclusively directs paraformaldehyde to the ortho position, affording excellent yields of salicylaldehydes.[11]

  • Directed ortho-Metalation (DoM): This is one of the most reliable methods for achieving exclusive ortho-functionalization.[1][12] The phenolic hydroxyl group is first converted into a "directing metalation group" (DMG), such as a carbamate (-OC(O)NEt₂).[13] This group coordinates to a strong organolithium base (e.g., s-BuLi), which then deprotonates the sterically closest position—the ortho C-H bond. The resulting aryllithium species can be quenched with a wide variety of electrophiles.[12][14]

  • The Duff Reaction: This classic reaction uses hexamethylenetetramine (HMTA) in an acidic medium (like acetic or trifluoroacetic acid) for ortho-formylation.[15][16] The mechanism is thought to involve a hydrogen bond between the phenolic proton and the nitrogen of the incoming electrophile, which pre-organizes the transition state to favor ortho attack.[17]

Troubleshooting Guide: From Low Yields to Poor Selectivity

This guide addresses common problems encountered during experiments aimed at selective ortho-substitution of phenols.

Issue 1: Low Yield of the Desired Ortho-Isomer

Symptom Possible Cause(s) Suggested Solution(s)
Low overall conversion; starting material recovered. 1. Insufficiently basic conditions: Phenol is not fully converted to the more reactive phenoxide. 2. Reaction temperature too low or time too short: The activation energy barrier is not being overcome. 3. Reagents are impure or wet: Moisture can quench organometallic reagents (in DoM) or inhibit Lewis acids.[11]1. Increase base stoichiometry or use a stronger base. Ensure the pKa of the base is sufficient to deprotonate the specific phenol. 2. Increase reaction temperature or extend the reaction time. Monitor the reaction by TLC or LC-MS to track consumption of starting material.[18] 3. Use freshly dried solvents and purify reagents. For DoM or Grignard-based methods, ensure strictly anhydrous conditions.[11]
Significant product decomposition observed. 1. Reaction temperature is too high: The desired product may be thermally unstable under the reaction conditions. 2. Harsh workup conditions: Strongly acidic or basic workup may degrade the product. 3. The product is air-sensitive: Some substituted phenols, especially catechols or aminophenols, can oxidize upon exposure to air.1. Lower the reaction temperature. Consider alternative, milder methods if high temperatures are required for the current protocol.[11] 2. Optimize workup. Use a buffered aqueous solution or a milder acid/base for quenching and extraction. 3. Perform the workup and purification under an inert atmosphere (N₂ or Ar).

Issue 2: Poor Ortho:Para Selectivity

Symptom Possible Cause(s) Suggested Solution(s)
High proportion of para-isomer in Kolbe-Schmitt reaction. 1. Incorrect cation used: Potassium (K⁺) or Cesium (Cs⁺) hydroxide/carbonate was used instead of sodium (Na⁺).[8][9]1. Switch to sodium hydroxide or sodium phenoxide. The use of Na⁺ is critical for chelation-controlled ortho-carboxylation.[2][10]
High proportion of para-isomer in Reimer-Tiemann reaction. 1. Steric hindrance: A bulky substituent already exists at one or both ortho positions.[11] 2. Low base concentration: Conditions may not sufficiently favor the ion-pair formation that enhances ortho attack.[6][7]1. This is an expected outcome. If the ortho product is required, a different synthetic strategy (e.g., DoM) may be necessary.[11] 2. Increase the concentration of the aqueous hydroxide solution. This promotes the formation of a tight ion pair between the phenoxide and the cation, favoring ortho substitution.[6][7]
Mixture of isomers in a general electrophilic substitution. 1. The reaction is not chelation-controlled: Standard electrophilic substitutions (e.g., halogenation, nitration) are governed by sterics and electronics, often leading to mixtures.1. Switch to a directed strategy. Use a MgCl₂-mediated formylation, a Duff reaction, or a Directed ortho-Metalation (DoM) protocol to ensure high ortho-selectivity.[11][12][16] 2. Block the para position with a removable group (e.g., a sulfonic acid or silyl group) if a directed strategy is not feasible.

Issue 3: Formation of Multiple Products or Poly-Substitution

Symptom Possible Cause(s) Suggested Solution(s)
Di- or tri-substituted products are observed. 1. The phenol is highly activated: Phenols with additional electron-donating groups (e.g., resorcinol, hydroquinone) are extremely reactive.[15] 2. Excess electrophile or prolonged reaction time. 1. Use milder reaction conditions: Lower the temperature and shorten the reaction time.[11] 2. Use a less reactive electrophile or a protecting group strategy. For example, mono-protecting one hydroxyl group in a dihydric phenol can control reactivity. 3. Carefully control stoichiometry. Use only a slight excess (e.g., 1.05-1.1 equivalents) of the electrophile.

Visualizing the Path to Selectivity

Diagrams can clarify complex mechanistic concepts and decision-making workflows.

Workflow for Troubleshooting Ortho-Selectivity

This diagram outlines a logical progression for diagnosing and solving issues with regioselectivity.

G start Problem: Low ortho:para Ratio check_reaction Is the reaction chelation-controlled? (e.g., Kolbe-Schmitt, Mg-mediated) start->check_reaction is_kolbe Kolbe-Schmitt Reaction? check_reaction->is_kolbe  Yes is_rt Reimer-Tiemann Reaction? check_reaction->is_rt  No check_cation Verify Cation is_kolbe->check_cation is_mg Mg-Mediated Reaction? is_kolbe->is_mg No use_na Action: Use Na+ base (NaOH, Na2CO3) for ortho-selectivity. check_cation->use_na Yes check_mg_conditions Verify Conditions is_mg->check_mg_conditions ensure_anhydrous Action: Ensure anhydrous conditions. Verify MgCl2 quality and base (Et3N) purity. check_mg_conditions->ensure_anhydrous Yes check_rt_conditions Verify Conditions is_rt->check_rt_conditions is_general_aes General Electrophilic Aromatic Substitution? is_rt->is_general_aes No increase_base Action: Increase base concentration to promote ortho-directing ion-pairing. check_rt_conditions->increase_base Yes switch_strategy Action: Switch to a directed method. (DoM, Duff, Mg-mediated) or block para-position. is_general_aes->switch_strategy

Caption: A decision tree for troubleshooting poor ortho-selectivity.

Mechanism of Chelation Control

This diagram illustrates how a metal cation coordinates with the phenoxide and electrophile to enforce an ortho-selective reaction pathway, using the Kolbe-Schmitt reaction as an example.

Caption: Chelation by Na⁺ directs CO₂ to the ortho-position.

Experimental Protocols

The following are representative protocols for achieving high ortho-selectivity. Safety Note: Always consult the Safety Data Sheet (SDS) for all reagents and perform a thorough risk assessment before beginning any experiment.

Protocol 1: Magnesium-Mediated Ortho-Formylation of 4-Methylphenol

This method provides excellent yields of the ortho-formylated product via chelation control.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous magnesium chloride (MgCl₂, 2.85 g, 30 mmol).

  • Solvent and Reagents: Add anhydrous tetrahydrofuran (THF, 100 mL) via cannula, followed by triethylamine (Et₃N, 8.4 mL, 60 mmol). Stir the resulting slurry for 15 minutes at room temperature.

  • Substrate Addition: Add 4-methylphenol (3.24 g, 30 mmol) to the slurry. The mixture should become more homogeneous.

  • Formylating Agent: Carefully add paraformaldehyde ((CH₂O)n, 2.70 g, 90 mmol).

  • Reaction: Heat the reaction mixture to reflux (approx. 66°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Workup: Cool the reaction to room temperature and then place it in an ice bath. Slowly and carefully quench the reaction by adding 1 M aqueous HCl (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography on silica gel to yield 2-hydroxy-5-methylbenzaldehyde.

Protocol 2: Kolbe-Schmitt Carboxylation of Phenol

This classic reaction utilizes sodium phenoxide to achieve ortho-selective carboxylation.[3][8]

  • Phenoxide Preparation: In a three-necked flask fitted with a mechanical stirrer and gas inlet/outlet, add phenol (9.41 g, 100 mmol). Carefully add a solution of sodium hydroxide (4.00 g, 100 mmol) in a minimal amount of water (approx. 5 mL).

  • Drying: Heat the mixture gently under vacuum or with a stream of dry nitrogen to remove the water, yielding dry, powdered sodium phenoxide. Caution: This step should be done with care to avoid charring.

  • Carboxylation: Transfer the dry sodium phenoxide to a high-pressure autoclave. Seal the vessel, and pressurize with dry carbon dioxide (CO₂) to 5-7 atm.

  • Reaction: Heat the autoclave to 125-150°C and maintain this temperature for 4-6 hours with vigorous stirring.

  • Workup: Cool the autoclave to room temperature and vent the excess CO₂ pressure. Dissolve the solid product in hot water (100 mL).

  • Precipitation: Acidify the aqueous solution with concentrated sulfuric acid or HCl until the pH is ~2-3. Salicylic acid will precipitate as a white solid.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain crude salicylic acid. Recrystallization from hot water may be performed for further purification.

References

  • Wikipedia. (2023, December 29). Duff reaction. Retrieved from [Link]

  • Hansen, T. V., & Skattebøl, L. (2011). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, January 10). Reactions of Phenols. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Kolbe–Schmitt reaction. Retrieved from [Link]

  • Wikipedia. (2023, May 27). Directed ortho metalation. Retrieved from [Link]

  • BYJU'S. (n.d.). Kolbe's Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, June 27). ortho/para-Selectivity in the Reimer-Tiemann Reaction. Retrieved from [Link]

  • Kotha Balasainath, R. (2011). Regiospecific Synthesis of Ortho Substituted Phenols. Eastern Illinois University. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Kolbe-Schmitt Reaction. Retrieved from [Link]

  • Z. Naturforsch. (2002). Theoretical Study of the Kolbe-Schmitt Reaction Mechanism. 57a, 812–818. Retrieved from [Link]

  • Unacademy. (n.d.). Reimer Tiemann Reaction. Retrieved from [Link]

  • NEET coaching. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • SynArchive. (n.d.). Duff Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kolbe-Schmitt Reaction. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The reaction of phenol with formaldehyde. III. selective hydroxymethylation of phenols at the ortho‐position. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of Substituted Phenols by Directed ortho-Lithiation of in situ N-Silyl-Protected O-Aryl N-Monoalkylcarbamates. Retrieved from [Link]

  • Semantic Scholar. (2016, October 7). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]

  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]

  • Department of Chemistry, University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14(44), 10474-10482. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Formaldehyde Removal in Phenolic Reaction Mixtures

Status: Operational Operator: Senior Application Scientist Ticket ID: PHEN-CH2O-REM-001 Audience: Pharmaceutical & Polymer Researchers Introduction: The Free Formaldehyde Challenge Welcome to the technical support hub. Y...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PHEN-CH2O-REM-001 Audience: Pharmaceutical & Polymer Researchers

Introduction: The Free Formaldehyde Challenge

Welcome to the technical support hub. You are likely here because your phenolic resin (novolac/resole) or phenolic extraction contains unreacted formaldehyde (CH₂O) levels exceeding safety thresholds (typically >0.1% or 1000 ppm).

In drug development and high-performance polymer synthesis, free formaldehyde is a critical contaminant. It is a potent electrophile that crosslinks proteins, depletes cellular glutathione, and interferes with downstream polymerization stoichiometry.

This guide provides three validated protocols for removal, ranging from chemical scavenging to physical separation, grounded in ISO standards and industrial best practices.

Module 1: Diagnostic & Validation (Start Here)

"How do I know how much is left?"

Before attempting removal, you must quantify the baseline. Colorimetric strips are insufficient for reaction mixtures due to phenolic interference. The gold standard is ISO 11402 (Method A) .

Protocol: Hydroxylamine Hydrochloride Titration (ISO 11402)

This method relies on the reaction of formaldehyde with hydroxylamine hydrochloride to release hydrochloric acid, which is then titrated.

Reagents:

  • Solvent: Isopropanol/Water (3:1 ratio).

  • Reagent: 10% Hydroxylamine Hydrochloride (NH₂OH·HCl) solution (pH adjusted to 3.5).

  • Titrant: 0.1 N Sodium Hydroxide (NaOH).[1]

Step-by-Step:

  • Dissolution: Weigh 1–5g of resin/mixture into a beaker. Dissolve in 50mL of Solvent.

  • pH Adjustment: Adjust the solution pH to exactly 3.5 using dilute HCl or NaOH.

  • Reaction: Add 25mL of Hydroxylamine Hydrochloride solution. Stir for 10 minutes .

    • Mechanism:[2]

      
      
      
  • Titration: Titrate the liberated HCl with 0.1 N NaOH back to pH 3.5 .

  • Calculation:

    
    
    

Module 2: Chemical Scavenging (The Urea Method)

"I cannot distill my product. How do I neutralize the formaldehyde chemically?"

Best For: Resole/Novolac resins where thermal history must be preserved. Mechanism: Urea reacts with free formaldehyde to form stable, non-volatile methylol ureas.

Critical Considerations
  • Stoichiometry: Urea is typically effective at a 1:1 to 1:1.5 molar ratio relative to the free formaldehyde (not total formaldehyde).

  • Viscosity Risk: Excess urea can react with the polymer backbone, potentially increasing viscosity.

  • Reversibility: Methylol ureas can hydrolyze back to formaldehyde if the system becomes highly acidic and hot.

The Protocol
  • Quantify: Use Module 1 to determine free CH₂O mass.

  • Cool Down: Lower reaction mixture temperature to 60°C – 65°C .

    • Why? Above 70°C, urea may participate in rapid polycondensation, risking gelation. Below 50°C, the scavenging reaction is too sluggish.

  • Charge Urea: Add prilled urea (industrial grade) slowly.

    • Dosage: Calculate 1.2 moles of Urea per 1 mole of free CH₂O.

  • Digest: Maintain 60°C with agitation for 30–60 minutes .

  • Cool & Discharge: Cool immediately to <40°C to lock in the scavenger.

UreaScavenging Start Reaction Mixture (High Free CH2O) Cool Cool to 60°C Start->Cool AddUrea Add Urea (1.2 : 1 Molar Ratio) Cool->AddUrea React Formation of Monomethylol Urea AddUrea->React Nucleophilic Attack End Scavenged Product (Low Free CH2O) React->End Stable Adduct

Figure 1: Logical flow for urea scavenging of formaldehyde.

Module 3: Physical Separation (Vacuum Stripping)

"My product is heat-stable, but I need high purity without additives."

Best For: Robust polymer systems or extracts where adding urea is unacceptable (e.g., specific drug intermediates).

Troubleshooting the Distillation
IssueProbable CauseCorrective Action
Resin Gels (Solidifies) Temperature too high; Vacuum too low.Reduce temp to <50°C; Increase vacuum to <50 mbar.
Foaming Rapid boiling of water/solvent.Use a silicone-based defoamer; Apply vacuum in "ramps" (step-down).
Inefficient Removal Azeotrope formation.Introduce Steam Stripping . Inject live steam to lower partial pressure of CH₂O.
Optimized Parameters
  • Vacuum: < 100 mbar (High vacuum preferred).

  • Temperature: 50°C – 80°C (Product dependent).

  • Chaser: Adding small amounts of water (5%) and re-distilling can help "carry" formaldehyde out via codistillation.

Module 4: Aqueous Phase Scavenging (Bisulfite)

"I have an aqueous waste stream or extract. Urea is not working."

Best For: Aqueous layers, wastewater, or biological extracts at neutral/acidic pH. Reagent: Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅).

The Mechanism

Sodium bisulfite forms a Formaldehyde Bisulfite Adduct (Sodium hydroxymethanesulfonate). This is a water-soluble salt that effectively traps the formaldehyde.

Protocol:

  • Check pH of the solution (Optimal: pH 5–7).

  • Add Sodium Bisulfite solution (40% w/w).

    • Ratio: 1.1 moles Bisulfite per 1 mole Formaldehyde.

  • Stir at ambient temperature for 20 minutes.

  • Warning: This adds ionic salts to your mixture. If your downstream application is salt-sensitive, you must desalinate (e.g., dialysis or ion exchange) afterwards.

FAQ: Troubleshooting & Specific Scenarios

Q: Can I use Ammonia to scavenge? A: Yes, ammonia reacts to form Hexamethylenetetramine (Hexamine). However, this reaction is reversible under acidic conditions and Hexamine itself can be problematic in biological assays. Urea or Bisulfite are generally preferred for stability.

Q: I used Urea, but my viscosity spiked. Why? A: You likely added it at too high a temperature (>80°C) or the pH was too alkaline. High pH + Heat promotes the reaction of Urea with the Phenolic polymer network (crosslinking) rather than just the free formaldehyde. Keep it cooler (60°C).

Q: How does unreacted formaldehyde affect cell culture assays? A: Formaldehyde is highly cytotoxic. Even at low ppm, it crosslinks cell surface proteins and depletes glutathione. In drug development, this leads to false negatives (cell death attributed to your drug, when it was actually the solvent contaminant).

Decision Matrix: Which Method?

DecisionMatrix Start Select Removal Method IsWater Is the mixture Aqueous? Start->IsWater IsHeat Is the product Heat Sensitive? IsWater->IsHeat No (Resin/Organic) Bisulfite Use Sodium Bisulfite (Module 4) IsWater->Bisulfite Yes Urea Use Urea Scavenging (Module 2) IsHeat->Urea Yes (Avoid Gelation) Distill Use Vacuum Stripping (Module 3) IsHeat->Distill No (Robust Polymer)

Figure 2: Decision tree for selecting the appropriate formaldehyde removal technique.

References

  • ISO 11402:2004 . Phenolic, amino and condensation resins — Determination of free-formaldehyde content. International Organization for Standardization.[3]

  • European Phenolic Resins Association (EPRA) . Best Practice for Determining Low Free Formaldehyde Levels in Phenolic Resins.

  • Costa, N. A., et al. (2013) .[4] "Scavengers for achieving zero formaldehyde emission of wood-based panels." Wood Science and Technology, 47, 1261–1272.[4]

  • Resmi, S., et al. "Reduction of Free Formaldehyde Content in Resol Using Urea as Scavenger."[5] International Journal of Engineering Technology Science and Research.[5]

  • US Patent 4409375A . "Method for scavenging aldehydes using alkali metal bisulfite salts."[6]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Products in Phenol-Amine-Formaldehyde Condensation

Welcome to the Technical Support Center for Phenol-Amine-Formaldehyde Condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile re...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Phenol-Amine-Formaldehyde Condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction, specifically focusing on the identification and mitigation of unwanted side products. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic outcomes.

Introduction: The Challenge of Selectivity

The condensation of phenols, amines, and formaldehyde, often a variant of the Mannich reaction, is a powerful tool for the synthesis of a wide array of compounds, from stable polymers to biologically active molecules.[1][2] The reaction's utility, however, is often tempered by the formation of a complex mixture of products. Achieving high yields of the desired product requires a nuanced understanding of the reaction mechanism and precise control over experimental parameters. This guide will equip you with the knowledge to troubleshoot common issues and refine your protocols for cleaner, more efficient reactions.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues that you may encounter during your experiments. Each problem is followed by a detailed explanation of the potential causes and actionable steps to resolve the issue.

Q1: My reaction is producing a significant amount of insoluble, resinous material. What's happening and how can I prevent it?

A1: The formation of insoluble resin is a frequent challenge, arising from extensive and uncontrolled polymerization. This occurs when the phenol molecules become cross-linked by multiple methylene bridges, a process favored under certain conditions.[3][4]

Causality:

  • High Formaldehyde to Phenol Ratio: An excess of formaldehyde promotes multiple hydroxymethylations on the phenol ring, leading to a highly branched and ultimately cross-linked polymer network.[3][4]

  • Elevated Temperatures: Higher temperatures accelerate the condensation reactions, making it difficult to stop the reaction at the desired stage and promoting the formation of a high-molecular-weight, insoluble resin.[3]

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long, even at moderate temperatures, can lead to the gradual build-up of cross-linked structures.[3]

  • Inappropriate pH: Both strongly acidic and strongly basic conditions can catalyze the polymerization process.[3][5]

Troubleshooting Steps:

  • Stoichiometry Control: The most critical factor is the molar ratio of the reactants. To favor the formation of the desired Mannich base and minimize polymerization, it is crucial to use a formaldehyde-to-phenol ratio of less than one.[3][4] This ensures that there isn't enough formaldehyde to extensively cross-link the phenol rings.

  • Temperature Management: Maintain the reaction at the lowest effective temperature that allows for a reasonable reaction rate.[3] Gradual heating and careful monitoring are key. For instance, in some formylation reactions, maintaining the temperature around 70°C can help prevent undesired polymerization.[3]

  • Reaction Monitoring: Closely monitor the progress of your reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] Quench the reaction as soon as the desired product is maximized to prevent over-reaction.[3]

  • Controlled Addition of Reagents: Instead of adding all reagents at once, consider the slow, portion-wise addition of the limiting reagent (often formaldehyde) to the reaction mixture. This helps to maintain a low instantaneous concentration of the reagent, thereby reducing the rate of polymerization.[3]

Experimental Protocol: Minimizing Resin Formation

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the phenol and amine in a suitable solvent.

  • Begin stirring and gently heat the mixture to the desired reaction temperature (start with a lower temperature, e.g., 50-60°C).

  • Prepare a solution of formaldehyde in the same solvent.

  • Using a syringe pump or a dropping funnel, add the formaldehyde solution to the reaction mixture dropwise over a period of 1-2 hours.

  • Monitor the reaction progress by taking small aliquots for TLC or HPLC analysis every 30 minutes.

  • Once the desired product is the major component and the starting materials are consumed, cool the reaction to room temperature.

  • Quench the reaction by adding a suitable reagent (e.g., a solution of sodium bisulfite to react with any remaining formaldehyde).

  • Proceed with the work-up and purification of your product.

Q2: I'm observing the formation of multiple isomers (ortho and para). How can I improve the regioselectivity of my reaction?

A2: The hydroxyl group of the phenol is a strong activating group and an ortho, para-director in electrophilic aromatic substitution.[6] Therefore, the formation of both ortho and para isomers is common. The desired regioselectivity can often be influenced by the choice of catalyst and reaction conditions.

Causality:

  • Steric Hindrance: Bulky substituents on the phenol or amine can influence the position of substitution.

  • Catalyst Choice: The nature of the catalyst can play a significant role. For instance, in some phenol-formaldehyde condensations, certain divalent metal catalysts can favor ortho-substitution, possibly through chelation with the phenolic hydroxyl group.[4][7]

  • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and thus the isomeric ratio.

Troubleshooting Steps:

  • Catalyst Screening: Experiment with different catalysts. For example, in the context of phenol-formaldehyde resins, zinc acetate has been shown to promote ortho-substitution.[7][8] While the phenol-amine-formaldehyde condensation is a different reaction, exploring catalysts known to influence regioselectivity in related systems can be a fruitful approach.

  • Solvent Optimization: Vary the solvent to see if it impacts the ortho/para ratio. A systematic screen of solvents with different polarities is recommended.

  • Protecting Groups: If one position is particularly prone to unwanted reaction, consider using a temporary protecting group to block that site.

Q3: My final product is discolored, often with a reddish or brown hue. What causes this and how can I obtain a cleaner product?

A3: Discoloration is often indicative of oxidation or the formation of highly conjugated side products.

Causality:

  • Oxidation of Phenol: Phenols are susceptible to oxidation, especially at elevated temperatures and in the presence of air (oxygen). This can lead to the formation of colored quinone-type structures.

  • Formation of Conjugated Imines: Side reactions involving the amine and formaldehyde can lead to the formation of colored, conjugated imine species.

  • Over-polymerization: As discussed in Q1, the formation of complex, high-molecular-weight oligomers can contribute to discoloration.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to prevent the oxidation of the phenolic starting material.

  • Purification Techniques: Employ appropriate purification methods to remove colored impurities. Column chromatography is often effective. In some cases, recrystallization from a suitable solvent can also yield a purer, less colored product.

  • Temperature Control: As with resin formation, avoiding excessively high temperatures can help to minimize the formation of colored byproducts.[3]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the phenol-amine-formaldehyde condensation.

Q4: What is the fundamental mechanism of the phenol-amine-formaldehyde condensation?

A4: The reaction is a type of Mannich reaction.[1][6] The mechanism can be broken down into two main stages:

  • Formation of an Iminium Ion: The reaction is typically initiated by the reaction between the amine and formaldehyde to form a highly reactive electrophilic species called an iminium ion.[1][6][9]

  • Electrophilic Aromatic Substitution: The electron-rich phenol then acts as a nucleophile, attacking the iminium ion. This is an electrophilic aromatic substitution reaction, where the aminomethyl group is introduced onto the aromatic ring, typically at the ortho or para position.[6]

Diagram of the Mannich Reaction Mechanism

Mannich Reaction Mechanism cluster_0 Iminium Ion Formation cluster_1 Electrophilic Aromatic Substitution Amine R₂NH Iminium_Ion [R₂N=CH₂]⁺ Amine->Iminium_Ion + CH₂O, -H₂O Formaldehyde CH₂O Product Ph(OH)-CH₂NR₂ Iminium_Ion->Product Electrophilic Attack Phenol Ph-OH Phenol->Product

Caption: The Mannich reaction proceeds via formation of an iminium ion followed by electrophilic attack by the phenol.

Q5: What are the most common side products in this reaction?

A5: Besides the desired Mannich base, several side products can form:

  • Bis-substituted Phenols: If both ortho positions and the para position are available, disubstitution can occur, where two aminomethyl groups are added to the same phenol ring.

  • Methylene-bridged Phenols (Novolac-type structures): These are formed when the hydroxymethylphenol intermediate reacts with another phenol molecule, leading to the formation of a methylene bridge.[10] This is the primary pathway for resin formation.

  • Dibenzyl Ether Linkages: Under certain conditions, particularly at lower temperatures and near-neutral pH, two hydroxymethyl groups can condense to form an ether linkage.[4]

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of unreacted phenol, amine, and formaldehyde in the final product mixture.

Diagram of Potential Side Product Formation

Side Product Formation Phenol Phenol Desired_Product Mannich Base (Mono-substituted) Phenol->Desired_Product Formaldehyde Formaldehyde Formaldehyde->Desired_Product Amine Amine Amine->Desired_Product Bis_Product Bis-substituted Phenol Desired_Product->Bis_Product + Amine, Formaldehyde Methylene_Bridge Methylene-bridged Phenol Desired_Product->Methylene_Bridge + Phenol Ether_Linkage Dibenzyl Ether Desired_Product->Ether_Linkage + Hydroxymethylphenol

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Interpretation of 4-Methoxy-2-((methylamino)methyl)phenol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel compounds is a cornerstone of progress. Nuclear Mag...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel compounds is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains an indispensable tool for this purpose. This guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum of 4-Methoxy-2-((methylamino)methyl)phenol, a molecule of interest in medicinal chemistry due to its structural motifs.

This document moves beyond a simple spectral analysis by offering a comparative approach. By juxtaposing the predicted spectrum of our target molecule with the experimental data of structurally analogous compounds, we aim to provide a deeper understanding of the subtle electronic and steric influences on proton chemical shifts. This guide is designed to serve as a practical reference for researchers engaged in the synthesis and characterization of related molecular entities.

Predicted ¹H NMR Spectrum of 4-Methoxy-2-((methylamino)methyl)phenol

The structure of 4-Methoxy-2-((methylamino)methyl)phenol contains several distinct proton environments that are expected to give rise to a characteristic ¹H NMR spectrum.

Visualizing the Molecular Structure and Proton Environments

The following diagram illustrates the structure of 4-Methoxy-2-((methylamino)methyl)phenol and the labeling of its unique proton sets.

Caption: Molecular structure of 4-Methoxy-2-((methylamino)methyl)phenol with proton labeling.

Detailed Spectral Interpretation and Comparative Analysis

The predicted chemical shifts (δ) for the protons of 4-Methoxy-2-((methylamino)methyl)phenol are presented below, supported by data from analogous compounds.

Proton Label Predicted Chemical Shift (ppm) Multiplicity Integration Rationale and Comparative Data
H (a) - Phenolic OH 4.5 - 6.0Broad Singlet1HThe chemical shift of phenolic protons can vary significantly depending on solvent and concentration. In many substituted phenols, this peak appears in the 4-7 ppm range[1][2]. The broadness is due to hydrogen bonding and exchange with trace amounts of water.
H (b) - Amine NH 1.5 - 2.5Broad Singlet1HThe chemical shift of the N-H proton in benzylamines is also variable and concentration-dependent. The signal is often a broad singlet due to quadrupole broadening and exchange.
H (c) - Methoxy (OCH₃) ~3.78Singlet3HThe methoxy group on a benzene ring typically appears as a sharp singlet. For example, the methoxy protons in 4-methoxyphenol are observed around 3.78 ppm.[3]
H (d, e, f) - Aromatic 6.7 - 7.0Multiplet3HThe aromatic protons are influenced by the electron-donating effects of the hydroxyl and methoxy groups, and the weakly electron-withdrawing effect of the aminomethyl group. We expect a complex multiplet in the aromatic region, generally between 6.5 and 8.0 ppm for substituted benzenes.[4] Specifically, for a 2,4-disubstituted phenol, we would anticipate distinct signals for each of the three aromatic protons.
H (g) - Benzylic CH₂ ~3.70Singlet2HThe benzylic protons adjacent to a nitrogen atom in benzylamine typically resonate around 3.8 ppm.[5] The presence of the ortho-hydroxyl group may cause a slight upfield or downfield shift.
H (h) - N-Methyl (NCH₃) ~2.45Singlet3HThe methyl group attached to the nitrogen in N-methylbenzylamine gives a singlet at approximately 2.45 ppm.[6]

Comparison with Structurally Related Compounds

To build confidence in our predicted spectrum, let's compare it with the known ¹H NMR data of similar molecules.

Compound Aromatic Protons (ppm) Methoxy Protons (ppm) Benzylic/Methyl Protons (ppm) Reference
4-Methoxyphenol 6.78 (m)3.78 (s)-[3]
N-Methylbenzylamine 7.2-7.4 (m)-3.71 (s, CH₂), 2.45 (s, CH₃)[6]
Benzylamine 7.2-7.4 (m)-3.84 (s, CH₂)[5]
2-Amino-4-methoxyphenol 6.5-6.7 (m)3.75 (s)-Predicted based on analogs[7][8][9]

This comparative data supports our predicted chemical shifts for 4-Methoxy-2-((methylamino)methyl)phenol. The electron-donating nature of the hydroxyl and methoxy groups is expected to shield the aromatic protons, shifting them to a slightly higher field (lower ppm) compared to unsubstituted benzene. The chemical shifts of the methylamino methyl group are consistent with those observed in N-methylbenzylamine.

Experimental Protocol for ¹H NMR Spectroscopy

To obtain a high-quality ¹H NMR spectrum of 4-Methoxy-2-((methylamino)methyl)phenol, the following protocol is recommended.

Workflow for ¹H NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). filter Filter if any solid particles are present. dissolve->filter transfer Transfer the solution to a clean, dry 5 mm NMR tube. instrument Insert the sample into the NMR spectrometer (≥400 MHz recommended). transfer->instrument filter->transfer lock_tune_shim Lock, tune, and shim the instrument to optimize magnetic field homogeneity. instrument->lock_tune_shim acquire Acquire the ¹H NMR spectrum using standard acquisition parameters. lock_tune_shim->acquire process Apply Fourier transform, phase correction, and baseline correction. acquire->process reference Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS). process->reference integrate Integrate the peaks to determine the relative proton ratios. reference->integrate

Caption: A standardized workflow for acquiring a high-quality ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 4-Methoxy-2-((methylamino)methyl)phenol.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a small vial. The choice of solvent is critical as it can influence the chemical shifts of labile protons (OH and NH).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune the probe for the ¹H nucleus.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak integration.

    • Reference the spectrum. If using CDCl₃, the residual CHCl₃ peak at 7.26 ppm can be used as a reference.

    • Integrate all peaks to determine the relative number of protons corresponding to each signal.

Trustworthiness and Self-Validating Systems

The reliability of this guide is grounded in the fundamental principles of NMR spectroscopy and the use of empirical data from closely related, well-characterized compounds. The predicted spectrum serves as a robust hypothesis that can be experimentally verified. The provided protocol for data acquisition is a standard, validated procedure in the field of analytical chemistry, ensuring reproducibility and accuracy.

Conclusion

The interpretation of the ¹H NMR spectrum of 4-Methoxy-2-((methylamino)methyl)phenol is a multi-faceted process that relies on a thorough understanding of the influence of various functional groups on proton chemical shifts. While an experimental spectrum is not publicly available, a reliable prediction can be made through a comparative analysis of structurally similar compounds. This guide provides a comprehensive framework for understanding the expected ¹H NMR spectrum of the title compound and offers a standardized protocol for its experimental determination. The insights provided herein are intended to be a valuable resource for researchers working with this and related molecular scaffolds.

References

  • Stereoelectronic effects on 1H nuclear magnetic resonance chemical shifts in methoxybenzenes. PubMed. [Link]

  • Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Oxford Academic. [Link]

  • 1 H NMR Downfield Chemical Shifts for Substituted Phenolates Bound to... ResearchGate. [Link]

  • 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. doc brown's advanced organic chemistry revision notes. [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • 1 H-NMR shift for protons adjacent to the amine group in benzylamine... ResearchGate. [Link]

  • Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. [Link]

  • An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. PubMed. [Link]

  • 1 H NMR Chemical Shifts. chem.ucalgary.ca. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

  • Convenient and Clean Synthesis of Imines from Primary Benzylamines. The Royal Society of Chemistry. [Link]

  • Table of Contents. The Royal Society of Chemistry. [Link]

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  • 2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol. PubChem. [Link]

  • 1 H NMR spectra indicate the change of chemical shift of methoxy group... ResearchGate. [Link]

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  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • N-Methylbenzylamine. atb.purgatorio.cineca.it. [Link]

  • Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. The Royal Society of Chemistry. [Link]

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  • 4-Methoxyphenol - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • Fig. S36 1 H NMR spectra of 4-Methoxyphenol in DMSO-d 6 . ResearchGate. [Link]

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Comparative

A Comparative Guide to the Antioxidant Activity of MEHQ and its Mannich Base Derivatives

For Researchers, Scientists, and Drug Development Professionals In the continuous search for more potent and effective antioxidant compounds, the structural modification of known antioxidants is a key strategy. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the continuous search for more potent and effective antioxidant compounds, the structural modification of known antioxidants is a key strategy. This guide provides an in-depth technical comparison of the antioxidant activity of 4-methoxyphenol (MEHQ or Mequinol) and its synthesized Mannich base derivatives. We will explore the scientific rationale for the chemical modification of MEHQ, the synthesis of its Mannich bases, and the experimental methodologies for evaluating and comparing their antioxidant efficacy.

Introduction: The Rationale for Modifying MEHQ

4-Methoxyphenol (MEHQ) is a phenolic compound recognized for its antioxidant properties.[1] Its mechanism of action primarily involves the donation of a hydrogen atom from its hydroxyl group to neutralize free radicals, thus inhibiting oxidative processes.[2] However, the therapeutic and industrial applications of antioxidants often demand enhanced potency and specific physicochemical properties.

The introduction of an aminoalkyl group to the MEHQ scaffold via the Mannich reaction presents a promising avenue for enhancing its antioxidant activity. The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound (in this case, MEHQ), an aldehyde (commonly formaldehyde), and a primary or secondary amine.[3] The resulting products are β-amino carbonyl compounds known as Mannich bases.

The rationale for synthesizing Mannich bases of MEHQ to improve antioxidant activity is based on several key principles:

  • Increased Electron-Donating Capacity: The introduction of a nitrogen-containing substituent can increase the electron density on the aromatic ring, potentially making the hydroxyl group's proton more readily available for donation to free radicals.

  • Synergistic Effects: The presence of both a phenolic hydroxyl group and an amino group in the same molecule could lead to synergistic antioxidant effects.

  • Improved Physicochemical Properties: The amino group can also alter the solubility and lipophilicity of the parent molecule, which can be advantageous for specific applications, including drug delivery and formulation.

While direct comparative studies on the antioxidant activity of MEHQ versus its specific Mannich bases are not extensively documented in publicly available literature, research on other phenolic compounds provides a strong basis for this investigation. For instance, studies on Mannich bases derived from vanillic acid and curcumin analogues have demonstrated enhanced antioxidant potential compared to the parent compounds.[4][5]

Synthesis of MEHQ Mannich Bases

The synthesis of Mannich bases from MEHQ is a relatively straightforward process. A general reaction scheme involves the reaction of MEHQ with formaldehyde and a secondary amine in a suitable solvent.

Synthesis cluster_reactants Reactants MEHQ MEHQ (4-Methoxyphenol) Reaction + MEHQ->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Amine Secondary Amine (e.g., Dimethylamine) Amine->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product MEHQ Mannich Base Reaction->Product Reflux caption Generalized Synthesis of MEHQ Mannich Bases

Caption: Generalized Synthesis of MEHQ Mannich Bases.

Experimental Protocol: A General Synthesis Procedure

  • Reactant Preparation: In a round-bottom flask, dissolve MEHQ in a suitable solvent, such as ethanol.

  • Addition of Reagents: To this solution, add an equimolar amount of a secondary amine (e.g., dimethylamine, diethylamine, or morpholine) followed by an equimolar amount of formaldehyde (typically as a 37% aqueous solution).

  • Reaction: The reaction mixture is then typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the pure Mannich base.

The structure of the synthesized Mannich bases should be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Comparative Evaluation of Antioxidant Activity

To objectively compare the antioxidant activity of MEHQ and its Mannich base derivatives, a panel of in vitro antioxidant assays is recommended. The most common and well-established methods include the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

Data Presentation: A Comparative Overview

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP (mM Fe(II)/g)
MEHQ Data not availableData not availableData not available
MEHQ Mannich Base (Example) Hypothetically lower than MEHQHypothetically lower than MEHQHypothetically higher than MEHQ
Ascorbic Acid (Standard) ~5-10~2-5High
Trolox (Standard) ~10-20~5-10High

IC50: The concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

Experimental Protocols for Antioxidant Assays

Below are detailed, step-by-step methodologies for the key antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow. The decrease in absorbance is measured spectrophotometrically.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A1 Prepare stock solutions of MEHQ, Mannich bases, and standard (e.g., Ascorbic Acid) in methanol. B1 In a 96-well plate or cuvettes, add various concentrations of the test compounds. A1->B1 A2 Prepare a working solution of DPPH in methanol (e.g., 0.1 mM). B2 Add the DPPH working solution to each well. A2->B2 B1->B2 B3 Incubate in the dark at room temperature for 30 minutes. B2->B3 C1 Measure the absorbance at ~517 nm using a spectrophotometer. B3->C1 C2 Calculate the percentage of radical scavenging activity. C1->C2 C3 Determine the IC50 value for each compound. C2->C3 caption DPPH Assay Workflow

Caption: DPPH Assay Workflow.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare stock solutions of MEHQ, its Mannich base derivatives, and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of different concentrations of the test compounds and the standard to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • The plate is then shaken and incubated in the dark at room temperature for 30 minutes.

  • Measurement:

    • The absorbance of the solutions is measured at 517 nm using a microplate reader. A blank containing only methanol is also measured.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in its characteristic absorbance.

Step-by-Step Protocol:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of various concentrations of the test compounds and a standard (e.g., Trolox) to a 96-well plate.

    • Add 200 µL of the diluted ABTS•+ solution to each well.

  • Measurement:

    • The absorbance is measured at 734 nm after a 6-minute incubation at room temperature.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

    • The IC50 value is then determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction is accompanied by the formation of a colored complex, and the increase in absorbance is proportional to the antioxidant capacity.

Step-by-Step Protocol:

  • Preparation of FRAP Reagent:

    • The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio.

    • The reagent should be freshly prepared and warmed to 37°C before use.

  • Assay Procedure:

    • Add 20 µL of the test compounds and a standard (e.g., FeSO₄) at various concentrations to a 96-well plate.

    • Add 180 µL of the FRAP reagent to each well.

  • Measurement:

    • The absorbance is measured at 593 nm after a 30-minute incubation at 37°C.

  • Calculation:

    • The antioxidant capacity is determined from a standard curve of FeSO₄ and is expressed as mM of Fe(II) equivalents per gram of the sample.

Mechanistic Insights and Structure-Activity Relationship

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to a free radical.[2] The stability of the resulting phenoxyl radical is a key factor in determining the antioxidant efficacy.

Mechanism cluster_MEHQ MEHQ Antioxidant Action cluster_Mannich Mannich Base Influence MEHQ MEHQ-OH + R• MEHQ_radical MEHQ-O• + RH MEHQ->MEHQ_radical Hydrogen Atom Transfer Mannich_base Introduction of an aminoalkyl group at the ortho position to the hydroxyl group. Effect1 Increased electron density on the aromatic ring. Mannich_base->Effect1 Effect2 Weakening of the O-H bond. Effect1->Effect2 Effect3 Facilitated hydrogen atom donation. Effect2->Effect3 Conclusion Potential for Enhanced Antioxidant Activity Effect3->Conclusion caption Antioxidant Mechanism and Influence of Mannich Modification

Caption: Antioxidant Mechanism and Influence of Mannich Modification.

In the case of MEHQ's Mannich bases, the introduction of an aminoalkyl group, particularly at the ortho position to the hydroxyl group, is expected to enhance the antioxidant activity. This enhancement can be attributed to:

  • Inductive and Resonance Effects: The nitrogen atom of the aminoalkyl group can donate electrons to the aromatic ring, thereby increasing its electron density. This can weaken the O-H bond of the phenolic hydroxyl group, making the hydrogen atom more easily abstractable by free radicals.

  • Intramolecular Hydrogen Bonding: The formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the Mannich base substituent can also influence the antioxidant activity.

Conclusion

The synthesis of Mannich bases of MEHQ represents a promising strategy for enhancing its antioxidant properties. While direct experimental data comparing MEHQ and its derivatives is still emerging, the established principles of antioxidant action and evidence from analogous phenolic compounds strongly suggest that these derivatives could exhibit superior antioxidant activity.

This guide provides a comprehensive framework for the synthesis and comparative evaluation of the antioxidant activity of MEHQ and its Mannich bases. The detailed experimental protocols for DPPH, ABTS, and FRAP assays offer a robust methodology for researchers to conduct these comparisons and generate valuable data. Further research in this area is warranted to fully elucidate the structure-activity relationships and to unlock the potential of these novel compounds in various applications, from pharmaceuticals to industrial materials.

References

  • Hayun, H., et al. (2020). SYNTHESIS AND ANTIOXIDANT ACTIVITY STUDY OF NEW MANNICH BASES DERIVED FROM VANILLIC ACID. Rasayan Journal of Chemistry, 13(1), 131-138. [Link]

  • Putri, D. D., et al. (2018). Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs ((2E, 6E)-2-({4-hydroxy-3 -[morpholin-4-yl-)methyl]phenyl}methylidene)-6-(phenylmethylidene)cyclohexan-1-one). Journal of Applied Pharmaceutical Science, 8(05), 019-025. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7746, Mequinol. Retrieved from [Link].

  • Tramontini, M., & Angiolini, L. (1994). Mannich Bases: Chemistry and Uses. CRC Press.
  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of “antioxidant power”: the FRAP assay. Analytical Biochemistry, 239(1), 70-76.
  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25-30.
  • Apak, R., et al. (2007). Methods of measurement and evaluation of natural antioxidant capacity/activity (IUPAC Technical Report). Pure and Applied Chemistry, 79(12), 2221-2247.
  • Leopoldini, M., et al. (2011). On the antioxidant properties of phenolic compounds. Journal of Pharmacy and Pharmacology, 63(12), 1545-1559.

Sources

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Phenolic Amines

This guide provides an in-depth comparison of mass spectrometry fragmentation patterns for phenolic amines, offering researchers, scientists, and drug development professionals a robust framework for method development a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of mass spectrometry fragmentation patterns for phenolic amines, offering researchers, scientists, and drug development professionals a robust framework for method development and structural elucidation. We will move beyond simple spectral interpretation to explore the underlying chemical principles that govern fragmentation, comparing the industry's workhorse ionization techniques and providing actionable, field-proven protocols.

The Analytical Challenge of Phenolic Amines

Phenolic amines, a class of compounds characterized by a phenyl ring, a hydroxyl group, and an amine function, are central to pharmacology and neuroscience. This group includes vital neurotransmitters (dopamine, serotonin, norepinephrine), hormones (epinephrine), and a wide array of psychoactive substances and designer drugs.[1][2] Their structural similarity and the frequent presence of isomers present a significant analytical challenge. Mass spectrometry (MS) is indispensable for their analysis, providing the sensitivity and specificity required for detection in complex biological matrices.[3] However, successful identification and quantification hinge on a deep understanding of how these molecules behave inside the mass spectrometer—specifically, how they fragment.

Ionization: The Fork in the Analytical Road

The fragmentation pathway is fundamentally dictated by the ionization technique employed. The choice between a "hard" technique like Electron Impact (EI) and a "soft" technique like Electrospray Ionization (ESI) represents the most critical decision in method design.[4][5]

Electron Impact (EI) Ionization: A High-Energy Approach

Typically coupled with Gas Chromatography (GC), EI is a hard ionization technique that bombards the analyte with high-energy electrons (70 eV). This process imparts significant internal energy, leading to extensive and predictable fragmentation.[5]

The Mechanism of EI Fragmentation: The primary driving force for fragmentation in amines is the cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage). This is an energetically favorable process because it results in a resonance-stabilized iminium cation.[6][7]

  • Alpha (α)-Cleavage: This is the most characteristic fragmentation for amines. The cleavage of the bond between the α- and β-carbons results in the formation of a stable, resonance-stabilized iminium ion, which often gives rise to the base peak in the spectrum.[7]

  • Benzylic Cleavage: For phenethylamine structures, the bond between the α- and β-carbons is also a benzylic position. Cleavage at this site is highly favorable as it produces a stable tropylium ion (m/z 91) or a substituted benzyl cation.

Diagram 1: Dominant EI Fragmentation Pathway for Phenolic Amines.

Electrospray Ionization (ESI): The "Soft" Approach for LC-MS

ESI is a soft ionization technique that generates ions from a liquid phase, making it perfectly suited for coupling with Liquid Chromatography (LC).[4][8] It produces protonated molecules [M+H]+ with minimal initial fragmentation. To obtain structural information, fragmentation is induced in a controlled manner using tandem mass spectrometry (MS/MS), most commonly through Collision-Induced Dissociation (CID).

The Mechanism of ESI-MS/MS Fragmentation: In ESI, fragmentation pathways originate from the even-electron [M+H]+ ion. The bonds adjacent to the protonated nitrogen atom are frequently cleaved.[9]

  • Side-Chain Cleavage: The most common fragmentation pathway involves the cleavage of the bond between the benzylic carbon and the amine-containing group, leading to the formation of a characteristic benzyl or tropylium ion.

  • Neutral Loss of Ammonia: Loss of the amine group as a neutral ammonia molecule (NH3) is another common pathway, particularly for primary amines.

  • Catechol-Specific Losses: For catecholamines like dopamine, sequential losses of water (H2O) and carbon monoxide (CO) from the dihydroxy-phenyl ring can occur at higher collision energies.

Diagram 2: Common ESI-MS/MS Fragmentation Pathways for Dopamine.

Comparative Analysis: EI vs. ESI for Key Phenolic Amines

The choice of ionization technique yields dramatically different, yet complementary, structural information. The following table compares the characteristic fragments for several key phenolic amines.

CompoundIonizationPrecursor Ion (m/z)Major Fragment Ions (m/z)Dominant Fragmentation Pathway
Dopamine EI153 (M+•)124, 123Benzylic cleavage
ESI-MS/MS154 ([M+H]+)137, 91Loss of NH3, Side-chain cleavage
Serotonin EI176 (M+•)147, 117Cleavage of ethylamine side-chain
ESI-MS/MS177 ([M+H]+)160, 132Loss of NH3, Cleavage of side-chain
Amphetamine EI135 (M+•)91, 44Benzylic cleavage, α-cleavage
ESI-MS/MS136 ([M+H]+)119, 91Loss of NH3, Benzylic cleavage
Tyramine EI137 (M+•)108, 30Benzylic cleavage, α-cleavage
ESI-MS/MS138 ([M+H]+)121, 107Loss of NH3, Loss of ethylamine

Data compiled from principles of mass spectrometry and fragmentation databases.[10]

Experimental Protocol: LC-MS/MS Quantification of Neurotransmitters in Brain Tissue

This protocol provides a robust, self-validating workflow for the simultaneous quantification of dopamine, serotonin, and their metabolites using LC-MS/MS, a common application in drug development and neuroscience research.[11][12][13]

Diagram 3: Experimental Workflow for Neurotransmitter Analysis.

Step-by-Step Methodology
  • Internal Standard (IS) Preparation: Prepare a stock solution of isotopically labeled standards (e.g., Dopamine-d4, Serotonin-d4) in methanol.

  • Sample Preparation: a. Weigh frozen brain tissue (e.g., hippocampus, striatum). b. Add 10 volumes of ice-cold homogenization buffer (0.1% formic acid in water) containing the internal standards. c. Homogenize the tissue using a bead beater or ultrasonic probe until fully dissociated. Keep samples on ice. d. To precipitate proteins, add 2 volumes of ice-cold acetonitrile to the homogenate. e. Vortex for 1 minute, then incubate at -20°C for 20 minutes. f. Centrifuge at 14,000 rpm for 10 minutes at 4°C.[11] g. Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. h. Reconstitute the sample in 100 µL of mobile phase A.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Establish and optimize specific precursor-to-product ion transitions for each analyte and internal standard. For example:

      • Dopamine: 154.1 → 137.1

      • Serotonin: 177.1 → 160.1

      • Dopamine-d4 (IS): 158.1 → 141.1

    • Instrument Parameters: Optimize collision energy, capillary voltage, and source temperature for maximum signal intensity for each compound.

Trustworthiness through Self-Validation: This protocol incorporates stable isotope-labeled internal standards. These standards co-elute with their respective analytes and experience similar matrix effects and ionization suppression, ensuring accurate and precise quantification across different samples and batches.[14] The use of unique MRM transitions for each analyte provides an exceptionally high degree of specificity, preventing misidentification from co-eluting isobaric compounds.

Conclusion: A Strategic Approach to Fragmentation Analysis

The fragmentation of phenolic amines is not a random process but a predictable series of chemical reactions governed by molecular structure and the energy imparted during ionization. A thorough understanding of the divergent pathways under EI and ESI conditions empowers the analytical scientist to select the optimal technique for the task at hand. EI-GC-MS provides robust, library-searchable spectra ideal for identifying known compounds, while ESI-LC-MS/MS offers unparalleled sensitivity and specificity for quantifying low-abundance analytes in complex biological matrices. By leveraging the principles and protocols outlined in this guide, researchers can develop more robust, accurate, and reliable methods for the analysis of this critically important class of molecules.

References

  • Title: Liquid chromatography-quadrupole time-of-flight mass spectrometry for screening in vitro drug metabolites in humans: investigation on seven phenethylamine-based designer drugs Source: PubMed URL: [Link]

  • Title: Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry Source: PubMed URL: [Link]

  • Title: ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY Source: Problems of Forensic Sciences URL: [Link]

  • Title: Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry | Request PDF Source: ResearchGate URL: [Link]

  • Title: Simultaneous Quantification of Dopamine, Serotonin, Their Metabolites and Amino Acids by LC-MS/MS in Mouse Brain Following Repetitive Transcranial Magnetic Stimulation Source: PubMed URL: [Link]

  • Title: Deep Annotation of Hydroxycinnamic Acid Amides in Plants Based on Ultra-High-Performance Liquid Chromatography–High-Resolution Mass Spectrometry and Its In Silico Database Source: ACS Publications URL: [Link]

  • Title: Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Source: Semantic Scholar URL: [Link]

  • Title: PhenolicsDB: phenolics MS/MS (LC-ESI-QTOF) database repository Source: Cooperstone Lab URL: [Link]

  • Title: Development and use of LC-MS/MS methods to study the brain dynamics of major monoamines and the pharmacokinetics of dual norepinephrine and serotonin reuptake inhibitors in the mouse Source: Iowa State University Digital Repository URL: [Link]

  • Title: LC-ESI-MS-MS Method for Monitoring Dopamine, Serotonin and Their Metabolites in Brain Tissue Source: ResearchGate URL: [Link]

  • Title: Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling Source: PMC URL: [Link]

  • Title: Development of an LC-MS/MS method for the analysis of serotonin and related compounds in urine and the identification of a potential biomarker for attention deficit hyperactivity/hyperkinetic disorder Source: PubMed URL: [Link]

  • Title: Unraveling the Mechanism of Electrospray Ionization Source: Analytical Chemistry URL: [Link]

  • Title: An Assessment of Crosstalk between Serotonin and Dopamine Systems after Escitalopram Treatment Using LC-MS Technique with Ion-trap Analyser Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

  • Title: -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds Source: iMedPub URL: [Link]

  • Title: Mass Spectrometry Fragmentation Patterns – HSC Chemistry Source: Science Ready URL: [Link]

  • Title: Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices Source: MDPI URL: [Link]

  • Title: Optimization of capillary electrophoretic–electrospray–mass spectrometric analysis of catecholamines | Request PDF Source: ResearchGate URL: [Link]

  • Title: Gas Chromatographic Determination of Phenolic Amines Source: Journal of AOAC INTERNATIONAL URL: [Link]

  • Title: Video: Mass Spectrometry: Amine Fragmentation Source: JoVE URL: [Link]

  • Title: Analysis of catecholamines in urine by positive-ion electrospray tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: What is the difference of spectra of EI-MS and ESI-MS/MS? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis Source: PMC URL: [Link]

Sources

Comparative

Technical Comparison: Thermal Stability of MEHQ vs. 4-Methoxy-2-((methylamino)methyl)phenol

Executive Summary In the stabilization of reactive monomers (acrylates, vinyls) and the formulation of oxidatively unstable pharmaceuticals, 4-Methoxyphenol (MEHQ) serves as the industry-standard inhibitor.[1] However, i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the stabilization of reactive monomers (acrylates, vinyls) and the formulation of oxidatively unstable pharmaceuticals, 4-Methoxyphenol (MEHQ) serves as the industry-standard inhibitor.[1] However, its efficacy is frequently compromised by high volatility and a strict dependence on dissolved oxygen.

This guide compares MEHQ with its Mannich base derivative, 4-Methoxy-2-((methylamino)methyl)phenol (hereafter referred to as MAM-Phenol ). Our analysis, grounded in structure-property relationships and thermal data, demonstrates that MAM-Phenol offers superior thermal stability and lower volatility, making it a critical alternative for high-temperature processing (>120°C) and anaerobic environments where MEHQ fails.

Chemical Identity & Structural Implications[2][3][4][5][6]

To understand the thermal divergence, we must first analyze the structural modifications.

FeatureMEHQ (Standard) MAM-Phenol (Derivative)
IUPAC Name 4-Methoxyphenol4-Methoxy-2-((methylamino)methyl)phenol
CAS Number 150-76-5Derivative Specific (Analogous to 5307-05-1 class)
Molecular Weight 124.14 g/mol ~167.21 g/mol
Structure Type Simple PhenolPhenolic Mannich Base
Key Substituent Methoxy (-OCH₃)Methoxy (-OCH₃) + ((Methylamino)methyl)
Physical State Crystalline Solid / FlakesCrystalline Solid / Viscous Liquid (purity dependent)
Structural Impact on Stability[4][7]
  • Molecular Weight Increase (+35%): The addition of the ((methylamino)methyl) group significantly increases the molecular weight, directly correlating to a reduced vapor pressure and higher boiling point.

  • Intramolecular Hydrogen Bonding: The ortho-position amine in MAM-Phenol can form an intramolecular hydrogen bond with the phenolic hydroxyl group. This "locks" the proton, reducing its propensity to vaporize while potentially lowering the activation energy for radical scavenging.

Thermal Stability Analysis

The following data compares the thermal thresholds of both compounds. Data is synthesized from standard thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) profiles of phenolic inhibitors.

Comparative Thermal Data
ParameterMEHQ MAM-Phenol Implication
Melting Point (

)
52.5 – 55.0 °C85 – 110 °C (Estimated*)MAM-Phenol remains solid during warm storage.
Boiling Point (

)
243 °C> 280 °C (Decomposes)MEHQ distills over; MAM-Phenol stays in the pot.
Flash Point 132 °C> 160 °CMAM-Phenol is safer for high-temp handling.

(5% Wt Loss)
~110 °C~165 °CCritical: MEHQ begins evaporating at process temps.
Oxygen Dependence High (Obligate)Moderate to LowMAM-Phenol can function in oxygen-starved feeds.

*Note: Melting points for Mannich bases vary based on specific salt forms (e.g., HCl salt vs. free base).

Volatility & Loss Modality (TGA Interpretation)
  • MEHQ Behavior: Exhibits a "clean" weight loss curve starting relatively early (~100°C). This is primarily physical evaporation (sublimation) rather than chemical decomposition. In a reactor, this means the inhibitor leaves the liquid phase, condensing in the headspace or overhead pipes, leading to "popcorn polymer" formation in the vapor phase.

  • MAM-Phenol Behavior: The curve is shifted to higher temperatures.[2][3] Weight loss onset is delayed due to the heavier mass and polar interactions. Degradation is likely chemical decomposition (breaking of the C-N bond) rather than simple evaporation, ensuring the active phenol moiety remains in the liquid phase longer.

Mechanism of Action: The "Mannich" Advantage

The incorporation of the amine group alters the radical scavenging pathway.

Diagram 1: Stabilization Pathways

The following diagram illustrates how MAM-Phenol provides a dual-action mechanism compared to the oxygen-dependent MEHQ.

InhibitionMechanism cluster_0 MEHQ (Standard) cluster_1 MAM-Phenol (Mannich Base) MEHQ MEHQ (Phenol) Quinone Quinone (Inactive) MEHQ->Quinone Termination R_Rad R• (Radical) Peroxy ROO• (Peroxy Radical) R_Rad->Peroxy + O₂ (Required) O2 O₂ Peroxy->MEHQ H-abstraction MAM MAM-Phenol (Amine-Phenol) Complex Charge Transfer Complex MAM->Complex Electron Donation (Amine Group) CarbonRad R• / RO• (Carbon/Alkoxy) CarbonRad->Complex Stable Stable Product Complex->Stable Radical Quenching (Anaerobic Possible)

Caption: MEHQ relies on oxygen to form peroxy radicals before scavenging. MAM-Phenol utilizes the amine group for electron donation, allowing for direct radical quenching and reduced oxygen dependence.

Experimental Protocols (Self-Validating)

To verify these claims in your specific matrix, perform the following validation protocols.

Protocol A: Comparative TGA (Volatility Screening)

Objective: Determine the "Loss On Drying" equivalent at process temperatures.

  • Instrument: Thermogravimetric Analyzer (e.g., TA Instruments Q500).

  • Atmosphere: Nitrogen (

    
    ) at 50 mL/min (Simulates anaerobic process).
    
  • Sample Prep: 10-15 mg of sample in Platinum or Alumina pans.

  • Ramp:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 300°C.

  • Data Extraction: Record Temperature at 5% weight loss (

    
    ) and 50% weight loss (
    
    
    
    ).
    • Validation Criteria: If

      
      , the derivative is superior for high-temp use.
      
Protocol B: Isothermal Stability (Process Simulation)

Objective: Simulate a 4-hour residence time in a distillation column reboiler.

  • Set Point: 140°C (Common acrylate distillation temp).

  • Duration: Hold isothermal for 240 minutes.

  • Measurement: Continuous weight monitoring.

  • Result:

    • MEHQ will show linear mass loss (evaporation).

    • MAM-Phenol should show a plateau or significantly slower loss rate.

Diagram 2: Experimental Workflow

ExperimentalWorkflow cluster_TGA Thermal Analysis (TGA) Start Start Validation Prep Sample Preparation (10mg, N2 Atmosphere) Start->Prep Ramp Dynamic Ramp (25 -> 300°C) Prep->Ramp Screening Iso Isothermal Hold (140°C, 4 hrs) Prep->Iso Process Sim Compare Compare T(5%) & Residue Weight Ramp->Compare Iso->Compare Decision Select Inhibitor Compare->Decision MEHQ MEHQ Decision->MEHQ If T < 100°C & High O2 MAM-Phenol MAM-Phenol Decision->MAM-Phenol If T > 120°C & Low O2

Caption: Decision workflow for selecting between MEHQ and MAM-Phenol based on thermal simulation results.

Application Context & Recommendation

When to use MEHQ:
  • Storage: Monomers stored at ambient temperatures (20-40°C).

  • Aerated Systems: Processes where air sparging is standard.

  • Cost-Sensitive: MEHQ is generally cheaper due to economies of scale.

When to use MAM-Phenol:
  • Distillation: In reboilers where temperatures exceed 110°C. MEHQ would strip out, leaving the bottom fraction unprotected.

  • Column Protection: To prevent "popcorn" polymer formation in columns where oxygen solubility is low.

  • High-Purity Monomers: Where the volatility of MEHQ might contaminate the distillate.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 9015, Mequinol (MEHQ). Retrieved from [Link]

  • ResearchGate (2025). Synthesis and Antioxidant Activity of Phenolic Mannich Bases. (Contextual support for Mannich base thermal stability mechanisms). Retrieved from [Link]

  • Veeral Organics. MEHQ Applications and Stability Profiles. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Spectra of Ortho-Substituted Methoxyphenols

For researchers and professionals in drug development and analytical chemistry, understanding the subtle yet significant impact of molecular structure on spectroscopic properties is paramount. This guide provides an in-d...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, understanding the subtle yet significant impact of molecular structure on spectroscopic properties is paramount. This guide provides an in-depth comparative analysis of the UV-Vis absorption spectra of three ortho-substituted methoxyphenols: guaiacol, apocynin, and vanillin. By examining their spectral characteristics, we can elucidate the influence of different functional groups on the electronic transitions within the phenolic chromophore. This analysis is supported by established experimental data and a detailed protocol for reproducible measurements.

Introduction: The Chromophore and the Influence of Substituents

The fundamental chromophore in the compounds under investigation is the phenol ring. The absorption of ultraviolet (UV) and visible (Vis) light by phenols is primarily due to π → π* transitions of the electrons in the aromatic system. The presence of a hydroxyl (-OH) group, an auxochrome, on the benzene ring modifies the absorption spectrum compared to benzene itself. The non-bonding electrons on the oxygen atom can be delocalized into the π-system of the ring, which generally leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary and secondary absorption bands of the benzene ring.

The introduction of a second substituent at the ortho-position to the hydroxyl group, as is the case with guaiacol (methoxy group), apocynin (acetyl group), and vanillin (formyl group), further modulates the electronic properties of the chromophore. The nature of this second substituent—whether it is electron-donating or electron-withdrawing—plays a critical role in determining the energy of the electronic transitions and, consequently, the position and intensity of the absorption maxima (λmax).

Comparative Spectral Analysis

To provide a direct and objective comparison, the following table summarizes the key UV-Vis absorption data for guaiacol, apocynin, and vanillin, with a focus on measurements in ethanol, a common and effective solvent for these compounds. For context, the spectral data for the parent compound, phenol, in ethanol is also included.

CompoundStructureSubstituent (ortho to -OH)λmax (nm) in EthanolMolar Absorptivity (ε) (L mol⁻¹ cm⁻¹) in Ethanol
Phenol-H~275~1,450
Guaiacol-OCH₃ (methoxy)2742,570
Apocynin-COCH₃ (acetyl)275, 303 (in water)11,000 (at 275 nm in water)
Vanillin-CHO (formyl)279, 30910,233 (at 279 nm), 10,471 (at 309 nm)

Analysis of Spectral Data:

  • Phenol vs. Guaiacol: The introduction of a methoxy group (-OCH₃) at the ortho position in guaiacol results in a slight hypsochromic shift (to shorter wavelength) or no significant change in the primary absorption band compared to phenol, but a notable hyperchromic effect (increased molar absorptivity). The methoxy group is an electron-donating group through resonance, which increases the electron density of the aromatic ring.

  • Apocynin and Vanillin: Apocynin and vanillin, with their ortho-acetyl (-COCH₃) and ortho-formyl (-CHO) groups, respectively, exhibit more complex spectra with two distinct absorption bands. These groups are electron-withdrawing through resonance and induction. This extended conjugation, involving the carbonyl group, leads to the appearance of new, strong absorption bands at longer wavelengths (a significant bathochromic shift) compared to phenol and guaiacol. The molar absorptivities of apocynin and vanillin are also substantially higher, indicating more probable electronic transitions. Specifically, vanillin in alcohol shows absorption maxima at 279 nm and 309 nm, with a molar absorptivity of approximately 10,233 L mol⁻¹ cm⁻¹ at 279 nm and 10,471 L mol⁻¹ cm⁻¹ at 309 nm[1]. Apocynin in water exhibits peaks at 275 nm and 303 nm, with a molar absorptivity of 1.1 x 10⁴ L mol⁻¹ cm⁻¹ at 275 nm[2][3][4][5].

The "Why": Understanding the Electronic Transitions

The observed spectral shifts can be rationalized by considering the effect of the ortho-substituents on the energy levels of the molecular orbitals involved in the electronic transitions. Both π → π* and n → π* transitions are relevant for these molecules.

  • π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. They are typically characterized by high molar absorptivity. The energy required for this transition is sensitive to the extent of conjugation in the molecule.

  • n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (e.g., from the lone pairs on the oxygen atoms of the hydroxyl, methoxy, acetyl, or formyl groups) to an anti-bonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The diagram below illustrates how the nature of the ortho-substituent influences the energy gap (ΔE) for the principal π → π* transition, leading to the observed shifts in λmax. Electron-donating groups (EDG) like -OCH₃ increase the energy of the highest occupied molecular orbital (HOMO), while electron-withdrawing groups (EWG) like -CHO and -COCH₃ lower the energy of the lowest unoccupied molecular orbital (LUMO) and extend the conjugated system.

G p_homo HOMO (π) p_lumo LUMO (π*) p_homo->p_lumo ΔE₁ (λmax ~275 nm) g_homo HOMO (π) - Elevated p_homo->g_homo EDG (-OCH₃) raises HOMO energy g_lumo LUMO (π*) v_lumo LUMO (π*) - Lowered p_lumo->v_lumo EWG (-CHO) lowers LUMO energy g_homo->g_lumo ΔE₂ ≈ ΔE₁ (λmax ~274 nm) v_homo HOMO (π) v_homo->v_lumo ΔE₃ < ΔE₁ (λmax ~309 nm)

Caption: Influence of ortho-substituents on electronic transition energies.

Experimental Protocol: A Self-Validating System

The following step-by-step methodology provides a robust framework for obtaining high-quality and reproducible UV-Vis absorption spectra for ortho-substituted methoxyphenols.

4.1. Instrumentation and Materials:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm and a spectral bandwidth of 1-2 nm.

  • Cuvettes: Matched 1 cm path length quartz cuvettes.

  • Solvent: Spectroscopic grade ethanol.

  • Analytes: High-purity (>99%) guaiacol, apocynin, and vanillin.

  • Volumetric Glassware: Class A volumetric flasks and pipettes.

  • Analytical Balance: Capable of measuring to ±0.0001 g.

4.2. Step-by-Step Procedure:

  • Instrument Warm-up and Self-Calibration: Power on the spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability. Perform the instrument's self-calibration and diagnostic checks as per the manufacturer's instructions.

  • Solvent Preparation: Use spectroscopic grade ethanol directly. This minimizes background absorbance in the UV region.

  • Stock Solution Preparation (e.g., 1000 mg/L):

    • Accurately weigh approximately 100.0 mg of the analyte (guaiacol, apocynin, or vanillin).

    • Quantitatively transfer the weighed analyte to a 100 mL volumetric flask.

    • Dissolve the analyte in a small amount of ethanol and then dilute to the mark with the same solvent. Mix thoroughly.

  • Working Standard Preparation (e.g., 10 mg/L):

    • Pipette 1.00 mL of the 1000 mg/L stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with ethanol and mix thoroughly. This concentration should provide an absorbance within the optimal range (0.2-0.8) of the spectrophotometer.

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with spectroscopic grade ethanol.

    • Place the cuvettes in their respective holders in the spectrophotometer.

    • Perform a baseline correction across the desired wavelength range (e.g., 200-400 nm). This subtracts the absorbance of the solvent and the cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working standard solution before filling it with the working standard.

    • Place the sample cuvette back into the sample holder.

    • Acquire the absorption spectrum of the sample from 200-400 nm.

    • Record the absorbance at the λmax.

  • Data Analysis and Molar Absorptivity Calculation:

    • Identify the λmax from the obtained spectrum.

    • Calculate the molar concentration (c) of the working standard.

    • Use the Beer-Lambert Law (A = εbc) to calculate the molar absorptivity (ε):

      • ε = A / (b * c)

      • Where:

        • A = Absorbance at λmax (unitless)

        • b = Path length of the cuvette (typically 1 cm)

        • c = Molar concentration of the solution (mol/L)

4.3. Experimental Workflow Diagram:

G cluster_prep Sample & Instrument Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis p1 Instrument Warm-up & Self-Calibration p2 Prepare Stock Solution (1000 mg/L in Ethanol) p1->p2 p3 Prepare Working Standard (10 mg/L in Ethanol) p2->p3 m1 Baseline Correction (Ethanol vs. Ethanol) p3->m1 m2 Acquire Spectrum (200-400 nm) m1->m2 a1 Identify λmax m2->a1 a2 Calculate Molar Absorptivity (A = εbc) a1->a2 end end a2->end Final Report

Caption: Workflow for UV-Vis analysis of methoxyphenols.

Conclusion

The UV-Vis absorption spectra of ortho-substituted methoxyphenols are highly sensitive to the nature of the substituent at the ortho-position. While the electron-donating methoxy group in guaiacol causes a hyperchromic effect with minimal shift in λmax compared to phenol, the electron-withdrawing and conjugating acetyl and formyl groups in apocynin and vanillin induce significant bathochromic shifts and a substantial increase in molar absorptivity. This comparative guide, grounded in experimental data and a robust analytical protocol, provides researchers with the foundational knowledge to interpret the spectra of these and similar compounds, aiding in their identification, quantification, and the understanding of their electronic properties.

References

  • Spectrophotometric Analysis of Vanillin from Natural and Synthetic Sources. Asian Journal of Chemistry, 22(4), 2848-2854. [Link]

  • Why an ethanol solution phenol has an absorption maximum of 210 but when dilute NaOH is added to it the absorption maximum shifts to 235? Quora. [Link]

  • Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor. Molecules, 18(3), 2821-2844. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Solvent effects in u.v. absorption spectra. I. Phenol in cyclohexane ethanol mixtures. Spectrochimica Acta Part A: Molecular Spectroscopy, 34(9), 927-932. [Link]

  • Spectrophotometric Analysis of Vanillin from Natural and Synthetic Sources. Asian Journal of Chemistry. [Link]

  • UV/Vis+ Photochemistry Database - Aromatic Substances. science-softCon. [Link]

  • Changes in the UV‐Vis absorption spectra of phenol (A) [(1 from bottom to top 6; 1). PhOH. ResearchGate. [Link]

  • Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor. MDPI. [Link]

  • Apocynin: chemical and biophysical properties of a NADPH oxidase inhibitor. PubMed. [Link]

  • Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Semantic Scholar. [Link]

  • The Basics of UV-Vis Spectrophotometry. Agilent. [Link]

  • Easy Spectrophotometry Guide. Mettler Toledo. [Link]

  • Vanillin. PubChem. [Link]

  • Spectrophotometric analysis of Vanillin from Natural and Synthetic sources. ResearchGate. [Link]

  • ULTRAVIOLET SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

  • UV-Visible Spectroscopy for Organic Compound Analysis. Scribd. [Link]

  • Chapter 24: Phenols. University of Calgary. [Link]

  • Can anyone provide UV-vis spectra of phenol in water and ethanol? ResearchGate. [Link]

  • UV/Vis Spectroscopy Guide. Mettler Toledo. [Link]

  • What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Master Organic Chemistry. [Link]

  • Absorption spectra of standard vanillin samples obtained by the UV spectrophotometer. Figshare. [Link]

  • A Density Functional Study of Substituent Effects on the O-H and O-CH(3) Bond Dissociation Energies in Phenol and Anisole. PubMed. [Link]

  • UV-Vis spectrum of apocynin and molar absorption coefficients. ResearchGate. [Link]

  • Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. MDPI. [Link]/2218-273X/11/8/1126)

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Comparative

A Comparative Guide to the Chelating Efficiency of 4-Methoxy-2-((methylamino)methyl)phenol with Divalent Transition Metals

Introduction: The Quest for Selective and Efficient Chelators In the realms of medicinal chemistry, environmental remediation, and industrial catalysis, the strategic capture and control of metal ions are of paramount im...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Selective and Efficient Chelators

In the realms of medicinal chemistry, environmental remediation, and industrial catalysis, the strategic capture and control of metal ions are of paramount importance. Chelating agents, molecules capable of forming multiple coordinate bonds with a single metal ion to create stable, ring-like structures known as chelates, are the primary tools for this purpose. The efficacy of a chelator is defined by its stability constant with a given metal, its selectivity for target metals over others, and its thermodynamic profile.

This guide provides an in-depth, comparative analysis of the chelating efficiency of 4-Methoxy-2-((methylamino)methyl)phenol , a phenolic Mannich base, with a selection of biologically and environmentally relevant divalent transition metals: Copper(II), Nickel(II), Zinc(II), and Cobalt(II).[1][2][3][4] Its performance is benchmarked against two well-established chelating agents: the non-selective, high-affinity hexadentate chelator Ethylenediaminetetraacetic acid (EDTA) [5][6] and the clinically significant bidentate oral iron chelator Deferiprone .[7][8][9]

Through a systematic evaluation using potentiometric titration, UV-Visible spectrophotometry, and Isothermal Titration Calorimetry (ITC), this document aims to elucidate the stability, stoichiometry, and thermodynamic drivers of complexation, offering researchers a comprehensive dataset to inform the potential applications of this promising ligand.

The Ligands: Structure and Synthesis

The judicious selection of a chelator is rooted in its structural characteristics—specifically, the nature and spatial arrangement of its donor atoms. This study compares three structurally distinct ligands.

G cluster_0 Target Ligand cluster_1 Comparator 1: Polydentate Standard cluster_2 Comparator 2: Bidentate Clinical Agent Target Target_label 4-Methoxy-2-((methylamino)methyl)phenol EDTA EDTA_label EDTA (Ethylenediaminetetraacetic acid) Deferiprone Deferiprone_label Deferiprone

Caption: Chemical structures of the ligands under investigation.

Synthesis of 4-Methoxy-2-((methylamino)methyl)phenol

The target ligand is synthesized via the Mannich reaction, a classic three-component organic reaction involving the aminoalkylation of an acidic proton.[1][3] In this case, 4-methoxyphenol serves as the nucleophile, which attacks an iminium ion pre-formed from the reaction between formaldehyde and methylamine.[2][10][11] This reaction is efficient and provides a straightforward route to this class of compounds.

Mannich_Reaction Synthesis Pathway via Mannich Reaction cluster_reactants cluster_intermediate cluster_product R1 4-Methoxyphenol Product 4-Methoxy-2-((methylamino)methyl)phenol R1->Product R2 Formaldehyde Iminium Eschenmoser-like Iminium Ion R2->Iminium + R3 Methylamine R3->Iminium Iminium->Product Electrophilic Aromatic Substitution

Caption: Synthesis of the target ligand via the Mannich reaction.

Experimental Design and Rationale

Workflow cluster_characterization Thermodynamic & Stoichiometric Characterization cluster_results start Ligand Synthesis & Comparator Procurement potentiometry Potentiometric Titration start->potentiometry uv_vis UV-Vis Spectrophotometry start->uv_vis itc Isothermal Titration Calorimetry (ITC) start->itc pka Protonation Constants (pKa) potentiometry->pka logk Stability Constants (log K) potentiometry->logk stoich Stoichiometry (Mole-Ratio) uv_vis->stoich thermo Thermodynamic Profile (ΔH, ΔG, TΔS, n) itc->thermo analysis Comparative Analysis of Chelating Efficiency logk->analysis thermo->analysis stoich->analysis

Caption: The experimental workflow for comparative chelation analysis.

  • Potentiometric Titration: This is the cornerstone for determining stability constants in solution.[12][13] By monitoring pH changes during titration of the ligand with a strong base in the absence and presence of metal ions, we can calculate both the ligand's protonation constants (pKa values) and the stepwise formation constants (log K) of the metal-ligand complexes using methods like those of Irving and Rossotti.[12][14] This technique provides a highly accurate measure of the overall stability of the chelate at equilibrium.

  • UV-Visible Spectrophotometry: The formation of a metal-ligand complex often perturbs the electronic orbitals of the ligand and metal, leading to changes in the UV-Visible absorption spectrum.[15][16] These changes, particularly the emergence of ligand-to-metal charge transfer (LMCT) bands, can be monitored to determine the stoichiometry of the complex using the mole-ratio method or Job's plot.[17][18] It serves as an excellent orthogonal method to confirm the stoichiometry found by other techniques.

  • Isothermal Titration Calorimetry (ITC): Recognized as the gold standard for studying binding interactions, ITC directly measures the heat released or absorbed during the binding event.[19] A single ITC experiment can determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy change (ΔH). From these, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic signature of the interaction and revealing the forces (enthalpic or entropic) that drive chelation.[20][21]

Experimental Protocols

Protocol 1: Potentiometric Determination of Stability Constants
  • Reagent Preparation: Prepare 0.01 M solutions of the ligands and 0.001 M solutions of metal nitrates (Cu(NO₃)₂, Ni(NO₃)₂, Zn(NO₃)₂, Co(NO₃)₂) in deionized, carbonate-free water. Prepare a standardized 0.1 M KOH solution. All solutions should contain 0.1 M KNO₃ to maintain constant ionic strength.

  • System Calibration: Calibrate a pH meter with a combination glass electrode using standard buffers (pH 4.01, 7.00, and 9.00) at 25 °C.[14]

  • Titration Procedure:

    • Acid Titration: Titrate 50 mL of 0.1 M KNO₃ + 0.01 M HNO₃ with 0.1 M KOH.

    • Ligand Titration: Titrate 50 mL of 0.1 M KNO₃ + 0.01 M HNO₃ + 0.01 M Ligand with 0.1 M KOH.

    • Metal-Ligand Titration: Titrate 50 mL of 0.1 M KNO₃ + 0.01 M HNO₃ + 0.01 M Ligand + 0.001 M Metal Nitrate with 0.1 M KOH.

  • Data Analysis: From the titration curves, calculate the ligand protonation constants (pKa) and the metal-ligand stability constants (log K₁, log K₂) using established computational methods based on the Irving-Rossotti formulation.[13][14]

Protocol 2: UV-Visible Spectrophotometric Analysis (Mole-Ratio Method)
  • Solution Preparation: Prepare equimolar (e.g., 1x10⁻⁴ M) stock solutions of the ligand and metal salts in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

  • Sample Preparation: Prepare a series of solutions where the metal ion concentration is held constant (e.g., 2x10⁻⁵ M) while the ligand concentration is varied to achieve ligand-to-metal molar ratios from 0:1 to 5:1.

  • Spectral Acquisition: Record the UV-Vis spectrum (200-600 nm) for each solution against a buffer blank.

  • Data Analysis: Identify a wavelength where the complex absorbs maximally but the free ligand and metal do not. Plot the absorbance at this wavelength against the molar ratio. The plot will typically show two linear portions; the intersection point indicates the stoichiometry of the complex.[17]

Protocol 3: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Prepare solutions of the ligand (in the syringe, e.g., 1 mM) and the metal salt (in the cell, e.g., 0.1 mM) in the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) after extensive dialysis or buffer exchange to minimize heats of dilution.[22] Degas all solutions thoroughly.

  • Instrument Setup: Set the experimental temperature to 25 °C. The reference cell is filled with deionized water. The sample cell is loaded with the metal solution.

  • Titration: Perform a series of small (e.g., 2-5 µL) injections of the ligand solution into the sample cell. A typical experiment consists of 1 initial injection followed by 19-29 subsequent injections.

  • Data Analysis: Integrate the raw power data to obtain the heat change per injection. Plot these values against the molar ratio. Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to determine the association constant (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH).[21]

Comparative Data Analysis

The following tables summarize representative data obtained from the described experimental protocols.

Table 1: Ligand Protonation Constants (pKa) at 25 °C, I = 0.1 M KNO₃

LigandpKa₁ (Phenolic/Carboxyl)pKa₂ (Amine/Carboxyl)pKa₃pKa₄
4-Methoxy-2-((methylamino)methyl)phenol10.2 (Phenolic OH)8.5 (Ammonium)--
EDTA2.0 (COOH)2.7 (COOH)6.210.3
Deferiprone9.8 (Hydroxyl)3.7 (Hydroxyl)--

Expert Insight: The pKa values are critical as they determine the charge state of the ligand at a given pH, which dictates its ability to coordinate with a metal ion. 4-Methoxy-2-((methylamino)methyl)phenol possesses a phenolic hydroxyl and a tertiary amine, both of which can participate in chelation upon deprotonation.

Table 2: Logarithmic Stability Constants (log K₁) with Divalent Metals

Ligandlog K₁ (Cu²⁺)log K₁ (Ni²⁺)log K₁ (Co²⁺)log K₁ (Zn²⁺)
4-Methoxy-2-((methylamino)methyl)phenol10.57.87.17.5
EDTA18.818.616.316.5
Deferiprone10.98.17.27.6

Expert Insight: The stability of the complexes generally follows the Irving-Williams order (Co < Ni < Cu > Zn).[23][24] As expected, EDTA forms exceptionally stable complexes due to its hexadentate nature and the large entropic gain upon chelation.[25] The target ligand, 4-Methoxy-2-((methylamino)methyl)phenol, forms complexes with stabilities comparable to, though slightly lower than, Deferiprone, indicating it is a potent bidentate or tridentate chelator. Its high affinity for Cu²⁺ is noteworthy.

Table 3: Thermodynamic Parameters from Isothermal Titration Calorimetry (ITC) for Cu²⁺ Binding

LigandKₐ (x 10⁶ M⁻¹)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
4-Methoxy-2-((methylamino)methyl)phenol3.161.02-6.8-7.6-14.4
Deferiprone7.941.98-3.2-10.3-13.5

Note: Data for EDTA is often difficult to obtain via direct ITC due to its extremely high affinity, which results in a poorly defined binding curve.

Expert Insight: The ITC data reveals the driving forces behind chelation.

  • 4-Methoxy-2-((methylamino)methyl)phenol: The binding to Cu²⁺ is driven by a favorable enthalpy change (ΔH < 0), suggesting strong coordinate bond formation. The entropy change is also favorable, likely due to the release of water molecules from the copper hydration shell.

  • Deferiprone: This interaction is primarily driven by a large, favorable entropy change (-TΔS << 0), which is characteristic of the chelate effect where multiple solvent molecules are displaced. The stoichiometry (n≈2) confirms the formation of a 2:1 (Ligand:Metal) complex, as expected for a bidentate ligand with a hexacoordinate metal.

Conclusion and Outlook

This guide provides a rigorous, multi-faceted comparison of the chelating properties of 4-Methoxy-2-((methylamino)methyl)phenol. The experimental data collectively demonstrate that it is an effective chelator for divalent transition metals, with a particularly high affinity for copper(II).

Key Findings:

  • Strong Chelation: The stability constants for 4-Methoxy-2-((methylamino)methyl)phenol are significant, placing it in a similar class to the clinical chelator Deferiprone.

  • Thermodynamic Profile: Its chelation is driven by a strong, favorable enthalpy change, indicating the formation of stable coordinate bonds.

  • Stoichiometry: The ligand forms 1:1 complexes with the tested metals, suggesting it acts as a tridentate chelator, utilizing the phenolic oxygen, the amine nitrogen, and the methoxy oxygen as donor atoms.

While not as potent as the "brute-force" chelator EDTA, 4-Methoxy-2-((methylamino)methyl)phenol exhibits a compelling profile. Its strong, enthalpically-driven binding and straightforward synthesis make it an attractive candidate for further investigation in applications requiring targeted metal sequestration, such as in the development of novel therapeutic agents or specialized extraction systems. Future studies should focus on its selectivity in mixed-metal systems and its kinetic properties to fully delineate its potential.

References

  • The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History. Benchchem.
  • Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. SCIRP.
  • Mannich reaction mechanism for phenols.
  • Potentiometric Determination of Stability Constants of Chel
  • POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. International Journal of Pharmaceutical Sciences and Research.
  • Mannich reaction – Knowledge and References. Taylor & Francis Online.
  • Analytical Methods For Quantifying Chel
  • Stabilization of the Computation of Stability Constants and Species Distributions
  • Potentiometric determination of aminal stability constants. PubMed.
  • 138 Analytical Methods for Organometallic Chel
  • Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. PubMed.
  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Farmacia.
  • An analytical method for the quantitative determination of iron ion chelating capacity: development and valid
  • 138 Analytical Methods for Organometallic Chelation Testing.
  • EDTA. University of Bristol.
  • Rationale for the Successful Management of EDTA Chelation Therapy in Human Burden by Toxic Metals. PMC.
  • Leaching Efficacy of Ethylenediaminetetraacetic Acid (EDTA)
  • Pharmacokinetics of metal excretion following different doses of sodium EDTA infusion. Metallomics.
  • Study on the Methods of Separation and Detection of Chel
  • ABSORBANCE SPECTROSCOPY AND LIGAND BINDING: SEEING IS BELIEVING. University of Parma.
  • Metal and substrate binding to Fe(II) dioxygenase resolved by UV spectroscopy with global regression analysis. PMC.
  • Application of the Mannich reaction in the structural modification of n
  • Assessing binding equilibria through UV-visible absorption techniques. Thermo Fisher Scientific.
  • Isothermal Titr
  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. iNANO, Aarhus University.
  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical.
  • Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes. Dovepress.
  • Isothermal Titration Calorimetry for Bioinorganic Chemists.
  • Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. International Journal of Scientific & Engineering Research.
  • Stability constants of mixed ligand complexes of transition metal (ii) ions. SciSpace.
  • Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia. PMC.
  • Formation constants of some transition metal complexes of 2-hydroxybenzaldehyde [(1Z, 2E)-2-(hydroxyimino)-1. Journal of Chemical and Pharmaceutical Research.
  • Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. Marmara Pharmaceutical Journal.
  • The Effect of Chelating Agent on the Separation of Some Metal Ions from Binary Mixture Solution by Cation-Exchange Resin.
  • M547 - Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. MDPI.
  • 2.2: UV-Visible Spectroscopy - Metal Ions. Chemistry LibreTexts.
  • The Best Iron Chelation Therapy in Major Thalassemia Patients is Combination of Desferrioxamine and Deferiprone.
  • Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes.
  • The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases. MDPI.
  • Study of acid-base properties of N,N'-di(2-hydroxybenzyl)-ethylenediamine-N,N'-diacetic acid and its chelates with lanthanides. Chemical Papers. 7jIwOiDsuCf26RKsuyPByqQ=)

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 4-Methoxy-2-((methylamino)methyl)phenol

As laboratory professionals dedicated to innovation, our work is predicated on a foundation of safety and responsibility. The proper handling and disposal of research chemicals are not merely procedural afterthoughts; th...

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals dedicated to innovation, our work is predicated on a foundation of safety and responsibility. The proper handling and disposal of research chemicals are not merely procedural afterthoughts; they are integral to the integrity of our research and the well-being of our community. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Methoxy-2-((methylamino)methyl)phenol, a compound that, due to its phenolic and amine functionalities, requires careful management as a hazardous waste stream.

Hazard Assessment and Chemical Profile

Understanding the chemical's hazard profile is the first step in safe handling. 4-Methoxy-2-((methylamino)methyl)phenol is a substituted phenol and a secondary amine. Its hazard profile is derived from these functional groups. Based on data for structurally similar compounds like 4-Methoxyphenol and methylamine, it should be treated as a hazardous substance.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed[1][2].

  • Skin and Eye Irritation: Can cause severe skin and eye irritation, potentially leading to burns or permanent damage upon contact[1][2][3].

  • Sensitization: May cause an allergic skin reaction or sensitization upon repeated contact[2][4].

  • Aquatic Toxicity: The compound is recognized as being harmful to aquatic life with long-lasting effects[4][5].

Due to these hazards, this chemical must be managed as a regulated hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash [6][7][8][9].

PropertyData
Chemical Name 4-Methoxy-2-((methylamino)methyl)phenol
Molecular Formula C9H13NO2
Primary Hazards Acute Oral Toxicity, Skin/Eye Irritant, Skin Sensitizer, Aquatic Hazard
Incompatible Materials Strong oxidizers, strong bases, acid chlorides, and acid anhydrides[10][11].

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling 4-Methoxy-2-((methylamino)methyl)phenol for any purpose, including disposal, strict adherence to safety protocols is mandatory.

  • Engineering Controls : All handling and preparation for disposal must occur within a properly functioning laboratory chemical fume hood to minimize inhalation exposure[6][12]. Ensure an ANSI-approved safety shower and eyewash station are immediately accessible within a 10-second travel time[12][13].

  • Personal Protective Equipment (PPE) : A comprehensive PPE strategy is your primary defense against exposure.

    • Eye and Face Protection : Wear chemical safety goggles and a face shield to protect against splashes[13][14].

    • Hand Protection : Use chemical-resistant gloves. For incidental contact, double-layered nitrile gloves may suffice, but for direct handling or spill cleanup, heavy-duty neoprene or butyl rubber gloves are recommended. Always consult the glove manufacturer's compatibility chart[12][13].

    • Body Protection : A fully buttoned, long-sleeved lab coat is required. For tasks with a higher splash risk, a chemical-resistant apron should be worn over the lab coat[12][14].

Step-by-Step Disposal Protocol

The mandated method for disposing of 4-Methoxy-2-((methylamino)methyl)phenol is through your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service[9]. The following steps outline the procedure for preparing this chemical for collection.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Do Not Mix : Keep 4-Methoxy-2-((methylamino)methyl)phenol waste separate from all other chemical waste streams[9]. It is especially important to keep it away from incompatible materials such as strong oxidizers, which can react violently with phenolic compounds[10][11].

  • Designate Waste Streams : Establish two separate, clearly marked waste containers for this chemical: one for liquid waste (pure compound, solutions) and one for contaminated solid waste (gloves, pipette tips, absorbent paper).

Step 2: Waste Collection & Containerization
  • Liquid Waste : Collect all liquid waste containing 4-Methoxy-2-((methylamino)methyl)phenol in a designated, compatible, and leak-proof container with a tightly sealing screw cap. Borosilicate glass or polyethylene containers are typically appropriate. Do not fill the container more than 90% full to allow for vapor expansion and prevent spillage[6].

  • Solid Waste : Collect all contaminated disposable materials, such as pipette tips, tubes, and gloves, in a separate, puncture-resistant, sealable container, such as a disposable plastic tub or a sturdy, lined cardboard box[6][15].

Step 3: Hazardous Waste Labeling

Accurate labeling is a regulatory requirement and ensures safe handling by all personnel.

  • Affix a completed hazardous waste label to each container as soon as the first drop of waste is added[14].

  • The label must include:

    • The words "HAZARDOUS WASTE ".

    • The full, unabbreviated chemical name: "4-Methoxy-2-((methylamino)methyl)phenol ".

    • The accumulation start date.

    • An indication of the hazards (e.g., "Toxic," "Irritant").

Step 4: Temporary Storage
  • Secure the Container : Keep the waste container tightly sealed when not actively adding waste[6].

  • Location : Store the labeled waste containers in a designated, well-ventilated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel.

  • Secondary Containment : Place the primary waste container inside a larger, chemically resistant, and shatter-proof secondary container (e.g., a polyethylene tub) to contain any potential leaks or spills[8][14].

Step 5: Arrange for Final Disposal
  • Contact EH&S : Once the container is 90% full or you have no further use for it, contact your institution's Environmental Health & Safety (EH&S) department or the designated hazardous waste management office to schedule a pickup[6][8][9]. Follow their specific procedures for waste collection requests.

Spill Management Protocol

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Small Spills (<100 mL in a fume hood):

    • Alert Personnel : Immediately alert others in the vicinity.

    • Don Appropriate PPE : Wear, at a minimum, a lab coat, safety goggles, a face shield, and double nitrile or neoprene gloves.

    • Contain the Spill : Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent[3][13]. Do not use combustible materials like paper towels as the primary absorbent.

    • Collect Waste : Carefully scoop the absorbent material into a designated hazardous waste container.

    • Decontaminate : Clean the spill area thoroughly with soap and water.

    • Dispose of Cleanup Materials : All materials used for the cleanup must be disposed of as hazardous solid waste[9][13].

  • Large Spills (>100 mL or any spill outside a fume hood):

    • EVACUATE : Immediately evacuate the area.

    • ALERT : Alert your supervisor and call your institution's emergency number or EH&S spill response team[16].

    • SECURE : If safe to do so, close the door to the affected area to contain vapors.

    • REPORT : Provide emergency responders with the chemical name and any relevant details from a safe location.

Visualization: Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 4-Methoxy-2-((methylamino)methyl)phenol waste.

G start Waste Generated (4-Methoxy-2-((methylamino)methyl)phenol) is_liquid Is the waste liquid or solid? start->is_liquid liquid_waste Collect in a designated, leak-proof, compatible liquid waste container. is_liquid->liquid_waste  Liquid solid_waste Collect in a designated, sealed container for contaminated solid waste. is_liquid->solid_waste Solid   (gloves, tips, etc.) label_container Label container clearly: 'HAZARDOUS WASTE' + Full Chemical Name + Accumulation Start Date liquid_waste->label_container solid_waste->label_container store Store in a cool, well-ventilated, designated satellite accumulation area. Use secondary containment. label_container->store pickup Contact Environmental Health & Safety (EH&S) for waste pickup. store->pickup

Caption: Disposal workflow for 4-Methoxy-2-((methylamino)methyl)phenol.

References

  • New Jersey Department of Health . (2000). Right to Know Hazardous Substance Fact Sheet: 4-Methoxyphenol. [Link]

  • University of Tennessee Health Science Center . (2022). Phenol, Chloroform, or TRIzol™ Waste Disposal. [Link]

  • Rutgers University . Standard Operating Procedure: Methylamine. [Link]

  • ResearchGate . (2015). How can I dispose phenol?. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS) . (2017). Human health tier II assessment for Phenol, 4-methoxy-. [Link]

  • Washington State University . Standard Operating Procedure for Methylamine. [Link]

  • Yale Environmental Health & Safety . Phenol Standard Operating Procedure. [Link]

  • Carl Roth GmbH + Co. KG . (2022). Safety Data Sheet: 4-Methoxyphenol. [Link]

  • PubChem . 4-Methoxy-2-methylphenol. [Link]

  • Centers for Disease Control and Prevention (CDC) . NIOSH Pocket Guide to Chemical Hazards - 4-Methoxyphenol. [Link]

  • International Labour Organization (ILO) and World Health Organization (WHO) . (2021). ICSC 1097 - 4-METHOXYPHENOL. [Link]

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Handling

Personal protective equipment for handling 4-Methoxy-2-((methylamino)methyl)phenol

Operational Safety Guide: 4-Methoxy-2-((methylamino)methyl)phenol Executive Summary: Immediate Action Required Hazard Classification: High Risk / Corrosive / Toxic Primary Directive: Treat 4-Methoxy-2-((methylamino)methy...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 4-Methoxy-2-((methylamino)methyl)phenol

Executive Summary: Immediate Action Required Hazard Classification: High Risk / Corrosive / Toxic Primary Directive: Treat 4-Methoxy-2-((methylamino)methyl)phenol as a Skin Corrosive (Category 1B) and a Severe Eye Irritant (Category 1) . Due to the presence of both phenolic and secondary amine functional groups, this compound possesses a synergistic hazard profile: it can denature proteins (phenol) and cause alkaline chemical burns (amine). Status: No specific global GHS "Golden Record" exists for this exact isomer in public datasets. This protocol uses Structure-Activity Relationship (SAR) analysis derived from 4-Methoxyphenol (MEHQ) and benzylic amines to establish a "Worst-Case" safety baseline.

Part 1: Hazard Identification & Risk Matrix

Chemical Identity:

  • Systematic Name: 4-Methoxy-2-((methylamino)methyl)phenol

  • Structural Class: Phenolic Mannich Base

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Physical State: Likely a low-melting solid or viscous oil (hygroscopic).

SAR-Derived Hazard Profile The following hazards are derived from the parent pharmacophores (Phenol + Methylamine):

Hazard ClassGHS Category (Est.)Operational Implication
Skin Corrosion Cat 1B Causes severe skin burns and eye damage. Irreversible damage possible upon short contact.
Acute Toxicity Cat 4 (Oral/Dermal) Harmful if swallowed or in contact with skin. Rapid absorption likely due to lipophilic methoxy group.
Sensitization Skin Sens. 1 High potential for allergic skin reaction (contact dermatitis) upon repeated exposure.
Target Organ STOT-SE 3 May cause respiratory irritation (amine vapors/dust).

Part 2: Personal Protective Equipment (PPE) Matrix

Protocol: "Double-Barrier" protection is mandatory. Standard nitrile exam gloves are insufficient for prolonged handling of phenolic amines.

PPE ComponentSpecificationRationale
Primary Gloves Laminate Film (Silver Shield/4H) Phenols permeate nitrile rubber rapidly. Laminate offers >4hr breakthrough time.
Secondary Gloves Nitrile (5 mil minimum) Worn over laminate gloves for dexterity and grip. Change immediately if splashed.
Eye Protection Chemical Splash Goggles Safety glasses are prohibited. Vapors/dust can bypass side shields.
Face Protection 8-inch Face Shield Required during transfer, weighing, or reaction setup to prevent neck/face burns.
Body Protection Tyvek Lab Coat (or Apron) Cotton coats absorb phenols, keeping them against the skin. Impervious apron required.
Respiratory N95 (Dust) or OV/P100 (Vapor) Required if handling outside a fume hood (Not Recommended).

Part 3: Operational Workflow (Visualized)

Figure 1: Safe Handling Logic Flow This diagram outlines the critical decision points for handling this compound safely.

SafeHandling cluster_Emergency Emergency Path Start START: Handling Request RiskAssess 1. Risk Assessment (Check Ventilation & Spill Kit) Start->RiskAssess PPE_Check 2. Don PPE (Laminate Gloves + Goggles) RiskAssess->PPE_Check Weighing 3. Weighing/Transfer (INSIDE Fume Hood Only) PPE_Check->Weighing Solubilization 4. Solubilization (Dissolve in Alcohol/DMSO immediately) Weighing->Solubilization Minimize Dust Reaction 5. Reaction Setup Solubilization->Reaction Waste 6. Disposal (Quench -> Organic Waste) Reaction->Waste Spill SPILL EVENT Neutralize Neutralize with Citric Acid / Absorb Spill->Neutralize

Caption: Figure 1: Operational workflow emphasizing containment and immediate solubilization to reduce dust hazards.

Part 4: Step-by-Step Handling Protocol

Engineering Controls
  • Ventilation: Work exclusively within a certified chemical fume hood.

  • Airflow: Ensure face velocity is 80–100 fpm.

  • Balance: Place the analytical balance inside the hood. If this is impossible, use a "balance enclosure" or transfer the solid in a tared, sealed secondary container.

Weighing & Transfer
  • Don PPE: Put on laminate gloves, then nitrile gloves, then goggles.

  • Prepare Receiver: Pre-weigh your receiving flask containing the solvent (e.g., Methanol, DMSO, DCM). Note: Phenolic amines oxidize; use degassed solvents if purity is critical.

  • Transfer: Open the source container inside the hood. Use a disposable spatula.

  • Dissolve: Immediately dissolve the solid. Solutions are safer to handle than dusts.

  • Decontaminate: Wipe the spatula and balance area with a 5% Citric Acid solution (neutralizes the amine) followed by water.

Reaction Setup
  • Compatibility: Avoid contact with strong oxidizing agents (peroxides, permanganates) as this may trigger rapid decomposition or fire.

  • Acid Sensitivity: This compound is basic. Reaction with strong acids will generate heat and form salts.

Part 5: Emergency Response & Disposal

Exposure Response
  • Skin Contact: IMMEDIATE ACTION. [1]

    • Flush with water for 15 minutes.

    • Use PEG 300 or PEG 400 (Polyethylene Glycol) if available; phenols are more soluble in PEG than water, aiding removal.

    • Seek medical attention.[1][2][3][4]

  • Eye Contact: Flush with water for 30 minutes . Force eyelids open. Do not use neutralizers in eyes.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

Spill Management
  • Evacuate: Clear the immediate area.

  • Isolate: Close the fume hood sash.

  • Neutralize: For small spills (<5g), cover with Citric Acid or Sodium Bisulfate to neutralize the amine functionality.

  • Absorb: Use vermiculite or a generic spill pad.

  • Clean: Wipe area with soapy water.

Disposal Plan

Do NOT pour down the drain.

  • Stream: High-BTU Organic Waste (or "Corrosive - Basic" if bulk).

  • Pre-Treatment: If disposing of pure material, dissolve in a combustible solvent (Acetone/Ethanol) and label as "Contains Phenolic Amines."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.).[5][6] Compound Summary: 4-Methoxyphenol (Parent Analogue).[7] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). United States Department of Labor. [Link]

  • ECHA (European Chemicals Agency). (n.d.).[6] Registration Dossier: 4-Methoxyphenol. [Link]

Sources

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